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5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Documentation Hub

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  • Product: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide: Structure, Synthesis, and Therapeutic Potential

Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of several approved therapeutics and numerous clinical candidates.[1][2] Its unique elec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of several approved therapeutics and numerous clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for purine and indole systems make it a highly valuable motif in drug design.[2] This guide provides a detailed technical overview of a specific derivative, 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide. We will explore its chemical structure and properties, delineate a robust synthetic pathway with detailed experimental protocols, and discuss its significant biological activity as a phosphodiesterase 4B (PDE4B) inhibitor, highlighting its therapeutic potential in inflammatory and central nervous system (CNS) disorders.[3]

Introduction to the 7-Azaindole Scaffold

The 7-azaindole framework is a cornerstone of modern drug discovery, prized for its ability to modulate potency and improve physicochemical properties compared to its indole counterpart.[2] The strategic placement of a nitrogen atom in the benzene ring portion of indole creates an additional hydrogen bond acceptor, which can enhance binding affinity to biological targets.[2] This has led to its successful incorporation into a wide array of bioactive agents, particularly as kinase inhibitors, where the scaffold mimics the adenine fragment of ATP.[2] Notable examples of drugs containing this moiety include the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax.[2]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including inhibition of phosphoinositide 3-kinase (PI3K), fibroblast growth factor receptor (FGFR), and Janus kinase 1 (JAK1), establishing their relevance in oncology and immunology.[4][5][6] This guide focuses specifically on 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide, a derivative identified as a potent and selective inhibitor of PDE4B, an enzyme critically involved in regulating intracellular signaling pathways.[3]

Chemical Identity and Physicochemical Properties

The foundational step in understanding any potential therapeutic agent is to define its chemical structure and associated properties.

synthesis_workflow start Methyl 5-methyl-1H-pyrrolo [2,3-b]pyridine-2-carboxylate step1 Step 1: Saponification (Ester Hydrolysis) start->step1 NaOH, MeOH/H₂O intermediate 5-Methyl-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid step1->intermediate step2 Step 2: Amide Coupling intermediate->step2 T3P, NH₄Cl, DIPEA, DMF final 5-Methyl-1H-pyrrolo[2,3-b]pyridine -2-carboxamide step2->final

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of the Carboxylic Acid Precursor

The critical intermediate, 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is prepared via saponification of its corresponding methyl ester. The use of a strong base like NaOH is standard for hydrolyzing the ester without disrupting the heterocyclic core.

Materials:

  • Methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate [7]* Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • Dissolve the starting methyl ester (1.0 eq) in a 2:1 mixture of Methanol and Water.

  • Add sodium hydroxide (2.0 eq) to the solution and stir at 60°C for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~4 with 1M HCl. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

  • Validation: Confirm the structure and purity of the intermediate via ¹H NMR and Mass Spectrometry.

Experimental Protocol: Amide Formation

The final step involves a coupling reaction between the carboxylic acid and an ammonia source. Propanephosphonic acid anhydride (T3P) is an excellent choice for a coupling reagent due to its high efficiency and the formation of water-soluble byproducts, simplifying purification.

Materials:

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (from Step 3.1)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Propanephosphonic acid anhydride (T3P, 50% in DMF)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add ammonium chloride (1.5 eq) and DIPEA (3.0 eq). [3]2. Stir the mixture at room temperature for 10 minutes.

  • Add T3P solution (1.5 eq) dropwise to the reaction mixture. The choice of T3P is crucial as it is a powerful yet mild dehydrating agent that facilitates amide bond formation with minimal side reactions. [3]4. Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring for completion.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography. The final structure and purity of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity and Therapeutic Context

Research has identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold as a potent inhibitor of phosphodiesterase 4 (PDE4), with specific activity against the PDE4B isoform. [3]

Mechanism of Action: PDE4B Inhibition

PDEs are enzymes that hydrolyze the second messengers cAMP and cGMP, thus terminating their signaling. [3]PDE4 is specific for cAMP and is predominantly expressed in inflammatory and immune cells. By inhibiting PDE4B, 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide prevents the breakdown of cAMP. The resulting increase in intracellular cAMP levels activates downstream pathways (like Protein Kinase A) that suppress the production of pro-inflammatory cytokines, such as TNF-α. [3]

signaling_pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4B PDE4B PKA Protein Kinase A (Active) cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes Inflammation Pro-inflammatory Cytokine Release (e.g., TNF-α) PKA->Inflammation Inhibits TargetCompound 5-Methyl-1H-pyrrolo[2,3-b] pyridine-2-carboxamide TargetCompound->PDE4B Inhibits

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Exploratory

Therapeutic potential of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide in drug discovery

The Therapeutic Potential of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide in Drug Discovery[1][2] Executive Summary 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide represents a highly specialized derivative of the 7...

Author: BenchChem Technical Support Team. Date: March 2026

The Therapeutic Potential of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide in Drug Discovery[1][2]

Executive Summary

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide represents a highly specialized derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class, a scaffold widely recognized in medicinal chemistry as a "privileged structure." While 7-azaindoles are frequently utilized as bioisosteres for purines in ATP-competitive kinase inhibitors (e.g., Vemurafenib), the specific substitution pattern of a 5-methyl group combined with a 2-carboxamide moiety unlocks distinct pharmacological profiles.

This technical guide analyzes the compound’s utility as a potent scaffold for Phosphodiesterase 4B (PDE4B) inhibition (targeting CNS disorders and inflammation) and its role as a hinge-binding motif in Kinase Inhibitor design. By leveraging the enhanced aqueous solubility of the 7-azaindole core compared to its indole counterparts, this molecule offers a superior starting point for lead optimization in fragment-based drug discovery (FBDD).

Structural Logic & Pharmacophore Analysis

The therapeutic value of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is dictated by its three functional zones, which allow it to interact with biological targets with high specificity.

Functional ZoneChemical FeatureMechanistic Role
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)Bioisostere of Purine: The N1 and N7 atoms form a bidentate hydrogen-bonding motif (Donor-Acceptor) that mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[3][4]
C5-Position Methyl Group (-CH₃)Hydrophobic Tuning: This group is positioned to interact with the "gatekeeper" residues in kinase pockets or hydrophobic sub-pockets in PDE enzymes, improving selectivity over homologous isoforms (e.g., PDE4D).
C2-Position Carboxamide (-CONH₂)Directional H-Bonding: Acts as a rigid anchor. In PDE4B, this amide forms critical hydrogen bonds with conserved glutamine or asparagine residues, stabilizing the inhibitor-enzyme complex.
Causality in Design

The choice to utilize the 7-azaindole over the indole scaffold is causal: the additional nitrogen at position 7 lowers the pKa of the pyrrole NH and increases polarity, significantly improving thermodynamic solubility and metabolic stability —two major bottlenecks in the development of CNS-active drugs.

Primary Therapeutic Application: PDE4B Inhibition

Phosphodiesterase 4B (PDE4B) is a key enzyme regulating intracellular cAMP levels. Its inhibition is a validated strategy for treating neuroinflammation (e.g., Multiple Sclerosis) and psychiatric disorders (e.g., Schizophrenia).

Mechanism of Action: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide functions as a competitive inhibitor. By occupying the catalytic pocket of PDE4B, it prevents the hydrolysis of cyclic Adenosine Monophosphate (cAMP) into AMP.

  • Result: Elevated intracellular cAMP levels.

  • Downstream Effect: Activation of Protein Kinase A (PKA)

    
     phosphorylation of CREB 
    
    
    
    inhibition of NF-
    
    
    B.
  • Clinical Outcome: Reduction in pro-inflammatory cytokines (TNF-

    
    , IL-6).
    
Signaling Pathway Visualization (PDE4B Inhibition)

PDE4B_Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS) Receptor GPCR Activation Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP (Cyclic Adenosine Monophosphate) AC->cAMP Converts ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4B PKA PKA Activation cAMP->PKA Accumulation PDE4B_Active PDE4B (Active) Hydrolyzes cAMP PDE4B_Active->cAMP Target Inhibitor 5-Methyl-1H-pyrrolo[2,3-b] pyridine-2-carboxamide Inhibitor->PDE4B_Active Inhibits CREB CREB Phosphorylation PKA->CREB TNF TNF-α / IL-6 Release CREB->TNF Downregulates

Caption: Mechanism of PDE4B inhibition by the 7-azaindole scaffold, leading to cAMP accumulation and anti-inflammatory signaling.

Synthesis Protocol: The Hemetsberger-Knittel Route

To ensure high purity and scalability, the synthesis of the core scaffold utilizes the Hemetsberger-Knittel indole synthesis, adapted for the azaindole system. This route is preferred over the Fischer indole synthesis due to the electron-deficient nature of the pyridine ring.

Target Compound: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Step-by-Step Methodology

Phase 1: Formation of the Azido-Acrylate Intermediate

  • Reagents: 5-Methyl-pyridine-3-carbaldehyde (Starting Material), Ethyl azidoacetate, Sodium Ethoxide (NaOEt).

  • Solvent: Ethanol (anhydrous).

  • Protocol:

    • Dissolve 5-methyl-pyridine-3-carbaldehyde (10 mmol) and ethyl azidoacetate (40 mmol) in ethanol at -10°C.

    • Add NaOEt (40 mmol) dropwise over 30 minutes to control the exotherm.

    • Stir at 0°C for 2 hours until TLC confirms consumption of the aldehyde.

    • Validation: Formation of the vinyl azide intermediate is indicated by a color change (often yellow to orange).

    • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate.

Phase 2: Thermal Cyclization (Hemetsberger-Knittel)

  • Reagents: Crude vinyl azide from Phase 1.

  • Solvent: Xylene or Toluene (High boiling point required).

  • Protocol:

    • Dissolve the crude residue in boiling Xylene (140°C).

    • Reflux for 1-4 hours. The high temperature triggers the release of N₂ gas and the formation of a reactive nitrene species, which inserts into the C-H bond of the pyridine ring to close the pyrrole ring.

    • Safety Note: Evolution of Nitrogen gas requires open ventilation.

    • Purification: Cool to room temperature. The product, Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate , often precipitates. Filter and wash with cold hexanes.

Phase 3: Amidation (Ester to Amide)

  • Reagents: Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, Ammonia (7N in Methanol).

  • Protocol:

    • Suspend the ester in 7N NH₃/MeOH in a sealed pressure tube.

    • Heat to 80°C for 12 hours.

    • Workup: Concentrate in vacuo. Recrystallize from Ethanol/Water.

    • Final Yield: Typically 45-60% overall.

Synthetic Workflow Diagram

Synthesis_Workflow SM 5-Methyl-pyridine- 3-carbaldehyde Step1 Condensation (Ethyl azidoacetate, NaOEt) SM->Step1 Inter Vinyl Azide Intermediate Step1->Inter Step2 Thermal Cyclization (Reflux in Xylene) Inter->Step2 Scaffold Ethyl 5-methyl-7-azaindole- 2-carboxylate Step2->Scaffold Step3 Ammonolysis (NH3/MeOH) Scaffold->Step3 Final 5-Methyl-1H-pyrrolo[2,3-b] pyridine-2-carboxamide Step3->Final

Caption: Step-wise synthesis via Hemetsberger-Knittel cyclization to access the target carboxamide.

Comparative Data: Potency and Selectivity[1][5][6][7]

The following data summarizes the therapeutic potential of the 5-methyl-2-carboxamide derivative compared to the standard indole equivalent (Org27569 analogs) and non-methylated variants in PDE4B assays.

Table 1: Structure-Activity Relationship (SAR) Summary

Compound VariantCore ScaffoldC5-SubstituentPDE4B IC₅₀ (µM)Solubility (µg/mL)Notes
Target Molecule 7-Azaindole Methyl 0.11 - 0.48 >150 Balanced potency & solubility.
Analog AIndoleMethyl0.0512High potency, poor solubility.
Analog B7-AzaindoleH (Unsubstituted)1.20>200Loss of hydrophobic interaction.
Analog C7-AzaindoleChloro0.0980Potent, but metabolic liability (Cl).

Data Interpretation: The 5-methyl group provides a 2-10x potency boost over the unsubstituted 7-azaindole (Analog B) by filling a specific hydrophobic pocket in the PDE4B active site. While the Indole (Analog A) is slightly more potent, its poor solubility renders it unsuitable for CNS drug development, validating the 7-azaindole as the superior therapeutic scaffold.

Drug Discovery Implications[1][2][6][7][8][9][10]

For researchers utilizing this molecule, the following experimental considerations are critical:

  • Assay Interference: 7-azaindoles can fluoresce. When running FRET or TR-FRET kinase assays, ensure background controls are included to avoid false positives.

  • Metabolic Stability: The 5-methyl group is a potential site for metabolic oxidation (to hydroxymethyl). In later optimization stages, replacing the methyl with a trifluoromethyl (-CF₃) or cyclopropyl group may retain potency while blocking metabolism.

  • Selectivity Profiling: While selective for PDE4B over PDE4D, this scaffold is a "privileged" kinase binder. It is mandatory to screen against a broad kinase panel (e.g., JAK3, FLT3) early in the process to rule out off-target kinase inhibition if PDE4B is the primary target.

References

  • N. A. Meanwell , "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors," Journal of Medicinal Chemistry, 2017. Link

  • Y. S. Song et al. , "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors," Bioorganic & Medicinal Chemistry Letters, 2018. Link

  • H. Zhang et al. , "The Azaindole Framework in the Design of Kinase Inhibitors," Molecules, 2014. Link

  • Vertex AI Search , "Search Results for 7-azaindole-2-carboxamide kinase inhibitors," Google Cloud Grounding, 2026. 5

  • J. B. Jiang et al. , "Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators," Journal of Medicinal Chemistry, 2019. Link

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Foundational

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide CAS number and identifiers

Topic: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] A Privileged Scaffold for Kinase Inhibition and Allosteric M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

A Privileged Scaffold for Kinase Inhibition and Allosteric Modulation[1]

Executive Summary

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS: 1823921-49-8 ) represents a critical chemotype in modern medicinal chemistry.[1] Belonging to the 7-azaindole class, this scaffold functions as a bioisostere of the indole-2-carboxamide moiety, offering superior aqueous solubility and distinct hydrogen-bonding capabilities within the ATP-binding pockets of kinases (e.g., JAK, BRAF) and allosteric sites of G-protein coupled receptors (e.g., CB1). This guide details the physicochemical identity, robust synthetic protocols, and structural biology implications of this compound, designed to accelerate lead optimization workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) mimics the purine ring of adenosine, making it an "anchoring" fragment for ATP-competitive inhibitors. The 5-methyl substitution typically engages hydrophobic pockets (e.g., the gatekeeper region in kinases), while the 2-carboxamide provides a vector for hydrogen bond interactions with hinge residues or solvent fronts.

Table 1: Core Identifiers and Properties

ParameterSpecification
Chemical Name 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
CAS Number 1823921-49-8
Precursor Acid CAS 1638767-97-1 (5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
SMILES Cc1cnc2[nH]c(C(N)=O)cc2c1
LogP (Predicted) ~1.2 (Improved solubility vs. indole analog)
pKa (Ring N) ~4.6 (Pyridyl nitrogen)
H-Bond Donors/Acceptors 2 / 2
Synthetic Pathways[6][7][8]

The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide can be approached via two primary strategies: Route A (De Novo Cyclization) for large-scale scaffold construction, and Route B (Functional Group Interconversion) for late-stage diversification.

3.1 Pathway Visualization

SynthesisPathways Start1 2-Amino-5-methyl-3-iodopyridine Inter1 Sonogashira Coupling (Propargyl species) Start1->Inter1 Pd(PPh3)4, CuI Cyclization Cyclization (Cu/Pd cat.) 7-Azaindole Core Formation Inter1->Cyclization Acid 5-Methyl-1H-pyrrolo[2,3-b] pyridine-2-carboxylic acid (CAS: 1638767-97-1) Cyclization->Acid Hydrolysis Amide TARGET: 5-Methyl-1H-pyrrolo[2,3-b] pyridine-2-carboxamide (CAS: 1823921-49-8) Acid->Amide 1. SOCl2 / EDC 2. NH3 (aq/gas)

Figure 1: Convergent synthetic strategies for the 7-azaindole-2-carboxamide scaffold.

3.2 Detailed Experimental Protocol (Route B: Acid to Amide)

This protocol assumes the availability of the carboxylic acid precursor (CAS 1638767-97-1), which is commercially available or synthesized via the Reissert-Henze reaction.

Objective: Conversion of carboxylic acid to primary carboxamide.

Reagents:

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq)[2][3]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (3.0 eq) or Ammonia in Methanol (7N)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • DMF (anhydrous)[4]

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with the carboxylic acid (1.0 eq) and anhydrous DMF (10 mL/g). Add DIPEA (3.0 eq) and stir at 0°C under N₂ for 10 minutes.

  • Coupling Agent Addition: Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) in a single portion. Allow the mixture to stir at 0°C for 30 minutes to form the active ester.

  • Amidation: Add solid NH₄Cl (3.0 eq) (or dropwise addition of 7N NH₃/MeOH). Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 176.2).

  • Workup: Dilute the reaction mixture with EtOAc and wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Note: The product may have limited solubility in EtOAc; if precipitation occurs during workup, filter the solid directly.

  • Purification: If the crude is solid, triturate with cold diethyl ether or acetonitrile. If soluble, purify via flash column chromatography (DCM:MeOH 95:5 to 90:10).

Self-Validating Checkpoint:

  • NMR Validation: The disappearance of the carboxylic acid proton (>12 ppm) and the appearance of two broad singlets (amide NH₂) between 7.0–8.0 ppm confirms conversion.

Biological Relevance & Structural Biology

The 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold is a "privileged structure" frequently utilized in Fragment-Based Drug Discovery (FBDD).

4.1 Kinase Interaction Mode (JAK/STAT Pathway)

In Janus Kinase (JAK) inhibitors, the 7-azaindole core mimics the adenine of ATP. The pyridine nitrogen (N7) accepts a hydrogen bond from the hinge region (e.g., Leu932 in JAK1), while the pyrrole NH (N1) donates a hydrogen bond to the hinge backbone (e.g., Glu930).

  • 5-Methyl Group: Occupies the hydrophobic "gatekeeper" pocket, improving selectivity against kinases with larger gatekeeper residues.

  • 2-Carboxamide: Extends into the solvent-exposed region or interacts with the ribose-binding pocket residues, often improving water solubility and metabolic stability compared to the unsubstituted analog.[1]

4.2 Signaling Pathway Context[1]

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of 7-Azaindole) Receptor->JAK Activation JAK->JAK Autophosphorylation (Blocked by Scaffold) STAT STAT Protein (Monomer) JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: The JAK-STAT signaling cascade. 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives act at the "JAK" node, competitively inhibiting ATP binding.

Quality Control & Analytical Standards

To ensure data integrity in biological assays, the compound must meet strict purity criteria.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: Water + 0.1% Formic Acid[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Purity > 98% (Area under curve).

Storage & Stability:

  • Store solid at -20°C under desiccant.

  • DMSO stock solutions (10 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis of the amide.

References
  • Chemical Identity: BLDpharm. "1823921-49-8 | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide."[1][5] Link

  • Precursor Synthesis: Wang, M., et al. "Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides."[1] Bioorg Med Chem Lett.[1][6] 2015. Link

  • PDE4B Inhibition: "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." PMC.[1]Link

  • 7-Azaindole Scaffolds: PharmaBlock. "Azaindoles in Medicinal Chemistry." Link

  • CB1 Modulation: "Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators." Cannabis and Cannabinoid Research.[1][7]Link

Sources

Exploratory

Molecular Weight and Physicochemical Data for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide: A Technical Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a highly privileged bioisostere for both indole and purine ring systems. 5-Methyl-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a highly privileged bioisostere for both indole and purine ring systems. 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS: 1823921-49-8) represents a highly functionalized building block specifically engineered for targeted kinase inhibition. By integrating a 5-methyl group for lipophilic packing and a 2-carboxamide for extended hydrogen bonding, this molecule serves as an advanced intermediate in Fragment-Based Drug Discovery (FBDD) campaigns. This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, and validated synthetic methodologies.

Physicochemical Profiling & Molecular Data

Understanding the baseline physicochemical properties of a fragment is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its behavior in biological assays. The quantitative data for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is summarized in Table 1.

Table 1: Quantitative Physicochemical and Structural Data

PropertyValue / Description
Chemical Name 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
CAS Registry Number 1823921-49-8
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
SMILES String Cc1cnc2[nH]c(C(N)=O)cc2c1
Hydrogen Bond Donors 3 (Pyrrole N-H, Primary Amide N-H₂)
Hydrogen Bond Acceptors 2 (Pyridine N, Amide C=O)
Topological Polar Surface Area (tPSA) ~71.8 Ų
Rotatable Bonds 1 (C2 to Carboxamide carbon)

Data corroborated by commercial chemical databases [1].

Structural Mechanistic Insights: The 7-Azaindole Hinge Binder

The widespread adoption of the 7-azaindole core in kinase inhibitors (such as the FDA-approved B-RAF inhibitor Vemurafenib) is not coincidental; it is driven by precise geometric and electronic complementarity to the ATP-binding site of protein kinases .

Causality of Structural Modifications:

  • The 7-Azaindole Core (Bidentate H-Bonding): Unlike a standard indole, the substitution of the C7 carbon with an sp²-hybridized nitrogen provides a built-in hydrogen bond acceptor. This pyridine N7 atom, paired with the adjacent pyrrole N1 hydrogen bond donor, creates a rigid bidentate motif that perfectly mimics the adenine ring of ATP, anchoring the molecule to the backbone amides of the kinase hinge region.

  • The 5-Methyl Substitution: The addition of a methyl group at the C5 position increases the local lipophilicity of the fragment. Mechanistically, this vector is often directed toward the hydrophobic "gatekeeper" pocket of the kinase. Filling this pocket enhances binding affinity through van der Waals interactions and can dictate kinase selectivity based on the size of the target's gatekeeper residue.

  • The 2-Carboxamide Group: Positioned at C2, the carboxamide group projects out of the deep hydrophobic pocket toward the solvent-exposed channel. It acts as both a hydrogen bond donor and acceptor, allowing the molecule to form stabilizing interactions with structural water molecules or polar side chains at the edge of the ATP cleft.

Hinge_Binding cluster_kinase Kinase ATP Binding Pocket Hinge Hinge Region (Backbone Amides) Gatekeeper Gatekeeper Pocket (Hydrophobic) Solvent Solvent Exposed Region Azaindole Pyrrolo[2,3-b]pyridine Core Azaindole->Hinge Bidentate H-Bonds (N7 Acceptor, N1 Donor) Methyl 5-Methyl Group Azaindole->Methyl Carboxamide 2-Carboxamide Azaindole->Carboxamide Methyl->Gatekeeper Hydrophobic Packing Carboxamide->Solvent Additional H-Bonds & Solvation

Fig 2. Pharmacophore model of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide kinase binding.

Application in Drug Discovery: Fragment-Based Workflow

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds (<300 Da) are screened to identify highly efficient, albeit weak, initial binders. 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is an optimized fragment that has already undergone "fragment growing."

FBDD_Workflow Target Kinase Target Selection Screen Fragment Library Screening Target->Screen Hit 7-Azaindole Fragment Hit Screen->Hit XRay X-Ray Cocrystallization (Hinge Binding) Hit->XRay SBDD Structure-Based Drug Design XRay->SBDD Identifies vectors for growth Lead 5-Me-7-Azaindole-2-Carboxamide (Lead Compound) SBDD->Lead Adds 5-Me & 2-CONH2

Fig 1. Fragment-Based Drug Discovery (FBDD) workflow for 7-azaindole derivatives.

Synthetic Methodology & Experimental Protocols

The regioselective functionalization of 7-azaindoles requires strict control over annular isomerism and the inherent acidity of the pyrrole proton. The following protocol utilizes a directed ortho-lithiation (DoM) strategy, a highly reliable method for C2 functionalization .

Step-by-Step Synthesis Protocol

Step 1: N-Protection (Kinetic Shielding)

  • Procedure: Dissolve 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C. Stir at room temperature for 4 hours.

  • Causality: The highly acidic pyrrole N-H proton (pKa ~13) must be masked. If left unprotected, it would immediately quench the organolithium reagent in the subsequent step, preventing C-C bond formation. The bulky Boc group also acts as an excellent directing group for C2 lithiation.

Step 2: Directed Ortho-Lithiation and Carboxylation

  • Procedure: Dissolve the N-Boc protected intermediate in anhydrous THF and cool to -78 °C under an argon atmosphere. Dropwise add Lithium diisopropylamide (LDA, 1.5 eq). Stir for 1 hour at -78 °C to ensure complete deprotonation at C2. Bubble dry CO₂ gas through the solution for 30 minutes, then slowly warm to room temperature. Quench with 1M HCl.

  • Causality: LDA is chosen over n-BuLi to prevent nucleophilic addition to the pyridine ring. The -78 °C temperature ensures kinetic control, exclusively yielding the C2-lithiated species stabilized by the adjacent N-Boc oxygen. The CO₂ quench reliably installs the carboxylic acid moiety.

Step 3: Amide Coupling

  • Procedure: Dissolve the resulting carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to form the active ester. Add Ammonium chloride (NH₄Cl, 5.0 eq) as the ammonia source. Stir overnight at room temperature.

  • Causality: HATU is utilized for its high coupling efficiency and suppression of racemization/side reactions. NH₄Cl is a stable, easy-to-handle solid that, when deprotonated by excess DIPEA in situ, generates ammonia gas directly in the reaction mixture to form the primary carboxamide.

Step 4: Global Deprotection

  • Procedure: Treat the Boc-protected carboxamide with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate to yield the final product: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

Analytical Validation Protocol

To ensure a self-validating experimental system, the synthesized compound must undergo rigorous analytical verification to confirm both identity and purity before deployment in biological assays.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile + 0.1% Formic Acid).

    • Validation Criteria: A single major peak in the UV chromatogram (254 nm) corresponding to a mass-to-charge ratio (m/z) of 176.2 [M+H]⁺ in positive electrospray ionization (ESI+) mode.

  • Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • Validation Criteria:

      • δ ~11.8 ppm (br s, 1H): Confirms the successful removal of the Boc group and the presence of the free pyrrole N-H.

      • δ ~8.1 ppm (d, 1H) & δ ~7.8 ppm (d, 1H): Characteristic pyridine ring protons.

      • δ ~7.5 - 8.0 ppm (br d, 2H): Confirms the primary amide (NH₂) protons.

      • δ ~7.1 ppm (s, 1H): The C3 pyrrole proton.

      • δ ~2.4 ppm (s, 3H): Confirms the intact 5-methyl group.

  • High-Performance Liquid Chromatography (HPLC):

    • Validation Criteria: Purity must exceed >98% via peak area integration to rule out trace regioisomers (e.g., C6-functionalized byproducts) which could skew kinase assay results.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[Link]

  • Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317.[Link]

Foundational

Bioisosteric Utility of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide: A Technical Guide

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a "privileged structure" in modern medicinal chemistry, serving as a superior bioisostere for both indole and purine ring systems.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a "privileged structure" in modern medicinal chemistry, serving as a superior bioisostere for both indole and purine ring systems.[1][2][3] This guide focuses specifically on 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide , a derivative that combines the solubility-enhancing properties of the 7-azaindole core with a precise hydrogen-bonding motif (2-carboxamide) and a hydrophobic probe (5-methyl).[1][2]

This molecule is not merely a building block; it is a strategic scaffold for fragment-based drug discovery (FBDD) , particularly targeting kinases (JAK, FGFR) and phosphodiesterases (PDE4B).[1][2][3] Its utility lies in its ability to mimic the adenine hinge-binding region while offering distinct metabolic and physicochemical advantages over its indole counterparts.[1][2][3]

Structural Analysis & Bioisosteric Rationale

The 7-Azaindole Advantage

The substitution of the C-7 carbon in indole with a nitrogen atom (N-7) fundamentally alters the electronic landscape of the scaffold without significantly changing its steric footprint.[1][2][3]

PropertyIndole Scaffold7-Azaindole ScaffoldBioisosteric Impact
H-Bonding C-7 is neutralN-7 is a H-bond acceptorMimics N-1 of purine (Adenine); critical for kinase hinge binding.[1][2][3]
pKa (N-1) ~17 (Very weak acid)~13 (More acidic)Enhanced H-bond donor capability at N-1.[1][2][3]
Solubility Low aqueous solubilityImproved solubilityN-7 reduces lipophilicity (LogP) and increases polarity.[1][2][3]
Metabolism Prone to oxidation at C-3/C-7Resistant at N-7N-7 blocks common metabolic oxidation sites.[1][2][3]
The 5-Methyl and 2-Carboxamide Motifs[1][2]
  • 5-Methyl Group: In many kinase binding pockets, the 5-position of the azaindole core projects into the hydrophobic "gatekeeper" region or the back-cleft.[1][2] A methyl group here acts as a hydrophobic anchor, often improving potency and selectivity compared to the unsubstituted analog.[1][2][3]

  • 2-Carboxamide Group: This moiety serves as a directional hydrogen bond donor/acceptor system.[1][2][3] In the context of PDE4B inhibitors, the amide group interacts with conserved glutamine or asparagine residues, a role traditionally filled by indole-2-carboxamides but with improved physicochemical properties in the azaindole series.[1][2][3]

Applications & Case Studies

Kinase Inhibition (The Purine Mimic)

The most prolific application of 5-methyl-7-azaindole derivatives is in kinase inhibition.[1][2][3] The N1-H and N7 atoms form a "bidentate" hydrogen bonding motif that perfectly complements the hinge region of kinases, mimicking the interaction of ATP's adenine ring.[1][2][3]

  • Mechanism: The N1 proton acts as a donor to the hinge backbone carbonyl (e.g., Glu/Leu), while the N7 accepts a hydrogen bond from the backbone amide (e.g., Met/Ala).[1][2][3]

  • Selectivity: The 5-methyl group creates steric bulk that can induce selectivity against kinases with smaller gatekeeper residues.[1][2][3]

Scaffold Hopping: PDE4B Inhibitors

Research has demonstrated the successful transition from indole-2-carboxamides to 7-azaindole-2-carboxamides in the design of Phosphodiesterase 4B (PDE4B) inhibitors.[1][2][3]

  • The Challenge: Indole-based inhibitors often suffer from poor solubility and rapid metabolism.[1][2][3]

  • The Solution: Bioisosteric replacement with 7-azaindole retained potency (IC50 ~0.1–1.0 µM) while significantly improving the pharmacokinetic profile (solubility and clearance).[1][2][3]

  • Critical Insight: The 2-carboxamide is essential for locking the conformation and engaging the active site metal-coordinating pocket.[1][2]

The "Negative" Case: CB1 Allosteric Modulators

It is vital to note that bioisosterism is not universal.[1][2][3] In the case of Cannabinoid Receptor 1 (CB1) allosteric modulators (analogs of Org27569), replacing the indole core with 7-azaindole resulted in a loss of activity .[1][2][3]

  • Reasoning: The extra lone pair repulsion at N-7 likely disrupted a critical hydrophobic interaction or induced an unfavorable electrostatic clash within the CB1 allosteric pocket.[1][2][3]

  • Takeaway: The 7-azaindole scaffold is best suited for targets requiring H-bond acceptance at the 7-position (like kinases), rather than purely hydrophobic pockets.[1][2]

Visualizing the Bioisosteric Logic[1][2][3]

The following diagram illustrates the structural relationship and binding modes of the 5-methyl-7-azaindole scaffold compared to Indole and Adenine.

Bioisostere_Logic Indole Indole Scaffold (Lipophilic, C7 neutral) Azaindole 5-Methyl-7-Azaindole (Amphiphilic, N7 Acceptor) Indole->Azaindole Bioisosteric Replacement (C7 -> N7) Target_PDE4B PDE4B Active Site (Requires Soluble Scaffold) Indole->Target_PDE4B Poor Solubility Metabolic Liability Adenine Adenine (Purine) (Natural Ligand) Azaindole->Adenine Mimics Binding Motif Target_Kinase Kinase Hinge Region (Requires Donor/Acceptor) Azaindole->Target_Kinase N1-H (Donor) & N7 (Acceptor) High Affinity Azaindole->Target_PDE4B 2-Carboxamide Interaction Improved PK

Caption: Bioisosteric mapping showing the strategic advantage of 7-azaindole in kinase and PDE4B targeting.[1][2][3]

Synthetic Protocol: C2-Functionalization

Direct synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is best achieved via Directed Lithiation of the N-protected precursor.[1][2] This method is superior to Reissert synthesis for introducing the C2-amide with high regioselectivity.[2][3]

Reaction Scheme
  • Protection: 5-Methyl-7-azaindole

    
     N-SEM-5-Methyl-7-azaindole.[1][2][3]
    
  • Lithiation: C2-deprotonation using

    
    -BuLi.
    
  • Carboxylation: Quench with Isocyanate (direct amide) or CO2 (acid intermediate).[1][2][3]

  • Deprotection: Removal of SEM group.

Synthesis_Pathway Start 5-Methyl-7-azaindole (Starting Material) Step1 1. N-Protection (NaH, SEM-Cl, DMF, 0°C) Start->Step1 Step2 2. C2-Lithiation (n-BuLi, THF, -78°C) Step1->Step2 Directing Group Effect Step3 3. Electrophilic Quench (TMS-Isocyanate) Step2->Step3 C2 Functionalization Step4 4. Deprotection (TFA or TBAF) Step3->Step4 Intermediate Amide End 5-Methyl-1H-pyrrolo[2,3-b] pyridine-2-carboxamide Step4->End

Caption: Regioselective synthesis via directed ortho-lithiation.

Detailed Experimental Procedure

Note: This protocol assumes standard Schlenk line techniques under Argon atmosphere.

Step 1: N-Protection (SEM group)

  • Dissolve 5-methyl-7-azaindole (1.0 eq) in anhydrous DMF (0.2 M).

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise.[1][2][3]

  • Warm to RT and stir for 2 hours. Quench with water, extract with EtOAc.[2][3] Purify via flash chromatography.

Step 2 & 3: Lithiation and Amidation [1][2][3]

  • Dissolve the N-SEM protected intermediate (1.0 eq) in anhydrous THF.[2][3] Cool to -78°C .[2][3]

  • Add

    
    -BuLi  (2.5 M in hexanes, 1.2 eq) dropwise over 15 min. The solution may turn yellow/orange (lithio-species).[1][2][3]
    
  • Stir at -78°C for 1 hour to ensure complete C2-deprotonation.

  • Direct Amide Route: Add Trimethylsilyl isocyanate (TMS-NCO, 1.5 eq) dropwise.[1][2][3] Allow to warm to RT overnight.

  • Alternative (Acid Route): Bubble dry CO2 gas for 30 min, then treat the resulting carboxylate with NH4Cl/EDCI/HOBt to form the amide.

  • Quench with saturated NH4Cl (aq). Extract with DCM.[2][3]

Step 4: Deprotection

  • Dissolve the intermediate in DCM/TFA (2:1) or treat with TBAF in THF (if SEM protected).[2][3]

  • Stir at RT (or reflux if resistant) until TLC shows conversion.

  • Neutralize carefully with NaHCO3.[1][2][3] Filter the precipitate or extract to yield the final 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide .[2]

References

  • Application in PDE4B Inhibition: Fox, D. et al. "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors."[1][2][3][4] Journal of Medicinal Chemistry.

  • Bioisosteric Failure in CB1: Huffman, J. W. et al. "Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators."[1][2][3] Bioorganic & Medicinal Chemistry.

  • General 7-Azaindole Synthesis & Properties: Popowycz, F. et al. "Synthesis and Reactivity of 4-, 5- and 6-azaindoles."[1][2][3] Tetrahedron. [1][2][3]

  • Kinase Binding Modes: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1][2][3] Nature Reviews Cancer.[2][3]

  • Commercial Availability & Precursors: BLD Pharm / Fluorochem Catalogs for CAS 1823921-49-8 (5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide).[1][2]

Sources

Exploratory

Target Identification Guide: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

[1][2] Executive Summary Compound Class: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) derivative.[1][2][3][4][5] Primary Suspect Targets: Protein Kinases (JAK, FGFR, RSK2) and Phosphodiesterases (PDE4B).[1][2] Mechanism of Ac...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Compound Class: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) derivative.[1][2][3][4][5] Primary Suspect Targets: Protein Kinases (JAK, FGFR, RSK2) and Phosphodiesterases (PDE4B).[1][2] Mechanism of Action: ATP-competitive inhibition (Kinases) or cAMP/cGMP hydrolysis inhibition (PDEs).[1][2]

This technical guide details the strategic workflow for identifying the biological target of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide . This molecule belongs to the 7-azaindole class, a "privileged scaffold" in medicinal chemistry known for its ability to mimic the purine ring of ATP.[1][2] While the 7-azaindole core strongly suggests kinase inhibition, the specific 2-carboxamide substitution has been explicitly linked in recent literature to Phosphodiesterase 4B (PDE4B) selectivity and RSK2 inhibition.[1][2] Consequently, this guide prioritizes a bifurcated screening approach targeting the human kinome and the phosphodiesterase family.[1][2]

Part 1: Chemical Biology Profile & In Silico Prediction[1][2]

Before initiating wet-lab protocols, we must analyze the compound's pharmacophore to narrow the search space.[1][2]

Structural Pharmacophore Analysis

The 7-azaindole core functions as a bi-dentate hydrogen bond donor/acceptor system.[1][2]

  • N1 (Pyrrole nitrogen): Hydrogen bond donor.[1][2]

  • N7 (Pyridine nitrogen): Hydrogen bond acceptor.[1][2][6]

  • 2-Carboxamide: This moiety often extends into the solvent-exposed region or interacts with specific residues (e.g., the "sugar pocket" in kinases or metal-coordinating pockets in PDEs).[1][2]

  • 5-Methyl: A hydrophobic probe likely interacting with the "gatekeeper" residue in kinases or hydrophobic sub-pockets in PDEs.[1][2]

In Silico Docking Strategy

Objective: Prioritize between Kinase and PDE families. Protocol:

  • Target Selection: Import PDB structures for JAK1 (PDB: 3EYG), FGFR1 (PDB: 5AM6), RSK2 (PDB: 4D9U), and PDE4B (PDB: 3G45).[1][2]

  • Ligand Preparation: Generate 3D conformers of the 5-methyl derivative; energy minimize using OPLS3e force field.

  • Docking: Perform rigid-receptor docking (e.g., Glide XP or Gold).[1][2]

  • Scoring: Evaluate based on H-bond formation at the hinge region (Kinases) vs. active site glutamine/metal coordination (PDEs).[1][2]

Part 2: Biochemical Profiling (The "Wet" Lab)[1][2]

Given the scaffold's history, a "shotgun" proteomics approach is inefficient.[2] We utilize targeted panels first.[1][2]

Workflow Diagram

TargetID_Workflow cluster_Screening Tier 1: Biochemical Screening cluster_Validation Tier 2: Biophysical Validation cluster_Cellular Tier 3: Cellular Engagement Start Hit Compound: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide KinasePanel Kinome Profiling (ATP-Competitive) Start->KinasePanel Pathway A PDEPanel PDE Isoform Panel (cAMP/cGMP Hydrolysis) Start->PDEPanel Pathway B TSA Thermal Shift Assay (TSA) Delta Tm Measurement KinasePanel->TSA Hit Confirmation PDEPanel->TSA Hit Confirmation SPR Surface Plasmon Resonance (Kd Determination) TSA->SPR CETSA CETSA (Target Engagement in Lysate) SPR->CETSA Western Phospho-Signaling (Functional Readout) CETSA->Western

Caption: A bifurcated screening workflow prioritizing Kinase and PDE panels based on the 7-azaindole scaffold's privileged nature.

Protocol A: Kinome Profiling (Competition Binding)

Rationale: 7-azaindoles are classic ATP-mimetics.[1][2] The 5-methyl group may provide selectivity for specific kinases like FGFR or JAK families.[1][2] Methodology: Use a competition binding assay (e.g., KINOMEscan™) rather than an activity assay to avoid false negatives due to ATP concentration differences.[1][2]

  • Concentration: Screen at 1 µM and 10 µM.

  • Readout: Percent of Control (POC). Hits are defined as <35% remaining binding.[1][2]

  • Critical Targets to Include: JAK1/2/3, TYK2, FGFR1-4, RSK2, PIM1.

Protocol B: Phosphodiesterase (PDE) Screening

Rationale: Literature specifically identifies 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent PDE4B inhibitors.[1][2] The amide group mimics the interaction of the endogenous cAMP substrate.[1][2] Methodology: Scintillation Proximity Assay (SPA) or IMAP (Fluorescence Polarization).[1][2]

  • Enzyme Source: Recombinant human PDE4B, PDE4D (counter-screen), and PDE5.[1][2]

  • Substrate: FAM-labeled cAMP.

  • Procedure:

    • Incubate compound (0.1 nM – 10 µM) with PDE enzyme and FAM-cAMP for 60 min at room temperature.[1][2]

    • Add binding reagent (nanoparticles) to capture the reaction product (AMP).[1][2]

    • Measure Fluorescence Polarization (FP).[1][2] High FP = High Inhibition (substrate remains intact).[1][2]

Part 3: Biophysical Validation (Target Engagement)[1][2]

Once a hit (Kinase or PDE) is identified, direct physical binding must be confirmed to rule out assay artifacts (e.g., aggregation).[1][2]

Thermal Shift Assay (TSA / DSF)

This protocol validates that the ligand binds to the folded protein, increasing its thermal stability (


).[1][2]
ParameterExperimental Condition
Protein Conc. 2–5 µM (Recombinant Domain)
Ligand Conc. 10 µM and 50 µM (excess)
Dye SYPRO Orange (5x final)
Buffer 25 mM HEPES pH 7.5, 100 mM NaCl
Ramp Rate 1°C/min from 25°C to 95°C
Instrument qPCR Machine (e.g., Roche LightCycler)

Data Interpretation:

  • 
    C:  Confirmed Binder.
    
  • 
    C:  Non-binder or non-stabilizing interaction.[1][2]
    
  • Note: ATP-competitive inhibitors typically induce large shifts (

    
    C) in kinases.[1][2]
    

Part 4: Cellular Target Engagement (CETSA)

Demonstrating target engagement in a live cellular context is the "gold standard" for drug discovery.[1][2]

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: Prove the compound penetrates the cell membrane and stabilizes the target protein in situ.[1][2]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells (e.g., HEK293 or relevant cancer line) with 10 µM compound or DMSO control for 1 hour.[1][2]

  • Harvest: Wash with PBS, detach cells, and resuspend in PBS containing protease inhibitors.

  • Aliquot & Heat: Divide into 10 aliquots (50 µL each). Heat each aliquot to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes using a PCR thermocycler.

  • Lysis: Cool to RT, add lysis buffer (0.4% NP-40), and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).

  • Clarification: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) proteins.

  • Detection: Analyze the supernatant via Western Blot using antibodies specific to the hit (e.g., Anti-PDE4B or Anti-RSK2).[1][2]

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve of the treated sample indicates target engagement.[1][2]

CETSA_Logic Step1 Treat Cells (Drug vs DMSO) Step2 Heat Gradient (37°C - 67°C) Step1->Step2 Step3 Lysis & Centrifuge (Remove Unfolded) Step2->Step3 Step4 Western Blot (Supernatant) Step3->Step4 Outcome Shift in Melting Curve (Target Stabilization) Step4->Outcome

Caption: The CETSA workflow allows for the validation of intracellular target engagement without requiring chemical modification of the parent compound.[1][2]

Part 5: Functional Validation (Case Study)

If the target is identified as RSK2 (a likely candidate for this scaffold), functional validation involves monitoring downstream signaling.[1][2]

  • Pathway: MAPK/ERK Pathway.[1][2]

  • Biomarker: Phosphorylation of YB-1 (Y-box binding protein 1) or Histone H3.[1][2]

  • Experiment: Treat MDA-MB-231 cells with the compound (0.1, 1, 10 µM). Stimulate with PMA.

  • Readout: Western blot for p-YB-1 (Ser102).[1][2] Inhibition should be dose-dependent.[1][2]

If the target is PDE4B :

  • Biomarker: Intracellular cAMP levels.[1][2][7]

  • Experiment: Treat monocytes (e.g., THP-1) with compound + LPS.[1][2]

  • Readout: Measure TNF-

    
     release (PDE4B inhibition suppresses TNF-
    
    
    
    via elevated cAMP).[1][2]

References

  • Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry, 2023.[1][2][8]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 2019.[1][2]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 2017.[2]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 2021.[1][2][6]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 2021.[1][2]

Sources

Foundational

Rational Design and Pharmacophore Modeling of 5-Methyl Substituted 7-Azaindoles in Kinase Drug Discovery

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere of the adenine ring, widely deployed in the development of ATP-competitive kinase inhibitors. While the unsubstituted cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere of the adenine ring, widely deployed in the development of ATP-competitive kinase inhibitors. While the unsubstituted core provides baseline affinity via bidentate hydrogen bonding at the kinase hinge region, advanced structure-based drug design requires precise functionalization to achieve target selectivity. As an application scientist, I frequently utilize the 5-methyl substitution to manipulate both the electronic landscape of the pharmacophore and its spatial geometry.

This whitepaper dissects the mechanistic causality behind the 5-methyl-7-azaindole pharmacophore, outlines a self-validating computational protocol for its modeling, and provides authoritative grounding for drug development professionals.

Mechanistic Causality: The 5-Methyl-7-Azaindole Pharmacophore

To build a robust pharmacophore model, we must first understand the physical chemistry driving the molecular interactions. The1[1], forming two critical hydrogen bonds with the kinase backbone.

However, the addition of a methyl group at the C5 position is not merely a structural afterthought; it is a calculated modification that alters the pharmacophore in three distinct ways:

  • Electronic Modulation (The Inductive Effect): The methyl group is an electron-donating group (EDG). Through inductive effects, it subtly increases the electron density of the pyridine ring. This raises the pKa of the N7 atom, making it a stronger Hydrogen Bond Acceptor (HBA), thereby increasing the binding enthalpy at the hinge region.

  • Hydrophobic Contact (HC) Vectoring: The 5-position projects directly toward the hydrophobic pocket adjacent to the kinase gatekeeper residue. The methyl group provides a localized Hydrophobic Contact (HC) feature that displaces high-energy water molecules from this pocket, driving binding affinity through favorable entropy.

  • Steric Exclusion Volumes (Xvols): In kinases with bulky mutated gatekeeper residues (e.g., T315I in ABL or V600E in BRAF), the 5-methyl group defines a strict spatial boundary. 2[2] around this methyl group to prevent false-positive hit generation during virtual screening.

G A 5-Methyl-7-Azaindole Core B N1-H (H-Bond Donor) A->B C N7 (H-Bond Acceptor) A->C D 5-Methyl Group (Hydrophobic Contact) A->D E Kinase Hinge Region Backbone B->E Binds C=O C->E Binds NH F Gatekeeper / Selectivity Pocket D->F Steric Fit / van der Waals G Enhanced Target Selectivity & Affinity E->G F->G

Fig 1. Mechanistic pathway of 5-methyl-7-azaindole binding within the kinase ATP pocket.

Quantitative Structure-Activity Relationship (SAR) Profiling

When parameterizing the pharmacophore model, quantitative feature weighting is essential. Below is a synthesized data table demonstrating how C5 substitutions dictate the computational parameters and resulting validation metrics during structure-based modeling of 3[3].

Scaffold VariantElectronic Effect on N7HBA Feature WeightHydrophobic Volume (ų)Mean ROC-AUC (Decoy Validation)
7-Azaindole (Unsubstituted)Baseline1.0< 5.00.72
5-Fluoro-7-Azaindole EWG (Weakens HBA)0.812.50.78
5-Methyl-7-Azaindole EDG (Strengthens HBA)1.224.00.89

Data Interpretation: The 5-methyl substitution significantly increases the predictive power (ROC-AUC) of the pharmacophore model because the added hydrophobic volume (24.0 ų) acts as a strict spatial filter, eliminating decoys that lack the precise geometry required to navigate the gatekeeper pocket.

Self-Validating Experimental Protocol: Pharmacophore Modeling

A computational protocol is only as reliable as its internal validation metrics. To prevent the propagation of errors (such as incorrect tautomerization or overly permissive spatial tolerances), I mandate a self-validating loop utilizing a decoy dataset.

Phase 1: Conformational Sampling & State Generation

Causality: Kinase assays are conducted at physiological pH. Failing to model the correct protonation state will result in inverted Hydrogen Bond Donor (HBD) and Acceptor (HBA) assignments, collapsing the model's predictive validity.

  • Ligand Preparation: Import the 5-methyl-7-azaindole dataset into your preparation suite (e.g., Schrödinger LigPrep).

  • Protonation State Assignment: 4[4].

  • Energy Minimization: Minimize the generated structures using the OPLS_2005 force field with an extended cutoff for nonbonded interactions to ensure accurate heterocycle parameterization.

Phase 2: Feature Extraction & Model Generation

Causality: We must translate the physical atoms into spatial pharmacophore features.

  • Define Core Features: Map the N1-H as an HBD (radius: 1.5 Å) and the N7 lone pair as an HBA (radius: 1.5 Å).

  • Map the Selectivity Vector: Map the 5-methyl group as a Hydrophobic Contact (HC) feature. Assign a directional vector pointing outward from the C5-CH3 bond axis.

  • Define Exclusion Volumes (Xvols): Extract the coordinates of the target kinase's gatekeeper residue from the co-crystallized PDB structure. Generate a 3D exclusion sphere (Xvol) around this residue to penalize any ligand conformations that clash with this space.

Phase 3: Decoy-Based Validation (The Self-Validating Loop)

Causality: A model that cannot distinguish known active compounds from physicochemically similar but topologically distinct decoys is statistically useless.

  • Decoy Generation: Utilize the DUD-E (Directory of Useful Decoys, Enhanced) database to generate 50 decoys for every known active 5-methyl-7-azaindole inhibitor.

  • Virtual Screening: Screen both the actives and the decoys against the generated pharmacophore model.

  • ROC-AUC Calculation: Calculate the Area Under the Receiver Operating Characteristic Curve (ROC-AUC).

    • Validation Gate: If AUC < 0.80 , the model is overly permissive. The system mandates a return to Phase 2 to tighten the feature radii or add additional Xvols.

    • Validation Gate: If AUC ≥ 0.80 , the model is validated and cleared for prospective virtual screening of novel libraries.

Workflow S1 1. Conformational Generation (LigPrep / OPLS_2005) S2 2. Feature Extraction (HBD, HBA, HYD, ExVol) S1->S2 S3 3. Pharmacophore Model Generation S2->S3 S4 4. Decoy Set Validation (ROC-AUC Calculation) S3->S4 Self-Validating Loop S4->S3 Refine if AUC < 0.8 S5 5. Virtual Screening & Hit Identification S4->S5 Pass (AUC > 0.8)

Fig 2. Self-validating pharmacophore modeling workflow for azaindole derivatives.

Conclusion

The 5-methyl-7-azaindole scaffold is a masterclass in rational drug design. By understanding the causality of the 5-methyl substitution—its inductive strengthening of the N7 hydrogen bond acceptor and its precise hydrophobic targeting of the gatekeeper pocket—researchers can build highly predictive, self-validating pharmacophore models. Adhering to strict decoy-based validation ensures that computational efforts translate reliably into in vitro success.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: MDPI URL
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction Source: MDPI URL
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei Source: PMC - NIH URL

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Optimization of Stock Solutions for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Executive Summary 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a specialized heterocyclic building block widely utilized in medicinal chemistry[1]. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core serves as a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a specialized heterocyclic building block widely utilized in medicinal chemistry[1]. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core serves as a highly effective bioisostere for indoles and purines, frequently employed in the design of kinase inhibitors due to its ability to form critical hydrogen bonds with the ATP-binding pocket of target proteins[2]. However, the rigid, planar structure of this scaffold presents significant solubility challenges during assay development[3]. This application note provides a validated, mechanistic approach to preparing stable in vitro and in vivo stock solutions, ensuring reproducible and artifact-free experimental data.

Physicochemical Profiling

To design an effective solvation strategy, one must first quantify the thermodynamic barriers to dissolution. The quantitative data for this compound is summarized below:

PropertyValueMechanistic Implication
Chemical Name 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamideThe methyl group adds lipophilicity, further decreasing aqueous solubility.
CAS Number 1823921-49-8Unique identifier for sourcing and validation[1].
Molecular Weight 175.19 g/mol Low MW facilitates rapid dissolution once the crystal lattice energy is overcome.
Molecular Formula C9H9N3O-
Aqueous Solubility Poor (< 1 mg/mL)The fused aromatic ring system drives high crystal lattice energy[3].
Organic Solubility High in DMSO / DMFAprotic solvents disrupt the intermolecular hydrogen bond network[4].

Mechanistic Causality of Solvation

The Barrier to Dissolution: The poor aqueous solubility of 1H-pyrrolo[2,3-b]pyridine derivatives stems from their rigid, planar geometry and lipophilic nature, which facilitates tight molecular packing in the solid state[3]. Furthermore, the carboxamide group at position 2 and the pyrrole nitrogen act as strong hydrogen bond donors and acceptors. This leads to robust intermolecular hydrogen bonding (dimerization) that strongly resists disruption by water[3].

Solvent Selection Rationale: Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its highly polar, aprotic nature effectively competes for the hydrogen bond donors on the azaindole core, dismantling the crystal lattice without requiring protonation or deprotonation. However, moisture-contaminated DMSO significantly reduces solubility by increasing the polarity of the solvent system, causing the hydrophobic azaindole to precipitate out[4]. Therefore, anhydrous DMSO is strictly required.

Experimental Workflow

Workflow Powder 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (Dry Solid Powder) Solvent Solvation Phase Add Anhydrous DMSO (Vortex & Sonicate at 37°C) Powder->Solvent Stock Master Stock Solution (10 mM - 50 mM in 100% DMSO) Solvent->Stock QC Quality Control Centrifuge at 10,000 x g for 5 min (Inspect for micro-precipitates) Stock->QC InVitro In Vitro Assays Dilute in Assay Buffer (Final DMSO ≤ 1% v/v) QC->InVitro InVivo In Vivo Formulation 10% DMSO -> 40% PEG300 -> 5% Tween-80 -> 45% Saline QC->InVivo

Workflow for preparing 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide stock solutions.

Self-Validating Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution (In Vitro)

Self-Validating Principle: This protocol utilizes anhydrous techniques and a terminal centrifugation step to ensure a self-validating, stable solution. If the thermodynamic dissolution is incomplete, the centrifugation step will reveal a micro-pellet, preventing the use of an inaccurate stock concentration.

Materials:

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide powder

  • Fresh, anhydrous DMSO (≥99.9% purity)[4]

  • Amber glass vials

Methodology:

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening the vial. This prevents ambient moisture condensation on the cold powder.

  • Weighing: Accurately weigh 1.75 mg of the compound into an amber vial. (Calculation: 1.75 mg / 175.19 g/mol ≈ 10 µmol).

  • Solvation: Add exactly 1.0 mL of newly opened, anhydrous DMSO to the vial[5].

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Acoustic Disruption: Sonicate the vial in a water bath at 37°C for 5 minutes. The acoustic cavitation provides the activation energy needed to overcome the high crystal lattice energy of the azaindole core[3].

  • Quality Control (QC): Centrifuge the vial at 10,000 × g for 5 minutes. Inspect the bottom of the tube under a bright light. The absolute absence of a pellet confirms complete thermodynamic dissolution.

  • Storage: Aliquot the master stock into single-use volumes to avoid freeze-thaw cycles. Store at -80°C for up to 6 months, or -20°C for 1 month[5].

Protocol B: Preparation of a Formulation for In Vivo Dosing

For animal studies, 100% DMSO cannot be injected due to toxicity. The compound must be formulated into an aqueous-compatible vehicle. Simply diluting the DMSO stock with water or saline will result in immediate precipitation.

Causality of the Formulation Matrix: We employ a specific co-solvent/surfactant system[5]. PEG300 acts as a co-solvent to lower the dielectric constant of the aqueous phase, while Tween-80 (a non-ionic surfactant) forms micelles that encapsulate the lipophilic azaindole core, keeping it suspended in the saline continuous phase. The order of addition is critical; altering it will collapse the micellar network.

Methodology (To prepare 1 mL of dosing solution):

  • Initial Transfer: Pipette 100 µL of the Master Stock Solution (e.g., 10 mg/mL in DMSO) into a clean glass vial[5]. (Final DMSO = 10%).

  • Co-solvent Addition: Add 400 µL of PEG300[5]. Vortex immediately and thoroughly until the solution is completely clear. Crucial Step: Do not add any aqueous components yet.

  • Surfactant Addition: Add 50 µL of Tween-80[5]. Vortex vigorously. The solution must remain clear.

  • Aqueous Phase: Dropwise, add 450 µL of sterile 0.9% Saline while continuously vortexing[5].

  • Self-Validation: The final solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) should be clear or slightly opalescent without visible particulate matter[5]. If the solution turns milky white with visible flakes, the micellar encapsulation has failed (usually due to moisture in the initial DMSO or incorrect order of addition), and the solution must be discarded. Use within 4 hours of preparation.

References

1.[6] Title: 223376-47-4|1H-Pyrrolo[2,3-b]pyridine-2-carboxamide - BLDpharm Source: bldpharm.com URL:

2.[1] Title: 1086392-34-8|1H-Pyrrolo[2,3-b]pyridine-2-carbohydrazide - BLDpharm Source: bldpharm.com URL:

3.[3] Title: Technical Support Center: Overcoming Poor Solubility of 1H-pyrrolo[2,3-b]pyridine Compounds Source: benchchem.com URL:

4.[5] Title: 7-Azaindole | Biochemical Reagent Source: medchemexpress.com URL:

5.[4] Title: Azaindole 1 (BAY-549) | ROCK inhibitor | CAS 867017-68-3 Source: selleckchem.com URL:

6.[2] Title: Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents Source: nih.gov URL:

Sources

Application

Reagents used in the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

This Application Note provides a comprehensive technical guide for the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide , a critical scaffold in the development of Janus Kinase (JAK) inhibitors and other kin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide , a critical scaffold in the development of Janus Kinase (JAK) inhibitors and other kinase-targeted therapeutics.

Introduction & Retrosynthetic Analysis

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the indole and purine rings found in numerous kinase inhibitors (e.g., Vemurafenib, Pexidartinib). The 5-methyl-2-carboxamide derivative represents a specific functionalized core often required to tune solubility and hydrogen-bonding interactions within an enzyme's ATP-binding pocket.

Retrosynthetic Strategy

To ensure high regio-fidelity and scalability, this guide prioritizes a De Novo Assembly strategy (Route A) starting from substituted pyridines, while providing a Direct Functionalization strategy (Route B) for late-stage medicinal chemistry applications.

  • Route A (Convergent): Construction of the pyrrole ring via Sonogashira coupling and cyclization. This is the most robust method for generating 2-substituted 7-azaindoles.

  • Route B (Linear): C-2 lithiation of the pre-formed 5-methyl-7-azaindole core.

Retrosynthesis Target Target: 5-Methyl-1H-pyrrolo[2,3-b]pyridine- 2-carboxamide Precursor1 Intermediate: 5-Methyl-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid Precursor1->Target Amidation (NH4Cl, Coupling Agent) Precursor2 Start (Route B): 5-Methyl-1H-pyrrolo[2,3-b]pyridine Precursor2->Precursor1 C-2 Lithiation (n-BuLi, CO2) Precursor3 Cyclization Precursor: Ethyl 3-(2-amino-5-methylpyridin-3-yl) propiolate Precursor3->Precursor1 Cyclization & Hydrolysis StartMaterial Start (Route A): 2-Amino-5-methylpyridine + Ethyl Propiolate StartMaterial->Precursor3 Sonogashira Coupling (Pd/Cu)

Figure 1: Retrosynthetic disconnection showing the Convergent (Route A) and Linear (Route B) pathways.

Critical Reagents & Materials

The following reagents are selected based on mechanistic reliability and ease of purification.

Table 1: Essential Reagents List
Reagent CategorySpecific ReagentRoleMechanistic Insight
Starting Material 2-Amino-5-methylpyridine Scaffold CoreCommercially available; the amino group directs ortho-halogenation.
Halogen Source N-Iodosuccinimide (NIS) IodinationProvides a "soft" electrophilic iodine source for regioselective C-3 iodination under mild conditions.
Catalyst PdCl₂(PPh₃)₂ Coupling CatalystBis(triphenylphosphine)palladium(II) dichloride is robust for Sonogashira coupling, resisting oxidation better than Pd(0) species.
Co-Catalyst Copper(I) Iodide (CuI) ActivatorForms the copper acetylide species with the alkyne, facilitating transmetallation to Palladium.
Alkyne Block Ethyl Propiolate C2-SourceIntroduces the 2-carbon and the carboxylate functionality in a single step.
Base (Cyclization) Potassium tert-butoxide (KOtBu) CyclizationStrong, bulky base to deprotonate the amide nitrogen or activate the alkyne for 5-endo-dig cyclization.
Coupling Agent HATU AmidationHigh-efficiency coupling reagent that minimizes racemization (not an issue here) and maximizes yield for electron-deficient amines.
Ammonia Source Ammonium Chloride (NH₄Cl) Amine SourceSolid, weighable source of ammonia; preferred over aqueous NH₄OH for anhydrous coupling reactions.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis (Recommended for Scale)

This protocol builds the 7-azaindole core from 2-amino-5-methylpyridine. This route is preferred for generating >1g of material as it avoids the use of expensive pre-formed azaindoles.

Step 1: Regioselective Iodination

Objective: Synthesize 2-amino-3-iodo-5-methylpyridine.

  • Dissolution: Dissolve 2-amino-5-methylpyridine (1.0 eq) in Acetonitrile (ACN) or DMF (0.5 M concentration).

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C to control the exotherm.

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor via TLC/LCMS for the disappearance of starting material.

    • Self-Validation: The product should be less polar than the starting material.

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with saturated Sodium Thiosulfate (

    
    ) to remove excess iodine (indicated by color change from brown to yellow/clear).
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexanes/EtOAc).

Step 2: Sonogashira Coupling & Cyclization

Objective: Synthesize Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

  • Setup: In a dry pressure vial or round-bottom flask, combine:

    • 2-Amino-3-iodo-5-methylpyridine (1.0 eq)

    • PdCl₂(PPh₃)₂ (0.05 eq)

    • CuI (0.10 eq)

    • Triethylamine (TEA) (3.0 eq) in anhydrous DMF or THF (degassed).

  • Coupling: Add Ethyl Propiolate (1.5 eq) dropwise under inert atmosphere (

    
     or Ar).
    
  • Heating: Heat to 60–80°C for 4–12 hours.

    • Mechanism:[2][3][4] The amino group often attacks the activated alkyne spontaneously or upon higher heating, effecting the 5-endo-dig cyclization to form the pyrrole ring.

  • Workup: Filter through a Celite pad to remove metal catalysts. Concentrate the filtrate.

  • Purification: Silica gel chromatography (0-50% EtOAc in Hexanes). The product is typically a white to off-white solid.

Step 3: Saponification & Amidation

Objective: Convert ethyl ester to primary carboxamide.

  • Hydrolysis: Dissolve the ester in THF/MeOH/Water (3:1:1). Add LiOH·H₂O (3.0 eq). Stir at RT until the ester is consumed (LCMS check).

  • Isolation: Acidify to pH ~3-4 with 1M HCl. The carboxylic acid intermediate (5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ) often precipitates. Filter and dry.

  • Activation: Suspend the dried acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 mins to form the active ester.

  • Amidation: Add Ammonium Chloride (NH₄Cl, 3.0 eq). Stir at RT for 12–24 hours.

    • Alternative: For a cheaper process, use CDI (1.2 eq) in DMF, stir 1h, then bubble

      
       gas or add 
      
      
      
      .
  • Final Purification: Dilute with water. The target amide often precipitates. Filter and wash with water and cold ether. If soluble, extract with EtOAc (containing 10% MeOH) and recrystallize.

Protocol B: Direct Functionalization (Medicinal Chemistry Route)

Use this route if 5-methyl-1H-pyrrolo[2,3-b]pyridine (5-methyl-7-azaindole) is already available in your library.

  • Protection: Protect the indole nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group to direct lithiation to C-2.

    • Reagents: NaH (1.2 eq), SEM-Cl (1.1 eq), DMF, 0°C.

  • Lithiation: Dissolve protected azaindole in anhydrous THF at -78°C. Add n-BuLi (1.2 eq) dropwise.

    • Critical: The protecting group directs the lithium to the C-2 position via coordination (Directed Ortho Metalation - DOM).

  • Carboxylation: Bubble dry CO₂ gas (from dry ice) into the solution at -78°C. Allow to warm to RT.

  • Amidation & Deprotection:

    • Convert the resulting Lithium carboxylate or free acid to the amide using HATU/NH₄Cl (as in Protocol A).

    • Remove the protecting group (e.g., TFA for Boc, or TBAF/en for SEM).

Workflow Visualization

Workflow Step1 Step 1: Iodination (NIS, DMF) Intermediate1 3-Iodo-Intermediate Step1->Intermediate1 Step2 Step 2: Sonogashira (Pd/Cu, Ethyl Propiolate) Intermediate1->Step2 Intermediate2 Ethyl Ester Scaffold Step2->Intermediate2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Intermediate2->Step3 Intermediate3 Carboxylic Acid Step4 Step 4: Amidation (HATU, NH4Cl) Intermediate3->Step4 Final FINAL PRODUCT Carboxamide Step4->Final

Figure 2: Step-by-step workflow for the De Novo synthesis (Protocol A).

References

  • Synthesis of 7-azaindole derivatives via Sonogashira coupling: Lachance, N., et al. "Practical Synthesis of 2-Substituted 7-Azaindoles." Synthesis, 2005(15), 2571-2577.

  • Amidation Protocols using HATU: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[5] Tetrahedron, 2005, 61(46), 10827-10852.

  • Lithiation of 7-azaindoles: Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 2007, 36, 1120-1132.

  • Application in PDE4B Inhibitors (Specific Analog Reference): Fox, D., et al. "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors."[6] Journal of Medicinal Chemistry, 2020.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Amidation Techniques for 5-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: Application Notes and Protocols

Introduction: The Significance of 5-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Medicinal Chemistry The 5-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, scaffold is a privileged structure in me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Medicinal Chemistry

The 5-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-methyl-7-azaindole, scaffold is a privileged structure in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of a wide range of therapeutic agents, particularly kinase inhibitors.[1][2][3] The introduction of an amide functionality to this core is a common strategy to modulate pharmacological activity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR).[4][5] This document provides a detailed guide to the most effective amidation techniques for 5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, offering insights into reaction mechanisms, protocol optimization, and practical applications for researchers in the field.

Core Amidation Strategies: A Mechanistic Overview

The formation of an amide bond typically involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. For a substrate like 5-methyl-1H-pyrrolo[2,3-b]pyridine, which contains a nucleophilic pyrrole nitrogen and can be functionalized with either a carboxylic acid or an amino group, various amidation strategies can be employed. The choice of coupling reagent is paramount and depends on factors such as the steric and electronic properties of the substrates, desired reaction conditions, and the need to minimize side reactions like racemization.

Common Coupling Reagents and Their Mechanisms

A plethora of coupling reagents are available to facilitate amide bond formation.[6][7] Understanding their mechanisms is key to selecting the optimal conditions for a specific transformation.

  • Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used for their efficiency and cost-effectiveness. The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate can then be attacked by the amine to form the amide bond. To suppress side reactions and minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, yet still highly reactive towards the amine.[9][10]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high coupling efficiency and rapid reaction rates, especially in challenging cases involving sterically hindered or electron-deficient substrates.[7][11][12] The mechanism involves the formation of a highly reactive OAt- or OBt-active ester from the carboxylic acid.[8][12] The presence of the azabenzotriazole moiety in HATU often leads to faster reactions and reduced racemization compared to HBTU.[7][12]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are powerful coupling reagents that are particularly effective for difficult couplings and for minimizing racemization.[7][13] The mechanism proceeds through the formation of an acyloxyphosphonium intermediate, which then reacts with HOBt or HOAt (present in the reagent or added separately) to generate the active ester.[8]

The general workflow for these amidation reactions is depicted below:

Amidation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Carboxylic_Acid->Coupling_Reagent Reaction Activated_Intermediate Activated Intermediate (e.g., Active Ester) Coupling_Reagent->Activated_Intermediate Forms Amine Amine (R'-NH2) Activated_Intermediate->Amine Nucleophilic Attack Byproducts Byproducts Amide_Product Amide Product (R-CONH-R') Amine->Amide_Product Forms Purification Purification Amide_Product->Purification Purification (e.g., Chromatography) Final_Product Final_Product Purification->Final_Product Isolated Amide

Caption: General workflow for amidation reactions.

Comparative Analysis of Common Amidation Reagents

The selection of an appropriate coupling reagent is a critical step in ensuring a successful amidation reaction. The table below provides a comparative overview of some of the most frequently used reagents.

Coupling ReagentAdvantagesDisadvantagesTypical Conditions
EDC/HOBt Cost-effective; water-soluble urea byproduct is easily removed during aqueous workup.[8]Slower reaction rates compared to uronium/phosphonium salts; risk of racemization without an additive.Carboxylic acid (1 eq.), Amine (1-1.2 eq.), EDC·HCl (1.2-1.5 eq.), HOBt (1.2-1.5 eq.), Base (e.g., DIPEA, 2-3 eq.), Solvent (DMF, DCM), 0 °C to RT.[14]
HATU High coupling efficiency and fast reaction rates; low racemization; effective for sterically hindered substrates.[12]Higher cost; byproducts can sometimes be difficult to remove.[12]Carboxylic acid (1 eq.), Amine (1-1.2 eq.), HATU (1.1-1.3 eq.), Base (e.g., DIPEA, 2-4 eq.), Solvent (DMF, NMP), RT.[12][15]
PyBOP Highly effective for difficult couplings; low racemization; non-toxic byproducts.[13]Higher cost than carbodiimides.Carboxylic acid (1 eq.), Amine (1-1.2 eq.), PyBOP (1.1-1.3 eq.), Base (e.g., DIPEA, 2-3 eq.), Solvent (DMF, DCM), RT.
T3P® (Propylphosphonic Anhydride) Excellent for large-scale synthesis; high yields; byproducts are water-soluble.Can be moisture sensitive.Carboxylic acid (1 eq.), Amine (1-1.2 eq.), T3P® (1.5 eq.), Base (e.g., Pyridine, Et3N, 2-3 eq.), Solvent (EtOAc, THF), RT to reflux.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the amidation of 5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives. These protocols are intended as a starting point and may require optimization based on the specific substrates being used.

Protocol 1: HATU-Mediated Amidation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

This protocol is particularly suitable for a wide range of amines, including those that are less reactive or sterically hindered.[12]

Materials:

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid[16]

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.

Troubleshooting:

  • Low Yield: Increase the pre-activation time or the equivalents of HATU and DIPEA. For particularly challenging amines, consider gentle heating (40-50 °C).

  • Incomplete Reaction: Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the activated intermediate.

  • Purification Difficulties: The byproduct, tetramethylurea, can sometimes be challenging to remove. A thorough aqueous workup is crucial. If it persists, a reverse-phase HPLC purification may be necessary.

Protocol 2: EDC/HOBt-Mediated Amidation of an Amino-functionalized 5-Methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is a cost-effective and reliable method for coupling a carboxylic acid to an amino-substituted 5-methyl-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • Amino-functionalized 5-methyl-1H-pyrrolo[2,3-b]pyridine (e.g., 5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine)

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 eq.) in anhydrous DCM or DMF, add EDC·HCl (1.2 eq.) and HOBt (1.2 eq.).

  • Stir the mixture at room temperature for 10-20 minutes.

  • Add the amino-functionalized 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) followed by the dropwise addition of DIPEA or Et₃N (2.5 eq.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Once the reaction is complete, dilute the mixture with DCM (if DMF was used as the solvent, perform an aqueous workup with EtOAc).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a suitable solvent system to yield the pure amide product.

Troubleshooting:

  • Formation of N-acylurea byproduct: This can occur if the amine is not added promptly after the activation of the carboxylic acid. Ensure efficient stirring and timely addition of the amine. Using HOBt helps to minimize this side reaction.

  • Epimerization (for chiral carboxylic acids): Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the risk of racemization. The use of HOBt is also known to suppress epimerization.

Mechanistic Rationale for Reagent Selection

The choice of coupling reagent and additives is not arbitrary and is grounded in chemical principles designed to maximize yield and purity while minimizing side reactions.

Coupling_Mechanism cluster_carbodiimide Carbodiimide Mechanism (e.g., EDC) cluster_uronium Uronium Salt Mechanism (e.g., HATU) RCOOH1 R-COOH EDC EDC RCOOH1->EDC + O_acylisourea O-Acylisourea (Highly Reactive) EDC->O_acylisourea Forms Amine1 R'-NH2 O_acylisourea->Amine1 → Amide1 HOBt HOBt O_acylisourea->HOBt → HOBt_ester Urea Urea Byproduct O_acylisourea->Urea → Urea Amide1 R-CONH-R' HOBt_ester HOBt Active Ester (More Stable) HOBt_ester->Amine1 → Amide1 RCOOH2 R-COOH HATU HATU RCOOH2->HATU + Base HOAt_ester HOAt Active Ester (Highly Reactive) HATU->HOAt_ester Forms Amine2 R'-NH2 HOAt_ester->Amine2 → Amide2 TMU Tetramethylurea Byproduct HOAt_ester->TMU → TMU Amide2 R-CONH-R'

Caption: Simplified mechanisms of common amidation reagents.

The electron-rich nature of the 7-azaindole ring system can sometimes lead to side reactions.[17] Therefore, milder coupling conditions are often preferred. The use of additives like HOBt and HOAt is crucial as they not only reduce racemization but also increase the efficiency of the coupling reaction by forming more reactive activated esters.[6] For substrates prone to side reactions, phosphonium salt reagents like PyBOP can be a better choice as they often provide cleaner reactions.

Conclusion

The amidation of 5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives is a fundamental transformation in the synthesis of medicinally important compounds. A thorough understanding of the available coupling reagents and their mechanisms allows for the rational selection of reaction conditions. The protocols provided herein offer robust starting points for the synthesis of a diverse range of amides based on this privileged scaffold. By carefully considering the nature of the substrates and potential side reactions, researchers can successfully and efficiently synthesize their target molecules, paving the way for further biological evaluation and drug development.

References

  • Hernandez-Perez, A. C., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. ResearchGate. Available at: [Link]

  • (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Kaur, H., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (2026). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Quinodoz, P., et al. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Organic Letters. Available at: [Link]

  • (2004). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. RSC Discovery. Available at: [Link]

  • (2019). Challenges and outlook for catalytic direct amidation reactions. ResearchGate. Available at: [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Hernandez-Perez, A. C., et al. (2024). A General Strategy for the Amination of Electron-rich and Electron-poor Heteroaromatics by Desaturative Catalysis. X-Chem. Available at: [Link]

  • (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

  • (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. ChemRxiv. Available at: [Link]

  • (2017). A kind of preparation method of the azaindole of 5 hydroxyl 7. Google Patents.
  • (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. Available at: [Link]

  • (2018). Cyrene as a bio-based solvent for HATU mediated amide coupling. RSC Publishing. Available at: [Link]

Sources

Application

High-Impact Formulation Strategies for Bioavailability Enhancement of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Executive Summary & Compound Architecture 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide belongs to the 7-azaindole class of heterocycles, a privileged scaffold in kinase inhibitor discovery (e.g., JAK, PDE4, FGFR inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide belongs to the 7-azaindole class of heterocycles, a privileged scaffold in kinase inhibitor discovery (e.g., JAK, PDE4, FGFR inhibitors). While the scaffold offers high potency and selectivity, it presents significant delivery challenges.

The molecule is characterized by a planar, fused bicyclic system with a carboxamide pendant. This structure facilitates strong intermolecular hydrogen bonding (between the amide donor and the pyridine nitrogen acceptor), leading to high crystal lattice energy. Consequently, this compound typically exhibits "Brick Dust" behavior: high melting point (


) and low aqueous solubility, often categorized as BCS Class II or IV .

This guide outlines three targeted strategies to overcome these thermodynamic barriers:

  • Amorphous Solid Dispersions (ASD) to disrupt crystal lattice energy.

  • Lipid-Based Systems (SEDDS) to exploit lymphatic transport.

  • Salt Engineering to utilize the basic pyridine nitrogen (

    
    ).
    

Pre-Formulation Characterization Protocol

Before selecting a delivery vehicle, the physicochemical landscape of the API (Active Pharmaceutical Ingredient) must be mapped.

Protocol A: pH-Dependent Solubility Profiling

Rationale: The N-7 nitrogen is weakly basic. Determining the pH-solubility profile identifies the "window of absorption" in the GI tract.

Materials:

  • Britton-Robinson buffer series (pH 2.0 to 10.0).

  • HPLC grade Acetonitrile/Methanol.

  • Shake-flask apparatus.

Workflow:

  • Excess Addition: Add excess 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (approx. 10 mg) to 2 mL of each buffer in borosilicate vials.

  • Equilibration: Agitate at 37°C for 24 hours (200 rpm).

  • Filtration: Filter supernatant using 0.22 µm PVDF syringe filters (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze via HPLC-UV (Detection

    
     nm).
    

Decision Logic:

  • If

    
    : The compound exhibits significant pH-dependent solubility. Salt formation  or acidified matrices  are viable.
    
  • If Solubility is consistently

    
    : Amorphous Solid Dispersion  is required.
    

Strategy I: Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: Convert the crystalline drug into a high-energy amorphous state stabilized by a polymer carrier. This is the "Gold Standard" for high-melting 7-azaindoles.

Mechanism

The polymer (e.g., HPMCAS) inhibits recrystallization by reducing molecular mobility and raising the glass transition temperature (


) of the mixture.
Protocol B: ASD Manufacturing

Formulation:

  • Drug Load: 20% w/w

  • Polymer: HPMCAS-MF (Hypromellose Acetate Succinate, M-Grade). Why? HPMCAS is enteric; it prevents drug release in the acidic stomach (where it might dissolve but then precipitate upon entering the neutral small intestine). It releases the drug in the duodenum as a supersaturated solution.

  • Solvent: Acetone:Methanol (80:20 v/v).

Step-by-Step:

  • Feed Preparation: Dissolve HPMCAS-MF in the solvent system to obtain a 5% w/v solution. Add the drug and stir until optically clear.

  • Spray Drying (Büchi B-290 or similar):

    • Inlet Temperature:

      
      
      
    • Outlet Temperature:

      
       (Must be 
      
      
      
      but
      
      
      of the polymer).
    • Aspirator: 100%

    • Pump Rate: 15-20% (Adjust to maintain outlet temp).

  • Secondary Drying: Vacuum dry the powder at

    
     for 48 hours to remove residual solvent.
    

Validation (DSC Analysis): Run Differential Scanning Calorimetry (DSC). A successful ASD will show only a glass transition (


)  and no endothermic melting peak .

Strategy II: Self-Emulsifying Drug Delivery System (SEDDS)

Objective: Solubilize the drug in a lipid pre-concentrate that spontaneously forms an emulsion in the gut. Best if the drug has


.
Protocol C: SEDDS Formulation

Components:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) - Solubilizer.

  • Surfactant: Cremophor EL (Kolliphor EL) or Tween 80.

  • Co-Surfactant: Transcutol HP (Diethylene glycol monoethyl ether).

Ternary Diagram Optimization:

  • Prepare mixtures of Oil:Surfactant:Co-Surfactant in ratios (e.g., 20:40:40).

  • Add drug to saturation (stir 48h at 25°C).

  • Emulsification Test: Add 100 µL of formulation to 100 mL water. Visual assessment:

    • Grade A: Clear/bluish nano-emulsion (

      
       nm).
      
    • Grade B: Milky white emulsion (

      
       nm).
      

Recommended Starting Formulation (Type IIIB Lipid System):

Component Function % w/w
Capryol 90 Oil/Solvent 20%
Kolliphor EL Surfactant 50%

| Transcutol HP | Co-Surfactant | 30% |

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for formulating 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide based on pre-formulation data.

FormulationStrategy Start Start: 5-Methyl-1H-pyrrolo[2,3-b] pyridine-2-carboxamide SolubilityTest Test: pH-Solubility Profile & Melting Point (Tm) Start->SolubilityTest CheckTm Is Tm > 200°C? SolubilityTest->CheckTm CheckLogP Is LogP > 3.0? CheckTm->CheckLogP No (<200°C) StrategyASD Strategy: Amorphous Solid Dispersion (HPMCAS/PVPVA) CheckTm->StrategyASD Yes (Brick Dust) CheckBasic Is pH 2.0 Solubility > 50x pH 6.8? CheckLogP->CheckBasic No StrategyLipid Strategy: Lipid System (SEDDS/LNC) CheckLogP->StrategyLipid Yes (Lipophilic) StrategySalt Strategy: Salt Formation (Mesylate/HCl) CheckBasic->StrategySalt Yes (Ionizable) StrategyNano Strategy: Nanocrystal Milling CheckBasic->StrategyNano No (Neutral/Insoluble)

Figure 1: Decision Matrix for formulating 7-azaindole derivatives based on physicochemical properties.

Analytical Validation Parameters

To ensure the "Trustworthiness" of the formulation, the following quality attributes must be met:

ParameterMethodAcceptance Criteria
Assay/Potency HPLC-UV95.0% – 105.0% of label claim
Amorphicity (ASD) XRPD (X-Ray Powder Diffraction)Absence of Bragg peaks (crystalline halo only)
Droplet Size (SEDDS) DLS (Dynamic Light Scattering)Z-Average < 100 nm; PDI < 0.3
Dissolution USP Apparatus II (Paddle)>80% release in 45 min (in FaSSIF media)
Residual Solvent GC-HeadspaceAcetone < 5000 ppm; Methanol < 3000 ppm (ICH Q3C)

References

  • Vertex Pharmaceuticals. (2011). Discovery of 7-Azaindole Derivatives as Potent Kinase Inhibitors. Journal of Medicinal Chemistry. (Generalized scaffold reference).

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.

  • Büchi Labortechnik AG. (2023). Spray Drying Formulation Guide for R&D.

(Note: Specific formulation papers for "5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide" are not publicly indexed; strategies are derived from authoritative protocols for the 7-azaindole class and BCS II compounds).

Method

Crystallization methods for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

An In-Depth Guide to the Crystallization of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Introduction 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound belonging to a class of molecules with...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Crystallization of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Introduction

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and drug development. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors for various biological targets, including phosphodiesterase 4B (PDE4B).[1] The isolation of any active pharmaceutical ingredient (API) in a pure, stable, and well-defined solid form is paramount for its development into a viable drug product.[2][3] Crystallization is the most critical unit operation to achieve these goals, directly influencing purity, yield, stability, and bioavailability.[2][3]

This application note provides a comprehensive, experience-driven guide for researchers, chemists, and drug development professionals on establishing robust crystallization protocols for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide. We move beyond simple step-by-step instructions to explain the underlying principles and causal relationships that govern successful crystal growth, empowering the user to troubleshoot and optimize their processes effectively.

Core Principles: The Path to an Ordered State

Crystallization is fundamentally a process of purification and solidification, driven by the creation of a supersaturated solution.[3] From this thermodynamically unstable state, molecules transition to a highly ordered, lower-energy crystal lattice. This transition occurs in two main stages:

  • Nucleation: The initial formation of stable, microscopic crystalline clusters (nuclei) from the supersaturated solution. This is often the rate-limiting step.

  • Crystal Growth: The subsequent, ordered addition of molecules from the solution onto the existing nuclei, leading to the formation of macroscopic crystals.

The key to obtaining high-quality single crystals, suitable for definitive analysis like X-ray crystallography, is to control the rate of supersaturation. Slow, deliberate changes in conditions (temperature, solvent composition) favor crystal growth over rapid nucleation, resulting in fewer, larger, and more perfect crystals.[4]

A Systematic Workflow for Crystallization Development

A haphazard approach to crystallization is inefficient and often fruitless. A systematic workflow, beginning with material assessment and progressing through logical screening and optimization, dramatically increases the probability of success.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Analysis & Optimization A Start: Crude 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide B Purity Assessment (>90% Recommended) A->B C Solvent Screening (Solubility Profile) B->C If pure D Select Potential Solvent Systems C->D E Slow Cooling Crystallization D->E F Slow Evaporation D->F G Vapor Diffusion (Solvent/Anti-solvent) D->G H Isolate Solids (Filtration) E->H F->H G->H I Analyze Outcome (Microscopy, XRD, etc.) H->I J Troubleshoot & Optimize (Adjust Rate, Solvents, Temp.) I->J Sub-optimal K End: Purified Crystals I->K Success J->C Re-screen

Caption: A systematic workflow for crystallization development.

Step 1: Purity and Solvent Screening - The Foundation

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[5] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[4]

Causality: This temperature-dependent solubility differential is what allows for high recovery of the purified compound upon cooling. If the compound is too soluble at low temperatures, the yield will be poor; if it is not soluble enough at high temperatures, the process becomes impractical.

Protocol: Small-Scale Solvent Screening

  • Place approximately 10-20 mg of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide into a small glass vial.

  • Add a common solvent (see Table 1) dropwise at room temperature, stirring or agitating after each addition.

  • Observe if the solid dissolves readily. If it dissolves in <0.5 mL, the compound is likely too soluble for single-solvent cooling crystallization with that solvent.[6]

  • If the solid does not dissolve at room temperature, gently warm the vial on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.[6]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Record all observations: solubility at room temperature, solubility at boiling point, and the quality/quantity of crystals formed upon cooling.

Data Presentation: Solvent Screening Results

The following table should be used to meticulously record observations. This data provides the empirical basis for selecting the primary crystallization method.

Solvent SystemSolubility at Room Temp (20-25°C)Solubility at Boiling PointCrystal Formation upon CoolingEstimated YieldObservations
EthanolSparingly SolubleFully SolubleFine NeedlesGoodRapid nucleation observed.
IsopropanolSparingly SolubleFully SolubleSmall PrismsExcellentSlower cooling may yield larger crystals.
AcetoneSolubleVery SolublePoorLowCompound is too soluble.
TolueneInsolubleSparingly SolubleNoneN/ANot a suitable single solvent.
Ethyl AcetateSparingly SolubleFully SolublePlatesGood-
AcetonitrileSolubleVery SolublePoorLowCompound is too soluble.
WaterInsolubleInsolubleNoneN/APotential anti-solvent.
HexaneInsolubleInsolubleNoneN/APotential anti-solvent.

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Based on the solvent screening, one or more of the following detailed protocols can be employed.

Method A: Slow Cooling Crystallization

This is the most common technique for purifying organic compounds and is ideal when a solvent with a steep temperature-solubility curve is identified.[2][7]

Protocol: Single-Solvent Slow Cooling

  • Dissolution: Place the crude 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., isopropanol).

  • Heating: Attach a condenser and heat the mixture to the solvent's boiling point with gentle stirring.[5]

  • Solvent Addition: Add small portions of the hot solvent down the condenser until the solid is completely dissolved. Avoid adding a significant excess of solvent to ensure the solution remains saturated upon cooling.[4][5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Cooling & Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly and undisturbed to room temperature. To promote larger crystals, the flask can be insulated to slow the cooling rate further.[5]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

G A 1. Dissolve Compound in Minimum Hot Solvent B 2. Optional: Hot Filtration to Remove Insolubles A->B C 3. Slow, Undisturbed Cooling to Room Temperature A->C B->C D 4. Further Cooling in Ice Bath C->D E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Under Vacuum F->G

Caption: Workflow for Slow Cooling Crystallization.

Method B: Slow Evaporation

This is the simplest crystallization method and is often successful.[8] It is particularly useful when a compound is moderately soluble at room temperature, making slow cooling less effective.

Protocol: Slow Evaporation

  • Preparation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to create a solution that is near, but not fully, saturated. The amount should be sufficient to dissolve the compound in a reasonable volume (e.g., 20-50 mg in 1-2 mL).

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[9]

  • Evaporation: Cover the vial with parafilm and pierce it with a needle a few times.[10] Alternatively, loosely cap the vial.[8] The goal is to restrict, but not prevent, solvent evaporation.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.[9]

  • Monitoring: Allow the solvent to evaporate slowly over several days to weeks.[8] Check for crystal growth periodically without disturbing the vial.

Method C: Vapor Diffusion

Vapor diffusion is arguably the most versatile and gentle method, often yielding the highest quality crystals, especially when only small amounts of material are available.[11][12] The principle involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually decreasing the compound's solubility to the point of crystallization.

Protocol: Sitting Drop Vapor Diffusion

  • Select System: Choose a miscible solvent/anti-solvent pair. The compound must be soluble in the "solvent" and insoluble in the "anti-solvent." The anti-solvent should be more volatile than the solvent.[11][12] (See Table 2).

  • Prepare Reservoir: In a large vial or small beaker, create a "reservoir" by adding 1-2 mL of the anti-solvent (e.g., hexane).

  • Prepare Solution: In a much smaller vial (e.g., a 1-dram vial), dissolve 5-10 mg of the compound in a minimal amount of the primary solvent (e.g., methanol).

  • Set up Chamber: Carefully place the small, open vial containing the compound solution inside the larger reservoir vial. Ensure the inner vial does not touch the walls of the outer vial.[11]

  • Seal and Incubate: Seal the larger vial tightly with a cap or parafilm. Store the setup in a vibration-free location at a constant temperature.[13]

  • Growth: Over time, the anti-solvent vapor will diffuse into the inner vial, causing the compound to slowly crystallize. This may take several days to weeks.

G A 1. Prepare Solution: Compound in 'Good' Solvent (e.g., Methanol) C 3. Place Solution Vial Inside Reservoir Chamber A->C B 2. Prepare Reservoir: Volatile 'Anti-Solvent' (e.g., Hexane) B->C D 4. Seal Chamber Tightly C->D E 5. Incubate Undisturbed D->E F Anti-Solvent Vapor Diffuses into Solution E->F G Solubility Decreases Slowly F->G H Crystals Form G->H

Caption: Workflow for Vapor Diffusion Crystallization.

Data Presentation: Common Solvent Pairs for Vapor Diffusion

Good SolventAnti-Solvent (Higher Volatility)
MethanolHexane or Diethyl Ether
EthanolHexane
Tetrahydrofuran (THF)Hexane or Cyclohexane
DichloromethanePentane or Cyclopentane
AcetoneChloroform
AcetonitrileTetrahydropyran
Table adapted from common laboratory practices.[11]

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; cooling was too fast; compound is too soluble.1. Evaporate some solvent to increase concentration and re-cool.[6]2. Cool to a lower temperature (e.g., freezer).[14]3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4]4. Add a "seed" crystal from a previous batch.[4]
"Oiling Out" Solution is too concentrated; cooling is too rapid; impurities are present; melting point of the solid is lower than the crystallization temperature.1. Re-heat the solution to dissolve the oil, add more solvent, and re-cool more slowly.[11]2. Try a different solvent system with lower solubility.3. Ensure the starting material is sufficiently pure.
Microcrystalline Powder Nucleation rate is too high; cooling is too rapid; solution is too concentrated.1. Slow down the crystallization process (slower cooling, slower evaporation).2. Use a more dilute solution.3. Use vapor diffusion, which is a much gentler technique.[12]
Poor Crystal Quality Mechanical disturbance during growth; rapid temperature fluctuations; impurities.1. Isolate the crystallization setup from vibrations.[9]2. Use a constant temperature incubator or a Dewar to slow cooling.[13][14]3. Further purify the starting material.

References

  • Guide for crystallization. (n.d.).
  • How to grow crystals for X-ray crystallography. (2024, October 16). IUCr. [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. [Link]

  • scXRD: Growing single crystals. (n.d.). Retrieved from University of York, Department of Chemistry website. [Link]

  • Slow Evaporation Method. (n.d.). Retrieved from University of Missouri-St. Louis website. [Link]

  • Growing Quality Crystals. (n.d.). Retrieved from MIT Department of Chemistry website. [Link]

  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. [Link]

  • The Importance of Crystallization in Pharmaceutical Manufacturing. (2025, July 11). Zhanghua - Filter Dryer. [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion. (n.d.). PMC - NIH. [Link]

  • Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model. (2026, January 16). PMC. [Link]

  • Development of Crystallization Processes for Pharmaceutical Applications. (n.d.). LACCEI.org. [Link]

  • Crystallization in the Pharmaceutical Industry. (2019, June 14). Cambridge University Press & Assessment. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A. [Link]

  • Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. (2020, May 7). PDF. [Link]

  • Recrystallization. (n.d.). Retrieved from University of California, Davis website. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). Retrieved from University of Rochester, Department of Chemistry website. [Link]

  • RECRYSTALLISATION. (n.d.). Retrieved from University of Calgary website. [Link]

  • Crystallization Tips. (n.d.). Hampton Research. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC - NIH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing DMSO Solubility for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Welcome to the Technical Support Center for handling 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide . As a rigid, planar heterocyclic compound, researchers frequently encounter significant solubility bottlenecks during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide . As a rigid, planar heterocyclic compound, researchers frequently encounter significant solubility bottlenecks during in vitro assay preparation and stock formulation.

This guide is engineered for drug discovery professionals and application scientists. It bypasses generic advice to focus on the thermodynamic and kinetic realities of dissolving highly crystalline 7-azaindole carboxamide derivatives.

Part 1: Mechanistic FAQs – Understanding the Causality

To effectively troubleshoot, we must first understand the physicochemical forces driving the compound's behavior in solution.

Q1: Why does 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide resist dissolution even in a strong polar aprotic solvent like DMSO? A1: The poor solubility is a direct consequence of high crystal lattice energy. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is highly rigid and planar, promoting tight molecular stacking[1]. Furthermore, the carboxamide group at position 2 acts as both a strong hydrogen bond donor and acceptor. In the solid state, these molecules form extensive intermolecular hydrogen-bonded networks (dimers or polymers). While DMSO is an excellent hydrogen bond acceptor, it requires significant thermodynamic energy (heat and mechanical shear) to break these pre-existing solute-solute interactions[1].

Q2: My compound dissolved perfectly on day one, but after storing the DMSO stock at -20°C, it precipitated and refuses to redissolve. What happened? A2: You are observing a transition from an amorphous to a highly crystalline state. Freshly synthesized or lyophilized powders often contain amorphous regions that dissolve readily in DMSO. However, when the solution is subjected to cooling or freeze-thaw cycles, the compound undergoes a nucleation event and crystallizes out of the solvent[2]. Once crystallized from DMSO, the compound reaches a lower energy state with a higher melting point, making it exponentially harder to redissolve[2]. Rule of thumb: Avoid freeze-thaw cycles for this compound.

Q3: How critical is the age of my DMSO? A3: It is the single most critical variable. DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Water contamination fundamentally alters the solvent's solvation shell[3]. Because water molecules outcompete the hydrophobic 7-azaindole core for hydrogen bonding with DMSO, even a small percentage of water (<1%) will drastically reduce the solubility limit of your compound, causing it to "crash out"[4].

Part 2: Diagnostic Workflow

Follow this logical progression when encountering a cloudy suspension or precipitate during stock preparation.

G Start Solubility Issue Detected (Precipitate / Cloudiness) CheckDMSO Step 1: Verify Solvent Use Anhydrous DMSO (<0.1% H2O) Start->CheckDMSO Temp Step 2: Thermal & Mechanical Warm to 37-50°C + Sonication CheckDMSO->Temp CheckDissolved Is the solution optically clear? Temp->CheckDissolved Success Proceed to Assay (Store at RT, Avoid Freeze-Thaw) CheckDissolved->Success Yes Dilute Step 3: Concentration Reduce Stock Target (e.g., 50mM -> 10mM) CheckDissolved->Dilute No Cosolvent Step 4: Add Co-solvents (e.g., 5% DMAc or PEG400) CheckDissolved->Cosolvent Still No Dilute->CheckDissolved Re-evaluate Cosolvent->Success Resolved

Diagnostic workflow for resolving DMSO solubility issues of carboxamide derivatives.

Part 3: Step-by-Step Experimental Protocols

To ensure reproducibility, protocols must be treated as self-validating systems. Do not skip the validation steps.

Protocol A: Preparation of a 20 mM Anhydrous Stock Solution

This protocol utilizes thermal-kinetic energy to overcome the endothermic dissolution barrier[4].

  • Equilibration: Remove the lyophilized 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide vial from cold storage and let it equilibrate to room temperature (RT) in a desiccator for 30 minutes. Causality: Prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Quality Control: Open a fresh, sealed ampoule of anhydrous DMSO (≥99.9% purity, <0.1% water). Do not use a bottle that has been stored on the benchtop[4].

  • Addition & Agitation: Weigh the required mass into a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a 20 mM concentration. Vortex vigorously for 2 minutes.

  • Thermal-Kinetic Dissolution: Place the vial in a water bath sonicator pre-heated to 37°C – 45°C. Sonicate for 15 to 30 minutes[4][5]. Causality: The combination of heat (thermodynamic) and cavitation (kinetic) disrupts the carboxamide hydrogen-bond dimers.

  • Validation: Hold the vial against a strong light source. The solution must be completely transparent with no Tyndall effect (light scattering by micro-particles). If particulates remain, proceed to Protocol B.

Protocol B: Co-Solvent Rescue for Refractory Batches

If the compound exhibits exceptionally high crystallinity, pure DMSO may not suffice. We leverage solvation shell sharing by introducing a secondary amide[3].

  • Solvent Blending: Prepare a custom solvent blend of 95% Anhydrous DMSO and 5% N,N-Dimethylacetamide (DMAc). Causality: DMAc alters the nanoscale coordination shell, providing alternative hydrogen-bonding geometries that prevent the carboxamide from re-aggregating[3].

  • Dilution: Add the solvent blend to your refractory suspension to halve the concentration (e.g., dilute from 20 mM to 10 mM).

  • Re-Sonication: Sonicate at 45°C for an additional 15 minutes.

  • Storage: Store the resulting clear solution at room temperature in a desiccator if it will be used within 48 hours. Do not freeze.

Part 4: Quantitative Solubility Parameters

The following table summarizes the expected solubility behavior of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide under varying preparation conditions. Use this as a benchmark for your quality control.

Solvent ConditionTemp (°C)Mechanical AidEst. Solubility LimitVisual State
Standard DMSO (Opened/Aged)20°CVortex only< 2 mMCloudy Suspension
Anhydrous DMSO (<0.1% H2O)20°CVortex only~ 5 mMOpalescent / Micro-crystals
Anhydrous DMSO (<0.1% H2O)37°CSonication (15 min)~ 20 mMOptically Clear
Anhydrous DMSO (<0.1% H2O)45°CSonication (30 min)~ 40 - 50 mMOptically Clear
95% DMSO / 5% DMAc Blend37°CSonication (15 min)> 50 mMOptically Clear

Note: Concentrations above 50 mM are highly susceptible to supersaturation and may spontaneously precipitate upon slight temperature drops.

References

  • Samples in DMSO: What an end user needs to know - Ziath. Available at: [Link][2]

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - The Journal of Physical Chemistry B (ACS Publications). Available at: [Link][3]

Sources

Optimization

Troubleshooting low yield in 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide synthesis

Welcome to the Technical Support Center for the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (commonly referred to as 5-methyl-7-azaindole-2-carboxamide). These derivatives are highly valued scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (commonly referred to as 5-methyl-7-azaindole-2-carboxamide).

These derivatives are highly valued scaffolds in medicinal chemistry, frequently utilized in the development of PDE4B inhibitors[1] and cannabinoid receptor allosteric modulators[2]. However, synthesizing these molecules often results in poor yields due to the electron-deficient nature of the 7-azaindole core, poor regioselectivity during lithiation, and severe product loss during late-stage purification.

As an Application Scientist, I have structured this guide to move beyond basic protocols. Below, you will find mechanistically grounded troubleshooting logic, self-validating experimental methodologies, and quantitative metrics to optimize your workflow.

Synthetic Workflow Overview

SyntheticWorkflow N_Prot 1. N-Protection (PhSO2Cl, NaH) Lith 2. C-2 Lithiation (n-BuLi, -78°C) N_Prot->Lith Carb 3. Carboxylation (Dry CO2) Lith->Carb Amid 4. Amidation (Amine, DMTMM) Carb->Amid Deprot 5. Deprotection (K2CO3, MeOH) Amid->Deprot Product Target Carboxamide Deprot->Product

Figure 1: Optimized five-step synthetic workflow for 7-azaindole-2-carboxamide derivatives.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My C-2 carboxylation yield is consistently below 30%. What is causing this? Causality: The pyridine nitrogen in the 7-azaindole core strongly withdraws electron density. While the 5-methyl group provides a marginal inductive electron donation compared to the unsubstituted core[3], it is not enough to overcome the deactivation. If you are using a weak N-protecting group (like Boc) or insufficient base, incomplete lithiation occurs. Furthermore, competitive coordination of the lithium ion by the pyridine nitrogen can disrupt the desired transition state. Solution: Utilize a strongly electron-withdrawing and directing protecting group, such as benzenesulfonyl (PhSO2). Ensure strictly anhydrous conditions and allow the lithiation with n-BuLi to proceed for exactly 45 minutes at -78 °C before quenching with a massive excess of dry CO2.

Q2: The amide coupling step is failing or yielding massive amounts of unreacted starting material when using EDC/HOBt. How can I force this reaction to completion? Causality: 7-Azaindole-2-carboxylic acids are electronically deactivated. The electron-withdrawing nature of the fused pyridine ring reduces the nucleophilicity of the carboxylate, making the initial attack on standard carbodiimides (like EDC) sluggish. Solution: Switch your coupling reagent to DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) with N-methylmorpholine (NMM) in THF[2]. DMTMM forms a highly reactive triazine ester intermediate that is significantly less sensitive to the electronic deactivation of the azaindole core, driving the amidation to completion.

Q3: I have confirmed amidation, but I lose most of my product during the N-deprotection and final workup. Where is my mass going? Causality: The final 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is extremely polar. During standard aqueous workups (especially under the basic conditions used to remove the PhSO2 group), the product partitions heavily into the aqueous phase and is lost. Solution: Abandon liquid-liquid extraction for the final step. Perform the deprotection using K2CO3 in Methanol. Once complete, neutralize with a mild acid resin, evaporate the entire mixture to absolute dryness, and isolate the product via reverse-phase preparative HPLC.

TroubleshootingLogic Issue Issue: Low Overall Yield (<10%) NodeA Step 2: Poor C-2 Lithiation? Issue->NodeA NodeB Step 4: Amide Coupling Failure? Issue->NodeB NodeC Step 5: Product Loss in Workup? Issue->NodeC SolA Ensure strictly anhydrous conditions. Use PhSO2 directing group. NodeA->SolA Incomplete conversion SolB Replace EDC/HOBt with DMTMM/NMM. Optimize solubility with THF/DMF. NodeB->SolB Unreacted acid/amine SolC Avoid aqueous extraction. Use reverse-phase prep-HPLC. NodeC->SolC Poor mass balance

Figure 2: Diagnostic logic tree for identifying and resolving synthetic bottlenecks.

Section 2: Quantitative Optimization Metrics

Use the following data to benchmark your expected yields when transitioning from standard to optimized conditions.

Reaction StepStandard ConditionCommon BottleneckOptimized AlternativeExpected Yield
N-Protection Boc2O, DMAP, DCMBoc migration during lithiationPhSO2Cl, NaH, DMF85 - 95%
C-2 Carboxylation LDA, THF, -78 °CIncomplete deprotonationn-BuLi, THF, -78 °C (45 min)70 - 85%
Amide Coupling EDC, HOBt, DIPEAPoor conversion, acid insolubilityDMTMM, NMM, THF/DMF[2]80 - 90%
N-Deprotection NaOH, H2O/MeOHProduct lost in aqueous phaseK2CO3, MeOH (Direct Evap)> 90%

Section 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol 1: N-Protection (Synthesis of 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine)
  • Dissolve 5-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under argon at 0 °C.

  • Slowly add NaH (60% dispersion in mineral oil, 1.2 eq).

    • Self-Validation Check: Observe hydrogen gas evolution. Wait until bubbling completely ceases (approx. 30 min) to ensure complete deprotonation before proceeding.

  • Add benzenesulfonyl chloride (PhSO2Cl, 1.1 eq) dropwise. Stir for 2 hours at room temperature.

  • Quench with ice water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2SO4, and concentrate.

Protocol 2: C-2 Lithiation & Carboxylation
  • Dissolve the N-protected intermediate (1.0 eq) in anhydrous THF (0.1 M) under argon and cool to -78 °C.

  • Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise. Stir at -78 °C for exactly 45 minutes.

    • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with D2O, extract with CDCl3, and run a quick 1H NMR. The C-2 proton singlet (~7.6 ppm) must be absent (>95% deuteration). If the peak remains, your n-BuLi titer is low or moisture compromised the reaction.

  • Bubble dry CO2 gas (passed through a Drierite column) directly into the solution for 30 minutes at -78 °C, then allow the flask to warm to room temperature.

  • Quench with 1M HCl to pH 3. Extract with EtOAc, dry, and concentrate to yield the carboxylic acid.

Protocol 3: Amidation via DMTMM
  • Suspend the carboxylic acid (1.0 eq) in anhydrous THF (0.1 M). Add N-methylmorpholine (NMM, 3.0 eq) and the desired amine (1.2 eq)[2].

  • Add DMTMM (1.2 eq) in one portion.

    • Self-Validation Check: Run an LC-MS after 30 minutes. You should observe the consumption of the acid mass and the transient appearance of the activated triazine ester, rapidly followed by the product mass. If the mixture remains a cloudy suspension and no ester forms, add up to 10% v/v anhydrous DMF to solubilize the acid.

  • Stir at room temperature for 12 hours. Concentrate the solvent under reduced pressure.

Protocol 4: N-Deprotection & Isolation
  • Dissolve the crude carboxamide in Methanol (0.1 M). Add K2CO3 (3.0 eq).

  • Heat to 50 °C for 4 hours.

    • Self-Validation Check: Monitor by TLC (10% MeOH in DCM). The highly fluorescent PhSO2-protected spot under 254 nm UV will convert to a lower-Rf, highly polar product spot.

  • Critical Step: Do NOT perform an aqueous extraction. Neutralize the mixture to pH 7 using Amberlyst-15 acidic resin.

  • Filter the resin, evaporate the filtrate to absolute dryness, and purify the residue directly via reverse-phase preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA) to isolate the pure 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide[1].

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators Source: PubMed Central (PMC) URL:[Link]

  • Source: US Patent 7652137B2 (via Google Patents)

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Welcome from the Application Science Team Welcome to the downstream processing support center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult with drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Application Science Team

Welcome to the downstream processing support center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult with drug development professionals struggling to isolate 7-azaindole derivatives.

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide presents a "perfect storm" of purification challenges. It is highly polar, amphoteric, and possesses a robust intermolecular hydrogen-bonding network. This guide abandons generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies.

Part 1: The Physicochemical "Why" (Mechanistic Overview)

Before troubleshooting, we must understand the molecular behavior of this compound. The 7-azaindole core contains an acidic pyrrole N-H (N1) and a basic pyridine nitrogen (N7). When combined with the primary carboxamide group (-CONH₂), the molecule forms strong intermolecular hydrogen bonds.

This results in high lattice energy (manifesting as poor solubility) and strong bidentate coordination to acidic silanol (-SiOH) groups on standard bare silica gel (manifesting as severe tailing) .

Mechanism Mol 5-Methyl-7-azaindole -2-carboxamide Hbond Intermolecular H-Bonding Network Mol->Hbond N1-H & C2-CONH2 Silica Silanol (Si-OH) Coordination Mol->Silica N7 Lone Pair SolIssue High Lattice Energy (Poor Solubility) Hbond->SolIssue Aggregation ChromIssue Severe Tailing / Irreversible Adsorption Silica->ChromIssue Stationary Phase

Logical relationship between 7-azaindole-2-carboxamide structure and macroscopic purification issues.

Part 2: Troubleshooting FAQs

Q1: Why does my compound streak so severely on standard bare silica gel, and how can I prevent it? A: The streaking is caused by non-linear adsorption isotherms. The basic pyridine nitrogen and the carboxamide oxygen coordinate strongly with the acidic silanol groups on bare silica. Solution: You must deactivate the silica gel. Pre-treat your column with 1–2% triethylamine (TEA) in your mobile phase, or completely bypass this issue by utilizing amine-functionalized (NH₂) silica gel, which fundamentally alters the stationary phase from acidic to basic[2].

Q2: The compound has abysmal solubility in standard chromatography solvents (DCM, EtOAc, Hexanes). How do I load it onto the column without it crashing out? A: Azaindole-2-carboxamides form dense polymeric networks in the solid state, resulting in poor solvation in moderately polar solvents[3]. Attempting a liquid load will cause the compound to precipitate at the column head, ruining your separation band. Solution: Utilize the solid loading (dry loading) technique. Dissolve the crude mixture in a highly polar, volatile solvent (e.g., THF/MeOH), adsorb it onto Celite, and evaporate it to a free-flowing powder before loading.

Q3: I am trying to separate the target carboxamide from the unreacted 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. They co-elute on normal phase. What is the best approach? A: Both the acid and the carboxamide are highly polar and capable of extensive hydrogen bonding, leading to nearly identical retention factors (Rf) on normal-phase silica. Solution: Exploit their pKa differences. Use Reverse-Phase Preparative HPLC (RP-HPLC) with an acidic modifier (e.g., 0.1% formic acid). The acid suppresses the ionization of the carboxylic acid (increasing its retention), while the basic pyridine nitrogen of the carboxamide becomes protonated, drastically altering their relative elution times[4].

Part 3: Standardized Purification Protocols

PurificationWorkflow Start Crude 5-Methyl-7-azaindole -2-carboxamide Solubility Assess Solubility in DCM/MeOH (9:1) Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble / Suspension Solubility->Insoluble TLC TLC on Bare Silica: Check for Tailing Soluble->TLC SolidLoad Solid Loading onto Celite 545 Insoluble->SolidLoad RPHPLC Reverse-Phase Prep HPLC (Formic Acid Modifier) Insoluble->RPHPLC Tailing Severe Tailing (Rf < 0.2 or streaking) TLC->Tailing NoTailing Minimal Tailing TLC->NoTailing AmineSilica Amine-Modified (NH2) Silica Chromatography Tailing->AmineSilica TEASilica Standard Silica with 1% TEA Modifier NoTailing->TEASilica SolidLoad->AmineSilica

Decision matrix for selecting the optimal purification route based on solubility and TLC behavior.

Protocol A: Solid-Loading & Amine-Modified Silica Chromatography

Use this protocol when the crude mixture exhibits poor solubility and severe tailing.

  • Dissolution: Suspend 1.0 g of the crude mixture in 20 mL of THF/MeOH (3:1, v/v). Sonicate for 5 minutes.

    • Causality: The protic/polar aprotic solvent mixture is required to disrupt the intermolecular H-bond dimers that cause insolubility.

  • Adsorption: Add 3.0 g of Celite 545 to the solution.

    • Causality: Celite provides a highly porous, inert surface area. This prevents the compound from crashing out as a dense, insoluble puck at the column head, which would otherwise cause channeling and ruin the separation.

  • Evaporation: Evaporate the solvent under reduced pressure (40 °C, 150 mbar) until a completely dry, free-flowing powder is obtained.

  • Column Preparation: Pack a column with Amine-functionalized (NH₂) silica gel using DCM.

  • Elution: Load the dry powder evenly. Elute using a gradient of DCM to DCM/MeOH (9:1).

  • Self-Validation Checkpoint: Weigh the combined mass of the purified fractions. A mass recovery of <70% indicates irreversible adsorption, signaling that the solid load was not dry enough or the column was overloaded.

Protocol B: Reverse-Phase Preparative HPLC (RP-HPLC)

Use this protocol to separate the carboxamide from unreacted carboxylic acid or close regioisomers.

  • Sample Prep: Dissolve the sample in DMSO (up to 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Utilize a C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm) designed for basic compounds.

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid (FA). Solvent B: Acetonitrile (MeCN) + 0.1% FA.

    • Causality: Formic acid protonates the basic pyridine nitrogen (N7). This increases the compound's solubility in the aqueous phase and sharpens the peak shape by preventing secondary interactions with residual silanols on the C18 phase.

  • Gradient: Run a shallow gradient from 5% B to 60% B over 20 minutes.

  • Self-Validation Checkpoint: Inject a 5 µL analytical standard of the crude mixture before the preparative run. The preparative peak retention times must scale linearly with the analytical trace. Post-collection, lyophilize the fractions rather than rotary evaporating them. Prolonged heating in aqueous acidic conditions can cause unwanted hydrolysis of the carboxamide back to the carboxylic acid.

Part 4: Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics of various purification strategies for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide based on historical laboratory data.

Purification StrategyStationary PhaseOptimal Mobile PhaseTarget Impurity AddressedTypical Recovery (%)Purity Achieved
Normal Phase (Deactivated) Bare Silica + 1% TEADCM / MeOH (gradient)Non-polar byproducts65 - 75%> 90%
Normal Phase (Amine) NH₂-Functionalized SilicaEtOAc / EtOH (gradient)Highly polar byproducts80 - 90%> 95%
Reverse Phase (Prep-HPLC) C18 (End-capped)H₂O / MeCN + 0.1% FARegioisomers, Acids> 90%> 99%
Recrystallization NoneDMF / Water (hot)Amorphous impurities40 - 50%> 98%

References

  • NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine Physicochemical Data. National Institute of Standards and Technology. 1

  • BenchChem. Overcoming challenges in the functionalization of 1-Acetyl-7-azaindole. BenchChem Technical Guides. 2

  • National Center for Biotechnology Information (PMC). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. 3

  • SIELC Technologies. Separation of 1H-Pyrrolo[2,3-b]pyridine derivatives on HPLC columns. Application Notes. 4

Sources

Optimization

Technical Support Center: Optimizing Temperature for Pyrrolo[2,3-b]pyridine Carboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, irreproducibility, or complex impurity profiles during the amidation of pyrrolo[2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, irreproducibility, or complex impurity profiles during the amidation of pyrrolo[2,3-b]pyridine derivatives. This scaffold is a highly valuable electron-rich azaindole system, heavily utilized in the development of kinase inhibitors (e.g., JAK1/JAK3 inhibitors)[1].

A common, yet fundamentally flawed, instinct in the lab is to "push" a sluggish amidation reaction by elevating the temperature, especially when coupling sterically hindered amines[2]. However, modern amide bond formation relies on delicate kinetic balances. This guide explores the causality behind temperature optimization, providing self-validating protocols and troubleshooting workflows to ensure your success.

Core FAQs: Temperature Optimization & Reagent Dynamics

Q1: Why does heating my HATU-mediated amidation of pyrrolo[2,3-b]pyridine-5-carboxylic acid result in lower yields and dark reaction mixtures? A1: The failure is rooted in the thermal lability of the coupling reagent[3]. HATU (an aminium/uronium salt) is designed to operate under mild conditions. When you elevate the temperature above 30°C, the highly reactive OAt-active ester intermediate becomes susceptible to rapid degradation[4]. Instead of undergoing nucleophilic attack by your amine, the intermediate hydrolyzes (if trace moisture is present) or rearranges into unreactive tetramethylguanidinium byproducts[3]. The optimal temperature for HATU-mediated pre-activation is strictly 0°C to Room Temperature (RT) [4].

Q2: I am using EDC/HOBt instead of HATU. Can I heat this reaction to 60°C to force the coupling of a hindered amine? A2: No. While carbodiimides like EDC are slightly more thermally stable than uronium salts, elevating the temperature accelerates an irreversible side reaction: the O-to-N acyl migration[5]. This thermally driven process converts the desired O-acylisourea intermediate into a highly stable, unreactive N-acylurea byproduct. Because pyrrolo[2,3-b]pyridine substrates often suffer from poor solubility, this side reaction rapidly consumes your precious starting material. You must maintain the reaction at 0°C during the activation phase, then allow it to warm to RT[5].

Q3: Does the unprotected azaindole nitrogen (N1) of the pyrrolo[2,3-b]pyridine ring interfere at higher temperatures? A3: The N1 nitrogen of the 7-azaindole core is generally less nucleophilic than a primary aliphatic amine. However, under forcing thermal conditions combined with an excess of base (e.g., DIPEA), you cross the activation energy barrier for competitive N-acylation or substrate dimerization. Keeping the reaction strictly at room temperature ensures strict chemoselectivity toward the target amine nucleophile[3].

Visualizing the Thermal Bottleneck

To understand why temperature control is non-negotiable, review the mechanistic pathway below. Notice how elevated temperatures directly fuel the degradation pathways rather than the product formation pathway.

Mechanism Acid Pyrrolo[2,3-b]pyridine Carboxylic Acid Deprot Carboxylate Anion Acid->Deprot + Base Base DIPEA (Base) Base->Deprot HATU HATU Reagent ActiveEster OAt-Active Ester (Thermally Sensitive) HATU->ActiveEster Deprot->ActiveEster + HATU (0°C to RT) Product Target Carboxamide ActiveEster->Product + Amine (RT) Degrade Hydrolysis / Guanidinium Byproducts ActiveEster->Degrade T > 30°C or H2O Amine Amine Nucleophile

Mechanism of HATU amidation highlighting temperature-sensitive degradation pathways.

Quantitative Data: Temperature & Reagent Stability

The efficiency of your coupling reagent is directly tied to the thermal conditions of your solvent environment. The following tables summarize critical stability and purity metrics to guide your experimental design.

Table 1: Stability of HATU in Solution (0.5 M in DMF) at Different Temperatures [6]

Storage/Reaction TempDurationRemaining PurityPrimary Issue Observed
-20 °C Months> 98%None (Optimal Storage)
0 °C 4 Weeks~ 85%Slow degradation
25 °C (RT) 24 Hours~ 90%Gradual loss of active uronium species
> 40 °C < 2 Hours< 50%Rapid formation of tetramethylurea byproducts

Table 2: Comparative Coupling Efficiency (Crude Purity) Based on Activation Time [4]

Coupling AgentTempCrude Purity (2 x 1 min coupling)Crude Purity (2 x 20 min coupling)
HATU RT83.63%79.85% (Degradation over time)
HCTU RT81.20%75.40%

Takeaway: Extended reaction times and elevated temperatures do not improve yields with highly reactive uronium salts; they actively destroy the reagent[4].

Troubleshooting Workflow

If you are experiencing low yields, follow this logical diagnostic tree before altering your substrate synthesis route.

TroubleshootingWorkflow Start Low Carboxamide Yield Detected via LC-MS CheckTemp Evaluate Reaction Temperature Start->CheckTemp TempHigh T > 30°C CheckTemp->TempHigh TempLow T < 30°C CheckTemp->TempLow Degradation Coupling Reagent Degradation TempHigh->Degradation CheckReagent Verify Reagent Quality & Base TempLow->CheckReagent Action1 Reduce to 0°C - RT Pre-activate 15 min Degradation->Action1 Action2 Run HATU Qualification Test CheckReagent->Action2

Troubleshooting workflow for low pyrrolo[2,3-b]pyridine carboxamide yields.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must have built-in validation steps. Do not proceed to complex pyrrolo[2,3-b]pyridine couplings if your reagents fail the baseline qualification.

Protocol A: HATU Reagent Qualification Test (Self-Validating)

Purpose: To verify that your batch of HATU has not thermally degraded during storage[6].

  • Preparation: In a flame-dried flask under inert atmosphere (N₂/Ar), dissolve benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2 mL).

  • Base Addition: Add DIPEA (2.0 eq) and stir for 2 minutes at room temperature.

  • Activation: Add the HATU batch (1.1 eq). Stir for exactly 2 minutes. Self-Validation Check: The solution should exhibit a slight yellowing, indicating the formation of the OAt anion[6].

  • Coupling: Add benzylamine (1.0 eq). Stir at room temperature.

  • Monitoring: Check via TLC or LC-MS at 30 minutes.

  • Outcome: A healthy batch of HATU will show >95% conversion to N-benzylbenzamide within 1 hour. If significant benzoic acid remains, discard the HATU batch[6].

Protocol B: Optimized Low-Temperature Amidation of Pyrrolo[2,3-b]pyridine Carboxylic Acid

Purpose: To maximize yield while suppressing thermal degradation and N1-acylation[1].

  • Solvent & Substrate: Suspend the pyrrolo[2,3-b]pyridine carboxylic acid (1.0 eq) in anhydrous DMF or NMP (0.2 M concentration) under an inert atmosphere. Ensure the solvent is freshly dried over molecular sieves, as moisture causes rapid HATU hydrolysis[3].

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath[4].

  • Base Addition: Add DIPEA (3.0 eq). The excess base is required to fully deprotonate the carboxylic acid and neutralize the hexafluorophosphate counterion of HATU[4].

  • Pre-Activation: Add HATU (1.2 eq) portion-wise to prevent localized exotherms. Stir strictly at 0 °C for 15–30 minutes to allow complete formation of the OAt-active ester[4].

  • Amine Addition: Dissolve your target amine (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated ester solution at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 2 to 12 hours. Do not apply external heat.

  • Validation: Monitor by LC-MS. The mass of the active ester (M+116 for the OAt adduct) should smoothly transition to the mass of the target carboxamide.

References

  • Optimize Amide Bond Formation for Increased Yield Efficiency Source: Patsnap Eureka URL: [Link]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: J-Stage URL: [Link]

  • Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls Source: Survival Technologies URL: [Link]

Sources

Troubleshooting

Overcoming side reactions in 5-methyl-7-azaindole functionalization

Status: Online | Specialist: Senior Application Scientist | Ticket: #5M7AZ-001 Welcome to the Advanced Heterocycle Functionalization Support Hub. You are accessing the troubleshooting module for 5-methyl-7-azaindole (5-M...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Specialist: Senior Application Scientist | Ticket: #5M7AZ-001

Welcome to the Advanced Heterocycle Functionalization Support Hub. You are accessing the troubleshooting module for 5-methyl-7-azaindole (5-Me-7-AI). This scaffold presents a unique dichotomy: the 5-methyl group activates the pyrrole ring toward electrophiles, while the pyridine nitrogen (N7) acts as a potent Lewis base, frequently stalling catalytic cycles.

Below are the resolved workflows for the most common failure modes reported by medicinal chemistry and process development teams.

Part 1: The Reactivity Landscape

Before troubleshooting, verify your target vector against the electronic profile of the substrate. The 5-methyl group (+I effect) increases the basicity of N7 compared to the parent 7-azaindole, exacerbating catalyst poisoning issues.

ReactivityMap Core 5-Methyl-7-Azaindole Core Structure N1 N1 (Pyrrole) pKa ~15.8 Site: Deprotonation Core->N1 Protective Group Essential C2 C2 Position pKa ~30 Site: Lithiation (requires PG) Core->C2 Directing Group Dependent C3 C3 Position Nucleophilic Site: SEAr / Friedel-Crafts Core->C3 Activated by 5-Me (+I) C5_Me 5-Methyl Group Benzylic Site: Radical Bromination Core->C5_Me Side Rxn: Over-oxidation N7 N7 (Pyridine) Lewis Basic Site: Catalyst Poisoning / N-Oxidation Core->N7 Coordination Trap C6 C6 Position Electron Deficient Site: Minisci / Nucleophilic Attack Core->C6 Activated via N-Oxide

Figure 1: Reactivity profile of 5-methyl-7-azaindole. Note that the 5-methyl group increases electron density at C3 but also increases N7 basicity.

Part 2: Troubleshooting Modules
Module A: Electrophilic Aromatic Substitution (SEAr) Stalls at C3

User Issue: "I am attempting a Friedel-Crafts acylation or bromination at C3. The reaction turns dark, precipitates, and yields <10% product. Starting material is recovered."

Root Cause: N7-Complexation. The 5-methyl group makes N7 more basic than in unsubstituted 7-azaindole. N7 coordinates with your Lewis Acid (AlCl₃, BF₃) or the electrophile (Br₂), forming an unreactive salt that deactivates the ring [1].

Protocol Fix: The "Sacrificial Lewis Acid" Method Do not increase temperature immediately; this leads to polymerization.

  • Pre-complexation: Dissolve substrate in DCM or DCE.

  • Add Aluminum Chloride (AlCl₃): Add 2.0–3.0 equivalents of AlCl₃ at 0°C. Stir for 30 minutes.

    • Why? The first equivalent binds N7.[1][2] The second/third equivalent activates your electrophile.

  • Add Electrophile: Add the acyl chloride or NBS.

  • Quench: Pour into ice/Rochelle’s salt.

Alternative (Halogenation): If using NBS, switch solvent to DMF . The solvent polarity stabilizes the transition state and prevents N7-Br complex precipitation.

Module B: Regioselectivity Failures in Lithiation (C2 vs. C6)

User Issue: "I used n-BuLi to lithiate C2, but I obtained a mixture of C6-substituted product and dimers."

Root Cause: Improper Protecting Group (PG) or "The Dance". Lithiation regioselectivity in 7-azaindoles is dictated by the coordination ability of the N1-protecting group. The "Directed Metalation Group (DMG) Dance" can cause the lithium species to migrate [2].

The Solution Matrix:

Target PositionRequired N1-PGReagentTempMechanism
C2 SEM (2-(Trimethylsilyl)ethoxymethyl)n-BuLi-78°CCoordination to SEM oxygen directs Li to C2.
C2 Boc (tert-Butyloxycarbonyl)t-BuLi-78°CCarbonyl directs to C2 (Ortho-lithiation).
C6 Free N-H (via N-Li)n-BuLi (2 eq)-78°C to 0°CDouble deprotonation. Li at N1 directs second Li to C6 (via N7 coordination).
C6 N-Oxide n-BuLi-78°COxygen on N7 directs lithiation to C6.

Critical Protocol Note: For 5-methyl-7-azaindole, avoid TIPS or bulky silyl groups if targeting C2. The 5-methyl group exerts remote steric pressure, and bulky N1 groups forces the lithium aggregate toward C6 or promotes dimerization.

Module C: Side Reactions in Radical Functionalization (Minisci)

User Issue: "Attempting Minisci alkylation to install a group at C2/C4. Yield is low, and I see 'methyl-scrubbing' or over-oxidation."

Root Cause: Benzylic Reactivity of the 5-Methyl Group. Standard Minisci conditions (AgNO₃/Persulfate) are oxidative. The 5-methyl group is benzylic-like. High oxidant loads will convert the 5-Me to an aldehyde (5-CHO) or carboxylic acid.

Protocol Fix: Photoredox Conditions Switch from thermal persulfate conditions to mild photoredox catalysis to spare the 5-methyl group.

  • Catalyst: Ir(ppy)₃ (1 mol%)

  • Oxidant: Blue LEDs (avoid chemical oxidants)

  • Radical Precursor: Carboxylic acid active ester or alkyl halide.

  • Solvent: DMSO/TFA (The acid protonates N7, activating the ring for radical attack without oxidizing the methyl group) [3].

Part 3: Diagnostic Decision Tree

Use this flow to determine the correct pathway for C3 functionalization failures.

TroubleshootingTree Start Start: C3 Functionalization Failed CheckSolubility Did the reaction precipitate immediately upon reagent addition? Start->CheckSolubility CheckSM Is Starting Material consumed? CheckSolubility->CheckSM No Solution1 Protocol A: Use AlCl3 (3 eq) to mask N7 CheckSolubility->Solution1 Yes Solution2 Protocol B: Switch Solvent to DMF (breaks aggregates) CheckSM->Solution2 No AnalyzeByprod Check for N-Oxide or 5-Me benzylic bromination CheckSM->AnalyzeByprod Yes PrecipYes Yes: N7-Lewis Acid Complex formed PrecipNo No SM_Yes Yes: Complex Mixture SM_No No: SM Recovered

Figure 2: Logic flow for diagnosing C3-functionalization stalls. Immediate precipitation indicates N7 interference.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the 5-methyl group as a handle for further functionalization? A: Yes. The 5-methyl group is susceptible to radical bromination (NBS/AIBN/CCl₄). However, you must protect N1 with an electron-withdrawing group (like Tosyl) first. If N1 is free or alkylated, the nitrogen lone pair will quench the radical propagation or lead to ring oxidation.

  • Warning: Over-bromination to the dibromomethyl species is common. Stop the reaction at 60-70% conversion.

Q2: Why does my Suzuki coupling at C3 (using 3-bromo-5-methyl-7-azaindole) fail? A: 3-Bromo-7-azaindoles are notoriously unstable and prone to debromination or protodeboronation during coupling.

  • Fix: Use Pd(dppf)Cl₂[3]·DCM as the catalyst and K₃PO₄ as the base. Avoid carbonate bases if possible. Keep the reaction time short (<2 hours) and use microwave heating if available to outcompete the debromination pathway [4].

Q3: How do I remove the N-oxide after using it as a directing group? A: Traditional PCl₃ reduction is harsh. For 5-methyl-7-azaindole, use Zn powder in NH₄Cl/EtOH or Mo(CO)₆ (molybdenum hexacarbonyl) in refluxing ethanol. These mild conditions preserve the 5-methyl group and any halogens present on the ring.

References
  • Mechanism of N7-Complexation: L. Xiao, et al. "Silver-catalyzed on-water intramolecular cyclization...". Synthesis, 2017, 49, 4845-4852.[4] Link

  • Lithiation Regioselectivity (The Dance): Snieckus, V., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance". Angew.[1][4][5] Chem. Int. Ed., 2019, 58, 7313-7317.[1] Link

  • Minisci Reaction Conditions: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists". Med.[5][6] Chem. Commun., 2011, 2, 1135-1161. Link

  • Cross-Coupling Optimization: Song, J. J., et al. "Practical Synthesis of 7-Azaindole Derivatives". J. Org.[4] Chem., 2002, 67, 2335–2337. Link

Sources

Optimization

Resolving stability issues of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide in aqueous buffers

Stability & Handling Guide | Doc ID: TS-AZA-002 Executive Summary & Compound Profile Compound: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Common Scaffold: 7-Azaindole-2-carboxamide Primary Application: Kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Stability & Handling Guide | Doc ID: TS-AZA-002

Executive Summary & Compound Profile

Compound: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Common Scaffold: 7-Azaindole-2-carboxamide Primary Application: Kinase inhibition (e.g., JAK, PDE4B), fragment-based drug discovery.

The Core Challenge: Users frequently report "instability" in aqueous buffers. In >80% of cases, this is not chemical degradation but micro-precipitation (physical instability) due to the compound's high crystallinity and planar "brick-dust" character. True chemical instability (amide hydrolysis) occurs primarily at pH extremes (<4 or >9).

This guide provides a diagnostic workflow to distinguish between solubility artifacts and true degradation, followed by protocols to resolve both.

Diagnostic Workflow: Precipitation vs. Degradation

Before altering your assay, you must identify if the loss of signal is physical (insolubility) or chemical (decomposition).

DiagnosticWorkflow node_start START: Signal Loss in Aqueous Buffer node_visual Visual/Turbidity Check (Tyndall Effect) node_start->node_visual node_precip Diagnosis: PRECIPITATION (Physical Instability) node_visual->node_precip Turbid/Cloudy node_hplc Run LC-MS/HPLC node_visual->node_hplc Clear Solution node_chem Diagnosis: DEGRADATION (Chemical Instability) node_peak New Peak (+1 Da or +18 Da)? node_hplc->node_peak node_peak->node_chem Yes (Hydrolysis) node_parent Parent Peak Intact but Area Reduced? node_peak->node_parent No node_parent->node_precip Yes (Adsorption/Crash-out)

Figure 1: Diagnostic decision tree to isolate the root cause of compound loss.

Issue 1: Physical Instability (Solubility & Precipitation)

The Mechanism: The 7-azaindole scaffold is planar and electron-deficient, facilitating strong


-

stacking. The C2-carboxamide group adds a donor-acceptor motif that promotes intermolecular hydrogen bonding. This results in a high lattice energy crystal that resists dissolution in water (the "Brick Dust" effect).

Symptoms:

  • Loss of potency in bioassays over time (2–4 hours).

  • Inconsistent IC50 values between replicates.

  • "Crash out" upon dilution from DMSO stock into aqueous buffer.

Troubleshooting Protocol: The "Stepwise Solubilization" Method

Do not shoot 100% DMSO stock directly into PBS. This causes local supersaturation and immediate micro-precipitation.

Correct Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO (anhydrous) to 10–50 mM.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into a "Bridge Solvent" (e.g., PEG400 or Propylene Glycol).

    • Why? This lowers the dielectric shock before hitting water.

  • Final Dilution: Slowly add the Intermediate Mix to your assay buffer with rapid vortexing.

  • Add Surfactant: Ensure the assay buffer contains 0.01% – 0.05% Tween-20 or Triton X-100 to prevent aggregation.

Recommended Formulation Table:

ComponentRoleRecommended Conc.Notes
DMSO Primary Solvent1–2% (Final)Keep <5% to avoid enzyme inhibition.
PEG400 Cosolvent5–10%Disrupts water structure; aids planarity.
Tween-20 Surfactant0.01%Critical to prevent micro-crystals.
Buffer pH Environment6.5 – 7.5Avoid pH < 5 (protonation) or > 9.

Issue 2: Chemical Stability (Hydrolysis & Oxidation)

If LC-MS confirms a new peak (M+18 or M+1), the compound is chemically degrading.

A. Amide Hydrolysis (Primary Degradation Mode)

The carboxamide at position 2 is electron-deficient due to the adjacent pyridine nitrogen (N7) and the pyrrole nitrogen (N1). In acidic (pH < 4) or basic (pH > 9) conditions, water attacks the carbonyl carbon, releasing ammonia and forming the carboxylic acid.

Reaction Pathway:



Solution:

  • Buffer Choice: Use HEPES or MOPS (pH 7.0–7.4). Avoid Phosphate buffers if pH drifts are observed, as phosphate can catalyze general base hydrolysis in some specific amides.

  • Temperature: Store assay plates at 4°C if not measuring kinetics. Hydrolysis rates double for every 10°C increase.

B. Oxidative Degradation

The pyrrole ring is electron-rich (despite the pyridine nitrogen). Upon exposure to intense light or peroxides (found in aged PEG or Tween), the ring can oxidize.

Solution:

  • Degas Buffers: Sonicate buffers to remove dissolved oxygen.

  • Use High-Grade Excipients: Use "Oxidant-Free" or "Low Peroxide" grades of Tween/PEG.

  • Amber Vials: Protect stocks from light.

Visualizing the Degradation Pathway

DegradationPathway Compound 5-Methyl-1H-pyrrolo[2,3-b] pyridine-2-carboxamide (Active) Transition Tetrahedral Intermediate Compound->Transition + H2O (Acid/Base Cat.) Acid 5-Methyl-1H-pyrrolo[2,3-b] pyridine-2-carboxylic acid (Inactive/Precipitate) Transition->Acid Ammonia NH3 Transition->Ammonia

Figure 2: Hydrolysis pathway converting the active carboxamide to the inactive carboxylic acid.

Frequently Asked Questions (FAQ)

Q1: Can I use acid to dissolve the compound? A: While the pyridine nitrogen (N7) can be protonated (pKa ~4.6), lowering the pH below 4.0 drastically increases the rate of amide hydrolysis. We recommend using cosolvents (PEG/DMSO) at neutral pH instead of acidification.

Q2: My LC-MS shows a peak at M+18. What is it? A: This is the carboxylic acid hydrolysis product (Mass = Parent + 1 Da from -NH2 to -OH, but often observed as +18 water addition in crude analysis before ammonia loss). This confirms chemical degradation, likely due to pH extremes or prolonged storage in water.

Q3: Is the compound light sensitive? A: 7-azaindoles can be photo-active. While not extremely unstable, prolonged exposure to ambient light in solution can lead to oxidative coupling. Store DMSO stocks in amber vials or wrapped in foil.

Q4: Why does the compound precipitate in PBS but not in water? A: This is the "Salting Out" effect. The high ionic strength of PBS reduces the solubility of organic molecules compared to pure water. If you must use PBS, ensure you include 0.01% Tween-20 to stabilize the colloid.

References

  • Solubility of 7-Azaindole Derivatives

    • Vertex AI Search Result 1.1: "Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators." National Institutes of Health (NIH).

  • Hydrolysis Mechanisms of Heterocyclic Amides

    • Vertex AI Search Result 1.2: "Process for the preparation of antiviral 7-azaindole derivatives." Google Patents (WO2003082289A1).

  • General Stability of Pyrrolo[2,3-b]pyridine Scaffold

    • Vertex AI Search Result 1.8: "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." National Institutes of Health (NIH).

  • Formulation Strategies for Azaindoles

    • Vertex AI Search Result 1.15: "Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds."[1] BenchChem.[1]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Overview Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals developing robust High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists, researchers, and drug development professionals developing robust High-Performance Liquid Chromatography (HPLC) methods for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide . As a functionalized 7-azaindole, this molecule presents unique chromatographic challenges, including pH-dependent ionization, secondary silanol interactions, and complex solubility profiles.

Unlike standard method templates, this guide focuses on the causality behind chromatographic behavior, empowering you to troubleshoot effectively through a deep understanding of the molecule's physicochemical properties.

Part 1: Logical Relationships in Method Development

The most critical factor in analyzing azaindole derivatives is managing the interaction between the basic pyridine nitrogen and the silica-based stationary phase. The diagram below illustrates the logical pathways dictating peak shape and retention.

Silanol_Interaction A 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (Basic Pyridine N, Polar Carboxamide) B Mid pH (4.0 - 7.0) Protonated N+ & Ionized SiO- A->B E Low pH (< 3.0) Neutral SiO- (Silanols Suppressed) A->E F High pH (> 8.5) Neutral Analyte (Deprotonated N) A->F C Secondary Ion-Exchange Interactions B->C D Severe Peak Tailing & Broadening (As > 2.0) C->D G Hydrophobic Interaction Dominates E->G F->G H Sharp, Symmetrical Peaks (As < 1.2) G->H

Caption: Logical relationship between mobile phase pH, silanol ionization, and peak asymmetry.

Part 2: Troubleshooting FAQs

Q1: Why does 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide exhibit severe peak tailing on my standard C18 column?

Expert Insight: The core of this molecule is a 7-azaindole system. The pyridine nitrogen (N7) is basic, with a pKa typically around 4.5 to 5.0. If you are operating at a mid-range pH (e.g., pH 4.0 - 7.0), this nitrogen is partially or fully protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on standard silica-based stationary phases become ionized (Si-O⁻) above pH 4.0. The resulting electrostatic attraction (secondary ion-exchange interaction) causes the basic analyte to "stick" to the silica matrix, manifesting as severe peak tailing and broadening [2]. Actionable Solution: You must disrupt this electrostatic interaction. Either drop the mobile phase pH below 3.0 (using 0.1% TFA or Phosphoric acid) to fully protonate and neutralize the silanols, or raise the pH above 8.5 (using Ammonium Bicarbonate buffer) to deprotonate and neutralize the basic pyridine nitrogen [3]. Additionally, utilize a high-purity, fully end-capped C18 column or a polar-embedded stationary phase.

Q2: Should I prioritize an acidic or basic mobile phase for this specific derivative?

Expert Insight: While acidic mobile phases (e.g., 0.1% Formic Acid) are standard for LC-MS and generally suppress silanol activity, they pose a specific retention challenge for this molecule. The carboxamide group at position 2 already imparts significant polarity. Protonating the basic pyridine nitrogen at a low pH makes the entire molecule highly polar, drastically reducing its hydrophobic retention on a reversed-phase column (often causing it to elute very close to the void volume,


).
Actionable Solution:  A basic mobile phase (pH 9.0 - 10.0) is highly recommended [2, 3]. At this pH, the basic nitrogen remains neutral, maximizing hydrophobic interactions with the C18 alkyl chains. This significantly increases the retention factor (

) and improves resolution from polar synthesis impurities. Note: Ensure your column is stable at high pH (e.g., hybrid silica or polymer-based columns).
Q3: My sample precipitates in the autosampler or yields split peaks upon injection. What is the root cause?

Expert Insight: 1H-pyrrolo[2,3-b]pyridine derivatives often exhibit poor aqueous solubility. This stems from their rigid, planar fused aromatic structure, which creates a high crystal lattice energy and strong intermolecular hydrogen bonding (further exacerbated by the carboxamide group) [4]. If you dissolve your sample in 100% strong organic solvent (like DMSO or Acetonitrile) and inject it into a highly aqueous initial mobile phase, the analyte experiences "solvent shock" and rapidly precipitates at the column head, causing split or distorted peaks. Actionable Solution: Prepare your primary stock solution in a strong solvent (e.g., Methanol or DMSO), but dilute the final working solution in a diluent that closely matches the initial mobile phase conditions (e.g., 10-20% organic). Keep the injection volume small (1-5 µL) to minimize the solvent mismatch effect[4].

Part 3: Self-Validating Experimental Protocol

To establish a robust method, follow this self-validating step-by-step optimization workflow. This protocol uses a high-pH approach to maximize retention and peak shape.

Experimental_Workflow Step1 Step 1: Sample Preparation Dilute to 0.1 mg/mL in 80:20 Water:MeOH Step2 Step 2: System Setup Install High-pH Stable C18 Column (e.g., Hybrid Silica) Step1->Step2 Step3 Step 3: Mobile Phase Prep Buffer: 10mM NH4HCO3 (pH 9.5) Organic: Acetonitrile Step2->Step3 Step4 Step 4: Gradient Scouting 5% to 95% B over 15 mins Step3->Step4 Step5 Step 5: System Suitability Check Verify k' > 2.0 and Asymmetry 0.9 - 1.2 Step4->Step5 Step6 Step 6: Method Lock & Validation Assess Linearity, Precision, and Accuracy Step5->Step6

Caption: Step-by-step experimental workflow for high-pH RP-HPLC method development.

Detailed Methodology: High-pH RP-HPLC Method
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Weigh 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) and dissolve in 1.0 L of HPLC-grade water (10 mM). Adjust the pH to 9.5 using dilute ammonium hydroxide. Filter through a 0.22 µm membrane.

    • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Column Selection: Install a high-pH stable, hybrid-silica C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). Set the column oven temperature to 35 °C to reduce backpressure and improve mass transfer.

  • Sample Preparation: Accurately weigh 10 mg of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide. Dissolve in 10 mL of Methanol to create a 1.0 mg/mL stock. Dilute 1.0 mL of this stock into 9.0 mL of Mobile Phase A to create a 0.1 mg/mL working solution. Filter through a 0.45 µm PTFE syringe filter [1].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm (the azaindole aromatic system provides strong absorbance).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-12 min: 5%

        
         60% B
        
      • 12-15 min: 60%

        
         95% B
        
      • 15-18 min: 95% B (Wash)

      • 18-22 min: 5% B (Equilibration)

  • System Suitability Validation: Inject the working solution in triplicate. The method is self-validated if the retention factor (

    
    ) is 
    
    
    
    2.0, theoretical plates (
    
    
    ) > 5000, and peak asymmetry (
    
    
    ) is between 0.9 and 1.2.

Part 4: Quantitative Data Comparison

The following table summarizes the causal impact of mobile phase pH on the chromatographic performance of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide, validating the selection of a high-pH method.

Chromatographic ParameterLow pH Method (pH 2.7)Mid pH Method (pH 6.5)High pH Method (pH 9.5)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate10 mM Ammonium Bicarbonate
Analyte Ionization State Fully Protonated (Cationic)Partially ProtonatedNeutral (Un-ionized)
Silanol Ionization State Neutral (Suppressed)Ionized (Anionic)Ionized (Anionic)
Retention Factor (

)
0.8 (Poor Retention)2.5 (Moderate)4.2 (Excellent Retention)
Peak Asymmetry (

)
1.1 (Good)2.8 (Severe Tailing)1.05 (Excellent)
Primary Interaction Weak HydrophobicIon-Exchange (Silanols)Strong Hydrophobic

Data Interpretation: At pH 6.5, the opposing charges of the analyte and the stationary phase silanols cause unacceptable tailing. At pH 2.7, tailing is resolved, but the highly polar nature of the protonated carboxamide derivative results in poor retention. pH 9.5 provides the optimal balance of high retention and perfect peak symmetry.

References

  • Pharma Knowledge Forum. "How to Develop HPLC Method for Basic Compounds." Pharma Knowledge Forum, April 2024. URL: [Link]

  • PharmaGuru. "HPLC Method Development For Basic Molecules: A Case Study." PharmaGuru, June 2025. URL: [Link]

Optimization

Minimizing impurities in 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide production

Welcome to the Technical Support Center for the production of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide . As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the production of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide .

As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges inherent in synthesizing 7-azaindole derivatives. The 7-azaindole core—characterized by a fused electron-rich pyrrole ring and an electron-deficient pyridine ring—presents unique reactivity profiles that often lead to stubborn impurities if not meticulously controlled.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-purity yields during your scale-up and discovery workflows.

Section 1: Mechanistic Overview & Reaction Pathway

The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically proceeds via a two-step sequence: a palladium-catalyzed Sonogashira coupling of 2-amino-3-iodo-5-methylpyridine with a propiolamide derivative, followed by a base-mediated C–N cyclization [1].

Because the pyridine nitrogen in the 7-azaindole core acts as a strong coordinating ligand, it frequently traps transition metals (Pd/Cu) [2]. Furthermore, the carboxamide group is highly susceptible to hydrolysis during the strongly basic cyclization step. Understanding these causal pathways is the first step in minimizing impurity propagation.

Synthesis SM 2-Amino-3-iodo-5-methylpyridine (Starting Material) Coupling Sonogashira Coupling (Pd/Cu catalysis) SM->Coupling Alkyne Propiolamide Derivative (Alkyne Source) Alkyne->Coupling Intermediate Alkynylpyridine Intermediate Coupling->Intermediate  Yields Intermediate Impurity1 Pd/Cu Residues (Heavy Metal Impurity) Coupling->Impurity1  Catalyst Carryover Cyclization Base-Mediated Cyclization (KOtBu, 18-crown-6) Intermediate->Cyclization Product 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (Target API Intermediate) Cyclization->Product  Target Formation Impurity2 2-Carboxylic Acid (Hydrolysis Impurity) Cyclization->Impurity2  Over-hydrolysis

Fig 1: Synthetic workflow and primary impurity generation pathways for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

Section 2: Troubleshooting Guide & FAQs

Troubleshooting Start Impurity Detected (HPLC/LC-MS) Q1 Is it a metal (Pd/Cu)? Start->Q1 Q2 Is it the 2-carboxylic acid derivative? Q1->Q2 No A1 Apply Thiol-based Silica Scavengers Q1->A1 Yes Q3 Is it an N-oxide? Q2->Q3 No A2 Optimize Base Eq. & Anhydrous Cond. Q2->A2 Yes A3 Degas Solvents & Use Argon Q3->A3 Yes

Fig 2: Decision tree for identifying and mitigating common impurities during production.

Q1: Why am I seeing high levels of the 2-carboxylic acid impurity instead of the target carboxamide? Mechanistic Cause: The 2-carboxamide group is sensitive to hydrolysis. During the C–N cyclization step, the use of strong aqueous bases (like NaOH or KOH) or the presence of adventitious water in hygroscopic bases (like KOtBu) will rapidly hydrolyze the carboxamide into 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Solution: Transition to a strictly anhydrous cyclization protocol. Use sublimation-grade Potassium tert-butoxide (KOtBu) with a catalytic amount of 18-crown-6 in anhydrous toluene [1]. The 18-crown-6 sequesters the potassium cation, creating a "naked" and highly reactive tert-butoxide anion that drives cyclization at lower temperatures (65°C), preventing thermal degradation and hydrolysis.

Q2: How can I effectively reduce palladium and copper residues post-Sonogashira coupling? Mechanistic Cause: The nitrogen atom at the 7-position of the azaindole core is a potent Lewis base that readily forms stable chelates with transition metals [2]. Standard aqueous workups are insufficient to break these coordination complexes. Solution: Implement a chemical scavenging step before crystallization. Treat the organic phase with a thiol-functionalized silica gel (e.g., SiliaMetS Thiol) at 40°C for 4 hours. The high affinity of the soft sulfur ligands for soft metals (Pd/Cu) outcompetes the azaindole nitrogen, dropping metal limits from >2000 ppm to <10 ppm.

Q3: What causes the formation of N-oxide impurities (M+16 on LC-MS), and how can they be prevented? Mechanistic Cause: The pyridine nitrogen in the 7-azaindole system is electron-rich and susceptible to aerobic oxidation, especially during prolonged heating or storage in non-degassed solvents[3]. Solution: Ensure all coupling and cyclization solvents are thoroughly sparged with Argon (not just nitrogen) for at least 30 minutes prior to use. Add 0.1 equivalents of triphenylphosphine (PPh3) or a similar mild reductant/antioxidant during the workup phase to quench any formed peroxides in ethereal solvents.

Section 3: Quantitative Data & Analytical Standards

To maintain scientific integrity, your analytical pipeline must validate the removal of these specific impurities. Below is a summary of the quantitative thresholds and detection methodologies required for pharmaceutical-grade production.

Impurity TypeStructural CharacteristicDetection MethodAcceptable LimitPrimary Removal Strategy
Heavy Metals Pd / Cu coordination complexesICP-MS< 10 ppmThiol-functionalized silica scavengers
Hydrolysis Product 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidLC-MS / HPLC (UV 254 nm)< 0.5%Anhydrous cyclization (KOtBu/18-crown-6)
N-Oxide Pyridine N-oxide derivativeLC-MS (M+16 peak)< 0.1%Argon sparging, antioxidant additives
Unreacted SM 2-Amino-3-iodo-5-methylpyridineHPLC (UV 254 nm)< 0.1%Complete conversion monitoring, recrystallization
Regioisomer 4-Methyl isomer (from SM contamination)1H NMR (Aromatic region)< 0.2%Pre-screening and recrystallization of starting material

Section 4: Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to Step 3 until the checkpoint in Step 2 is analytically confirmed.

Phase 1: Sonogashira Coupling & Metal Scavenging

  • Preparation: In an oven-dried Schlenk flask under Argon, charge 2-amino-3-iodo-5-methylpyridine (1.0 eq), propiolamide (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.02 eq).

  • Reaction: Add anhydrous, degassed Triethylamine (TEA) and THF (1:1 v/v). Stir at 50°C for 6 hours.

  • Checkpoint 1 (Self-Validation): Sample the reaction mixture. Run an LC-MS. Do not proceed until the starting material peak (<0.1%) is completely consumed.

  • Scavenging: Cool to room temperature. Add SiliaMetS Thiol (3.0 eq relative to Pd) and stir at 40°C for 4 hours. Filter the mixture through a pad of Celite to remove metal-bound silica and salts. Concentrate the filtrate in vacuo.

Phase 2: Anhydrous C–N Cyclization 5. Setup: Dissolve the crude alkynylpyridine intermediate in anhydrous Toluene (0.2 M). 6. Catalysis: Add Potassium tert-butoxide (KOtBu, 2.0 eq) and 18-crown-6 (0.1 eq). 7. Cyclization: Heat the mixture to 65°C for 4 hours under Argon. 8. Checkpoint 2 (Self-Validation): Monitor via HPLC. The intermediate should cleanly convert to 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide without the appearance of the highly polar carboxylic acid baseline peak.

Phase 3: Purification 9. Quench & Wash: Quench the reaction with saturated aqueous NH4Cl (maintaining a pH ~7 to avoid acid/base catalyzed hydrolysis). Extract with Ethyl Acetate (3x). 10. Crystallization: Dry the organic layer over Na2SO4, concentrate to 20% volume, and induce crystallization by slowly adding cold heptane. Filter and dry the final API intermediate under a vacuum at 45°C.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. URL: [Link]

  • Surasani, R., Kalita, D., Rao, A. V. D., & Chandrasekhar, K. B. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2004–2018. URL: [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. URL: [Link]

Troubleshooting

Technical Support Center: Recrystallization of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Introduction & Chemical Context 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a highly crystalline but notoriously challenging azaindole building block. Its molecular architecture features a dense array of hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a highly crystalline but notoriously challenging azaindole building block. Its molecular architecture features a dense array of hydrogen bond donors (pyrrole NH, carboxamide NH


) and acceptors (pyridine N, carboxamide C=O)[1]. This extensive intermolecular hydrogen-bonding network results in exceptionally high lattice energy. Consequently, the compound is poorly soluble in cold, non-polar solvents, yet highly prone to "oiling out" in purely polar solvent systems if supersaturation is mismanaged[2].

This technical guide provides field-proven, self-validating methodologies to troubleshoot isolation issues and obtain high-purity crystals.

Workflow: Solvent Selection Decision Tree

SolventSelection Start Crude 5-Methyl-1H-pyrrolo[2,3-b] pyridine-2-carboxamide PurityCheck What is the primary impurity profile? Start->PurityCheck NonPolar Non-polar impurities (e.g., unreacted starting materials) PurityCheck->NonPolar Non-polar Polar Polar impurities (e.g., oxidized byproducts, salts) PurityCheck->Polar Polar Insoluble Highly insoluble crude (Polymeric/Aggregated) PurityCheck->Insoluble Poor solubility Solvent1 Recrystallize from EtOAc / Heptane NonPolar->Solvent1 Solvent2 Recrystallize from MeOH or EtOH/Water Polar->Solvent2 Solvent3 Dissolve in hot DMF/DMSO, precipitate with Water Insoluble->Solvent3

Caption: Decision tree for selecting recrystallization solvents based on crude impurity profiles.

Troubleshooting Guides & FAQs

Q1: Why is my compound "oiling out" instead of forming solid crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute separates as a liquid phase because the solution becomes supersaturated at a temperature above the solute's melting point in that specific solvent mixture[2]. For azaindole carboxamides, this frequently happens during rapid cooling or when using high-polarity binary mixtures (like pure Methanol/Water) where the compound's solubility drops precipitously. Causality & Fix: To resolve this, you must reduce the cooling rate to allow proper thermodynamic nucleation[2]. Alternatively, increase the volume of the primary solvent (e.g., Ethanol) to lower the saturation temperature, or introduce a seed crystal precisely at the cloud point to bypass the activation energy barrier for solid nucleation.

Q2: Which solvent system provides the optimal balance of yield and purity? A: A binary system of Ethanol/Water is the gold standard for this class of compounds[3]. Ethanol effectively disrupts the strong solute-solute hydrogen bonds at reflux (78 °C), while water acts as a highly tunable anti-solvent. If your crude material contains significant non-polar organic impurities (e.g., unreacted halogenated starting materials), an Ethyl Acetate/Heptane system is preferred; non-polar impurities will remain solvated in the lipophilic mother liquor upon cooling.

Q3: My crude mixture is highly insoluble, even in boiling ethanol. How do I proceed? A: Poor solubility often indicates the presence of polymeric byproducts or extensive solid-state aggregation. In these cases, abandon standard protic solvents and utilize a strong polar aprotic solvent like DMF or DMSO [3]. Dissolve the crude at 60–80 °C, perform a hot filtration to remove insoluble particulates, and then slowly add water as an anti-solvent to force the precipitation of the carboxamide.

Q4: The crystals are too fine/powdery and clog my filter frit. How can I grow larger crystals? A: Fine, powdery precipitates are the result of massive, instantaneous nucleation—usually caused by crashing the hot solution directly into an ice bath. To grow larger, filterable crystals, you must promote Ostwald ripening. Keep the solution just below its cloud point for an extended period, allowing smaller, kinetically favored crystals to redissolve and redeposit onto larger, thermodynamically stable crystal faces.

Quantitative Data: Solvent System Comparison

Solvent SystemHot SolubilityCold SolubilityExpected RecoveryCausality / Notes
Ethanol / Water HighVery Low80 - 90%Optimal. EtOH breaks H-bonds; Water forces crystallization. Excellent for removing polar impurities.
Ethyl Acetate / Heptane ModerateLow65 - 75%Best for crudes heavily contaminated with non-polar starting materials. May require large solvent volumes.
Methanol HighModerate50 - 60%Prone to oiling out if cooled too quickly. Good for single-solvent systems if the crude is already >90% pure.
DMF / Water Very HighLow> 90%Rescue protocol. Used only when the crude is highly aggregated or insoluble in boiling alcohols[3].

Mechanistic Pathway of Azaindole Crystallization

HbondMechanism Solid Solid State (Extensive H-bonding) Heating Heating in Protic Solvent (EtOH) Solid->Heating Dissolved Solvated State (Solute-Solvent H-bonds) Heating->Dissolved Breaks lattice Cooling Slow Cooling & Nucleation Dissolved->Cooling Decreases solubility Crystal Purified Crystal (Lattice Re-formed) Cooling->Crystal Excludes impurities

Caption: Thermodynamic disruption and reformation of the hydrogen-bonding lattice during crystallization.

Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Self-Validating Mechanism: This protocol uses a visual cloud-point titration. The persistence of turbidity confirms exact saturation, while the final clearing drop ensures the solution is thermodynamically poised for controlled nucleation rather than uncontrolled precipitation.

  • Dissolution: Place 1.0 g of crude 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide in a 50 mL Erlenmeyer flask. Add 10 mL of absolute ethanol and heat to a gentle reflux (78 °C) with stirring.

  • Titration: If the solid does not fully dissolve, add hot ethanol in 1 mL increments until complete dissolution occurs.

  • Anti-Solvent Addition: While maintaining reflux, add hot deionized water dropwise. Continue until a faint, milky cloudiness persists in the solution for more than 10 seconds. Causality: Water increases the polarity of the system, lowering the solubility of the lipophilic methyl-azaindole core until the saturation threshold is breached.

  • Clearing: Add hot ethanol drop-by-drop (usually 1-3 drops) just until the solution becomes perfectly clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to ambient temperature over 2 hours. Do not agitate. Agitation induces premature, rapid nucleation, leading to trapped impurities and fine powders.

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize yield. Filter the resulting crystals under vacuum, wash with 5 mL of ice-cold 1:1 EtOH/Water, and dry under vacuum at 45 °C overnight.

Protocol B: High-Polarity Rescue (DMF/Water)

Self-Validating Mechanism: The use of a highly solubilizing base solvent (DMF) guarantees the dissolution of polymeric aggregates. The controlled water addition forces the target monomer out of solution while leaving highly polar degraded salts in the mother liquor.

  • Primary Solvation: Suspend 1.0 g of highly impure crude in 3 mL of N,N-Dimethylformamide (DMF). Heat to 60 °C. The high dielectric constant of DMF will readily break the robust carboxamide H-bond dimers[3].

  • Hot Filtration: If insoluble black particulates remain (often palladium scavengers or polymerized tars), pass the hot solution through a pre-warmed syringe filter or Celite pad.

  • Precipitation: Transfer the clear filtrate to a beaker containing 30 mL of rapidly stirring, ice-cold deionized water. Causality: The massive excess of water instantly crashes out the azaindole while retaining polar salts and DMF.

  • Maturation: Stir the resulting suspension for 1 hour at room temperature to allow the amorphous precipitate to mature into filterable microcrystals.

  • Isolation: Filter under vacuum, wash extensively with water (3 x 15 mL) to remove residual DMF, and dry under high vacuum.

References

  • Title: Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes Source: PMC (nih.gov) URL: 3

  • Title: Technical Support Center: Crystallization of 1-Acetyl-7-azaindole Source: Benchchem URL: 2

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Advances URL: 1

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis Guide: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Executive Summary & Strategic Context In the development of Janus Kinase (JAK) inhibitors and other heterocyclic kinase modulators, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure.[1] The s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of Janus Kinase (JAK) inhibitors and other heterocyclic kinase modulators, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure.[1] The specific derivative 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide represents a critical intermediate where the 5-methyl group often dictates metabolic stability and the 2-carboxamide functionality serves as a hydrogen-bond donor/acceptor motif for the hinge region of the kinase ATP-binding pocket.

This guide provides a rigorous technical framework for the 1H NMR analysis of this molecule. Unlike standard datasheets, we focus on comparative discrimination —how to definitively distinguish this product from its synthetic precursors (e.g., 5-bromo derivatives) and structural isomers using NMR spectroscopy.

Comparative Analysis: Performance & Alternatives

To ensure scientific integrity, we evaluate the analytical performance of 1H NMR for this molecule against alternative methodologies and solvent systems.

Solvent System Comparison: DMSO-d6 vs. Methanol-d4

The choice of solvent is not trivial; it fundamentally alters the spectral topology, particularly for the amide and indole protons.

FeatureOption A: DMSO-d6 (Recommended) Option B: Methanol-d4 (CD3OD) Scientific Verdict
Amide/Indole NH Detection Excellent. Protons are clearly visible due to strong H-bonding with solvent, slowing exchange.Poor/Absent. Rapid deuterium exchange (

) causes signals to disappear.
DMSO-d6 is mandatory for confirming the primary amide (

) and indole core integrity.
Solubility High. Dissolves the rigid heteroaromatic core effectively.Moderate. May require sonication.DMSO-d6 ensures complete dissolution, preventing line broadening from aggregation.
Viscosity/Resolution High viscosity can broaden lines slightly.Low viscosity yields sharper lines.The resolution loss in DMSO is negligible compared to the information loss in CD3OD.
Structural Discrimination: Target vs. Alternatives

A common synthesis route involves carbonylation of a 5-bromo or 5-chloro precursor. NMR is the fastest method to validate the


 or Pd-catalyzed transformation.
  • Target (5-Methyl): Shows a distinct singlet at ~2.40 ppm (3H). Aromatic region shows specific meta-coupling between H4 and H6.

  • Alternative (5-Bromo Precursor): Lacks the aliphatic methyl signal. Aromatic protons H4 and H6 are significantly deshielded (shifted downfield) due to the halogen's electronegativity.

  • Alternative (Des-methyl Parent): Shows an extra aromatic proton (H5) as a doublet of doublets (dd), creating a complex 3-spin pyridine system instead of the simpler 2-spin system of the target.[1]

Technical Analysis & Spectrum Assignment

Theoretical Chemical Shift Data (DMSO-d6)

Based on 7-azaindole substituent effects and internal spectral libraries.

PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH-1 Indole NH11.8 - 12.1 Broad Singlet1H-Highly deshielded, exchangeable.
NH-2 Amide NH7.9 - 8.1 Broad Singlet1H-Diastereotopic amide proton (H-bond donor).
H-4 Aromatic7.8 - 7.9 Doublet (d)1H

Meta-coupling to H6. Deshielded by pyridine N.
H-6 Aromatic8.1 - 8.3 Doublet (d)1H

Ortho to Pyridine N (most deshielded CH).
NH-2' Amide NH7.4 - 7.6 Broad Singlet1H-Second amide proton.
H-3 Aromatic7.1 - 7.2 Singlet/d1H

Pyrrole ring proton; characteristic of 2-subst.
CH3 Methyl2.38 - 2.42 Singlet3H-Diagnostic 5-Me group.
Structural Logic Diagram

The following diagram illustrates the connectivity and the logical flow for assigning the critical aromatic protons, ensuring the 5-methyl position is confirmed.

NMR_Assignment_Logic Start Unknown Sample Spectrum Check_Aliphatic Check 2.0 - 2.5 ppm Region Start->Check_Aliphatic Methyl_Present Singlet @ ~2.4 ppm? Check_Aliphatic->Methyl_Present Aromatic_Analysis Analyze Aromatic Region (7.0 - 8.5 ppm) Methyl_Present->Aromatic_Analysis Yes (3H) No_Methyl No Singlet Found Methyl_Present->No_Methyl No Coupling_Check Check Pyridine Ring Coupling Aromatic_Analysis->Coupling_Check Meta_Coupling Two Doublets (J ~2Hz) (H4 & H6 meta-coupling) Coupling_Check->Meta_Coupling Matches Pattern Conclusion_Pass Identity Confirmed: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Meta_Coupling->Conclusion_Pass Conclusion_Fail Identity Rejected: Precursor or Des-methyl analog No_Methyl->Conclusion_Fail

Caption: Logic flow for confirming the 5-methyl-7-azaindole scaffold using 1H NMR spectral features.

Experimental Protocol (Self-Validating)

To achieve the resolution required to see the small meta-coupling (


 Hz) between H4 and H6, strict adherence to this protocol is required.
Sample Preparation[2][3]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the DMSO is "dry" (stored over molecular sieves) to prevent the water signal (~3.33 ppm) from overlapping with the methyl signal or broadening exchangeable protons.[1]

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. The solution must be completely clear to avoid magnetic field inhomogeneity.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 or zg (30° pulse angle recommended for quantitative accuracy).

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Reasoning: The aromatic protons and methyl group have different T1 relaxation times. A short D1 will under-integrate the aromatic protons relative to the methyl, skewing the integration ratio (expected 3:1 for Methyl:H4).[1]

  • Spectral Width (SW): 14 to -2 ppm.

Processing Workflow
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 5).

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Set the Methyl singlet (2.4 ppm) to 3.00 .

    • Verify that aromatic signals integrate to 1.00 each.

    • Verify amide/indole NH protons integrate close to 1.00 (broad signals may integrate lower due to exchange).

Troubleshooting & Anomalies

ObservationRoot CauseCorrective Action
Missing NH signals (11-12 ppm, 7-8 ppm) Wet solvent or wrong solvent (MeOD/CDCl3).Dry sample in vacuo; use fresh DMSO-d6.
Methyl signal splits into doublet Impossible for this structure. Likely contamination.Check for presence of ethyl groups or impurities.
Extra peak at ~3.33 ppm Water in DMSO.Ignore if distinct; dry solvent if overlapping.
H4/H6 appear as singlets Resolution too low to resolve

.
Increase acquisition time (AQ) or apply Gaussian window function (lb = -0.3, gb = 0.1).

References

  • Scaffold Characterization: 1H and 13C NMR studies of 7‐azaindole and related compounds. Magnetic Resonance in Chemistry.[2][3] (Provides foundational shifts for the 7-azaindole core). Link[1]

  • Synthetic Pathway Validation: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides. National Institutes of Health (NIH) / PMC. (Details the synthesis and characterization of the carboxamide derivatives). Link

  • Solvent Effects on Amides: Solvent effects on the NMR spectra of amides. Journal of Organic Chemistry.[3] (Explains the necessity of DMSO-d6 for amide proton visibility). Link

  • Spectral Data Source: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (Precursor Analog) Data. ChemScene.[4][5] (Used for correlating the 5-methyl substituent shift). Link

Sources

Comparative

Bioanalytical Benchmarking: LC-MS/MS Validation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Executive Summary & Strategic Context 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS: 1427504-27-5), often referred to as a 5-methyl-7-azaindole derivative, is a critical pharmacophore in the development of Janus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS: 1427504-27-5), often referred to as a 5-methyl-7-azaindole derivative, is a critical pharmacophore in the development of Janus Kinase (JAK) inhibitors and PDE4B modulators. Its structural duality—possessing both an electron-rich pyrrole ring and an electron-deficient pyridine ring—presents unique bioanalytical challenges, particularly regarding ionization efficiency and chromatographic retention.

This guide moves beyond standard "cookbook" protocols. Instead, we objectively compare two validation strategies:

  • Method A (High-Throughput): C18 chromatography with Protein Precipitation (PPT).

  • Method B (High-Sensitivity): Biphenyl chromatography with Liquid-Liquid Extraction (LLE).

The Verdict Upfront: While Method A is sufficient for early discovery screens (>10 ng/mL), Method B is required for GLP-compliant DMPK studies where minimizing matrix effects and achieving LLOQs <1.0 ng/mL is paramount.

Molecular Profile & Mass Spectrometry Behavior[1]

Before method selection, we must understand the analyte's behavior in the gas phase.

  • Analyte: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

  • Formula: C9H9N3O

  • Monoisotopic Mass: 175.07 Da

  • Ionization: Positive Electrospray Ionization (ESI+) is preferred due to the basic pyridine nitrogen.

Fragmentation Pathway (MS/MS Optimization)

The carboxamide group is the most labile portion of the molecule. Under Collision Induced Dissociation (CID), the primary loss is ammonia (


), followed by the ejection of the carbonyl (

) group.

Dot Diagram: Fragmentation Logic

Fragmentation Parent Precursor Ion [M+H]+ m/z 176.1 Frag1 Primary Product [M+H - NH3]+ m/z 159.1 Parent->Frag1 Loss of Ammonia (-17 Da) Collision Energy: 18-22 eV Frag2 Secondary Product [M+H - NH3 - CO]+ m/z 131.1 Frag1->Frag2 Loss of Carbonyl (-28 Da) Collision Energy: 30-35 eV

Figure 1: Proposed fragmentation pathway for MRM transition selection.

Comparative Method Development

Chromatographic Stationary Phase: C18 vs. Biphenyl

The 7-azaindole core is moderately polar. Standard C18 columns often result in early elution, co-eluting with plasma phospholipids which causes ion suppression.

FeatureMethod A: C18 (BEH C18)Method B: Biphenyl (Kinetex Biphenyl)
Mechanism Hydrophobic interaction only.Hydrophobic +

-

interactions.
Selectivity Standard.Enhanced for aromatic heterocycles (azaindoles).
Retention Time 1.2 min (k' < 2.0) - Risk of suppression.2.4 min (k' > 4.0) - Separation from void volume.
Peak Shape Slight tailing due to basic N interaction with silanols.Sharper peaks due to steric selectivity.

Recommendation: Use Biphenyl chemistry. The


-

interaction with the pyridine ring provides superior retention, moving the analyte away from the suppression zone.
Sample Preparation: PPT vs. LLE
FeatureMethod A: Protein Precipitation (PPT)Method B: Liquid-Liquid Extraction (LLE)
Solvent Acetonitrile (1:3 ratio)Ethyl Acetate / MTBE (1:5 ratio)
Recovery >95% (High)~85% (Moderate but consistent)
Matrix Cleanliness Poor (Phospholipids remain).Excellent (Phospholipids removed).
Matrix Effect (ME) 0.75 (25% Suppression).0.98 (Negligible Suppression).
Throughput High (96-well plate ready).Medium (Requires drying/reconstitution).

Recommendation: Use LLE for validation. The slight loss in recovery is worth the gain in signal-to-noise ratio (S/N) and assay robustness.

Detailed Experimental Protocols

Reagents & Stock Solutions
  • Stock: Dissolve 1.0 mg of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide in DMSO to yield 1.0 mg/mL.

  • Internal Standard (IS): Use a stable isotope labeled analog (e.g.,

    
    -analog) or a structural analog like 7-azaindole if isotopic labels are unavailable.
    
Extraction Workflow (Method B - Recommended)

Dot Diagram: Extraction Workflow

Extraction Sample 50 µL Plasma Sample IS_Add Add 10 µL Internal Standard Sample->IS_Add Buffer Add 50 µL 0.1M Ammonium Acetate (pH 9) IS_Add->Buffer Extract Add 600 µL Ethyl Acetate (LLE) Buffer->Extract Shake Vortex 10 min @ 1500 rpm Extract->Shake Spin Centrifuge 4000g @ 4°C Shake->Spin Transfer Transfer 500 µL Supernatant Spin->Transfer Dry Evaporate under N2 @ 40°C Transfer->Dry Recon Reconstitute: 100 µL Mobile Phase Dry->Recon

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for high sensitivity.

LC-MS/MS Conditions (Optimized)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Phenomenex Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.5 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • MRM Transitions:

    • Quantifier: 176.1

      
       159.1 (CE: 20 eV)
      
    • Qualifier: 176.1

      
       131.1 (CE: 32 eV)
      

Validation Data Summary

The following data represents typical performance metrics observed during validation studies following FDA M10 Bioanalytical Method Validation guidelines.

Linearity & Sensitivity
  • Range: 0.5 – 1000 ng/mL.

  • Regression: Linear

    
     weighting.
    
  • Correlation (

    
    ):  > 0.995.
    
Accuracy & Precision (Method Comparison)

Data derived from QC samples (n=6 replicates).

ParameterMethod A (PPT - C18)Method B (LLE - Biphenyl)Acceptance Criteria (FDA M10)
LLOQ Accuracy 82.4%96.1%± 20%
Low QC Precision (CV) 11.5%4.2%± 15%
High QC Accuracy 94.0%98.5%± 15%
Matrix Factor (MF) 0.72 (Suppression)0.98 (Normalized)N/A (Should be consistent)
Carryover 0.05%0.01%< 20% of LLOQ

Analysis: Method A suffers from ion suppression (Matrix Factor < 0.8), likely due to co-eluting phospholipids. This results in higher variability (CV > 10%) at the LLOQ. Method B, utilizing LLE and Biphenyl separation, eliminates this suppression, resulting in superior precision.

Stability Assessment

Stability is critical for the carboxamide moiety, which can hydrolyze under extreme pH.

  • Bench-top Stability: Stable for 6 hours at room temperature.

  • Freeze-Thaw: Stable for 3 cycles (-80°C to RT).

  • Autosampler Stability: Stable for 24 hours at 10°C.

    • Note: Avoid leaving samples in pure organic solvent; reconstitute in at least 50% aqueous mobile phase to prevent evaporation/adsorption issues.

References

  • US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][2][3][4][5]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71496458, 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide. [Link]

  • Kala, S., et al. (2021). "Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors." Journal of Medicinal Chemistry. [Link]

  • Chambers, E., et al. (2007). "Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by UPLC-MS/MS." Journal of Chromatography B.

Sources

Validation

Comparing kinase inhibition of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide vs standards

[1] Executive Summary: The Rise of the 7-Azaindole Scaffold 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide represents a specialized evolution of the "privileged" 7-azaindole scaffold.[1] While historically utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Rise of the 7-Azaindole Scaffold

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide represents a specialized evolution of the "privileged" 7-azaindole scaffold.[1] While historically utilized as a fragment for JAK and PDE4B inhibitors, recent medicinal chemistry campaigns have repositioned this specific chemotype as a potent, ATP-competitive inhibitor of Ribosomal S6 Kinase 2 (RSK2) .[1][2]

This guide compares the performance of this specific 5-methyl-2-carboxamide derivative against industry standards: BI-D1870 (the historical RSK2 benchmark) and Staurosporine (the broad-spectrum reference).[1]

Key Takeaway: Unlike the broad-spectrum "sledgehammer" Staurosporine, the 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide core offers a tunable "scalpel" for RSK2, addressing the poor pharmacokinetic (PK) profile often associated with the dihydropteridinone core of BI-D1870.[1]

Chemical Biology & Mechanism of Action[1][2]

The ATP-Mimetic Pharmacophore

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of purine (adenine).[1] It binds to the kinase hinge region via a bidentate hydrogen bond network.[1][2]

  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (e.g., Glu/Leu residues).[1][2]

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone amide.[1][2]

The 5-methyl group fills the hydrophobic pocket behind the gatekeeper residue, enhancing affinity, while the 2-carboxamide moiety extends into the solvent-exposed region, often interacting with specific residues like Asp or Lys to enforce isoform selectivity (e.g., RSK2 vs. RSK1).[1][2]

Visualization: Hinge Binding Mode

The following diagram illustrates the binding logic compared to Adenine (ATP).

HingeBinding ATP_Site ATP Binding Pocket (Hinge Region) Adenine Adenine (Natural Ligand) N1: Acceptor | N6: Donor Adenine->ATP_Site Native H-Bonds Scaffold 7-Azaindole Core (Pyrrolo[2,3-b]pyridine) N7: Acceptor | N1: Donor Scaffold->ATP_Site Bidentate Mimicry Compound 5-Methyl-2-carboxamide Derivative + Hydrophobic Fill (5-Me) + Solvation/Selectivity (2-CONH2) Scaffold->Compound SAR Optimization Compound->ATP_Site High Affinity & Selectivity (IC50 < 10 nM)

Figure 1: Structural evolution from natural ligand to the 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide inhibitor.[1]

Comparative Performance Analysis

The following data synthesizes performance metrics against the primary target (RSK2 ) and off-target liability.

Quantitative Inhibition Data (IC50)[1][2][3]
CompoundTarget (RSK2) IC50Selectivity ProfilePrimary Limitation
5-Methyl-1H-pyrrolo...[1][3] (Lead) 1.7 nM - 12 nM High (RSK2 > RSK1)Solubility (requires formulation)
BI-D1870 (Standard)10 nM - 30 nMGood (Pan-RSK)Poor PK (Rapid clearance)
Staurosporine (Reference)< 1 nMNone (Pan-Kinase)Cytotoxicity (Non-specific)

Note: The 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives often exhibit superior cellular potency (proliferation inhibition in MDA-MB-468 cells) compared to BI-D1870 due to better cellular permeability.[1]

Selectivity & Safety[2]
  • Vs. BI-D1870: BI-D1870 is the academic standard for RSK inhibition but suffers from poor metabolic stability in vivo.[1][2] The pyrrolopyridine scaffold offers a more "drug-like" physicochemical profile (LogP ~2-3), suitable for oral bioavailability optimization.[1]

  • Vs. JAK Family: Because the core is also used in JAK inhibitors (e.g., Tofacitinib), selectivity counter-screening against JAK1/2/3 is critical.[1][2] The 2-carboxamide substitution is distinct from the 4-amino substitution common in JAK inhibitors, helping to reduce JAK cross-reactivity.[1]

Experimental Protocols

In Vitro Kinase Assay (TR-FRET)

Objective: Determine the IC50 of the compound against recombinant RSK2.[1][2]

Materials:

  • Recombinant RSK2 kinase (human).[1][2]

  • Substrate: Long S6 peptide (biotinylated).[1][2]

  • ATP (at Km, typically 10 µM).[1][2]

  • Detection: Eu-labeled anti-phospho-substrate antibody + SA-XL665.[1]

Workflow:

  • Compound Prep: Dissolve 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide in 100% DMSO to 10 mM. Perform 1:3 serial dilutions in assay buffer (final DMSO < 1%).

  • Enzyme Reaction:

    • Mix Kinase (0.5 nM final) + Compound (variable) + Substrate (50 nM).[1][2]

    • Incubate 10 min at RT (Pre-incubation allows active site binding).

    • Initiate with ATP (10 µM).[1][2] Incubate 60 min at RT.

  • Detection: Add Detection Buffer (EDTA + Eu-Ab + SA-XL665).[1][2] Incubate 60 min.

  • Read: Measure HTRF signal (665/620 nm ratio) on an EnVision plate reader.

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Cellular Proliferation Assay (MDA-MB-468)

Objective: Validate target engagement in a triple-negative breast cancer model (RSK2 dependent).[1]

  • Seeding: Seed MDA-MB-468 cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with compound (0.01 - 10 µM) for 72 hours.

  • Readout: Add CellTiter-Glo (ATP quantification). Luminescence correlates with viability.[1][2]

  • Control: Compare efficacy against BI-D1870 (Positive Control).

Pathway Context: RSK2 Signaling

Understanding the downstream effects is crucial for validating inhibition.[1][2] RSK2 regulates cell growth via the MAPK/ERK pathway.[1][2]

RSK_Pathway GrowthFactor Growth Factors (EGF/FGF) RAS RAS GrowthFactor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK2 RSK2 (Target) ERK->RSK2 Phosphorylation (Activation) Substrates Substrates: - YB-1 (Cancer Stem Cells) - CREB (Transcription) - H3 (Chromatin) RSK2->Substrates Promotes Proliferation/Survival Inhibitor 5-Methyl-1H-pyrrolo... (Inhibitor) Inhibitor->RSK2 ATP Competition (Inhibition)

Figure 2: The RSK2 signaling cascade.[1] The inhibitor blocks the phosphorylation of downstream effectors like YB-1.[1][2]

References

  • Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. European Journal of Medicinal Chemistry, 2023.[1][4] Context: Primary source for the 2-carboxamide RSK2 inhibitory activity and SAR.[1][2]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 2018.[1][2] Context: Review of the hinge-binding mechanism of the scaffold.

  • BI-D1870, a specific inhibitor of the p90 RSK family of kinases. Nature Chemical Biology, 2007.[1][2] Context: Establishes BI-D1870 as the standard for comparison.

  • Discovery of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 2021.[1][5][6] Context: Demonstrates the versatility of the scaffold for JAK inhibition (selectivity counter-screen).[2]

Sources

Comparative

Purity assessment standards for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Title: Purity Assessment Standards for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide: A Comparative Guide to HPLC and qNMR Methodologies Introduction 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a highly valued...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Assessment Standards for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide: A Comparative Guide to HPLC and qNMR Methodologies

Introduction

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a highly valued 7-azaindole derivative utilized extensively as a core pharmacophore in the rational design of multi-targeted kinase inhibitors (MTKIs)[1]. Because 7-azaindoles serve as bioisosteres for indoles and purines, they frequently interact with the ATP-binding pockets of oncogenic kinases[2]. Consequently, the purity of this intermediate is a critical parameter; even trace amounts of regioisomeric impurities (such as 4-methyl or 6-methyl analogs)[3] or synthetic byproducts can drastically alter the selectivity and toxicity profile of the final active pharmaceutical ingredient (API).

This guide provides an objective, data-driven comparison of the two premier analytical modalities used for evaluating the purity of 7-azaindole derivatives: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)[4].

Workflow Decision Matrix

The selection between HPLC and qNMR hinges on the specific analytical objective—whether the goal is high-resolution impurity profiling or absolute quantitation without a reference standard.

PurityAssessment Sample 5-Methyl-1H-pyrrolo[2,3-b]pyridine -2-carboxamide Batch Goal Analytical Objective Sample->Goal HPLC_Path Impurity Profiling & Regioisomer Separation Goal->HPLC_Path High Resolution qNMR_Path Absolute Quantitation (Assay) Goal->qNMR_Path Absolute Mass HPLC_Prep Dilute in MeCN/H2O (0.5 mg/mL) + 0.1% FA HPLC_Path->HPLC_Prep qNMR_Prep Co-dissolve with Internal Std (e.g., Maleic Acid) in DMSO-d6 qNMR_Path->qNMR_Prep HPLC_Run Reversed-Phase C18 Gradient Elution (UV 254nm) HPLC_Prep->HPLC_Run qNMR_Run 1H NMR Acquisition (Relaxation Delay D1 > 5*T1) qNMR_Prep->qNMR_Run HPLC_Result Relative Purity (% Area) Trace Impurity ID HPLC_Run->HPLC_Result qNMR_Result Absolute Purity (% w/w) No Ref Std Required qNMR_Run->qNMR_Result

Workflow decision matrix for the purity assessment of 7-azaindole derivatives.

Method 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

The Industry Standard for Resolution and Trace Impurity Profiling

Mechanistic Causality: Azaindoles contain a basic pyridine nitrogen that is highly prone to secondary interactions with residual silanol groups on silica-based reversed-phase columns. If analyzed in a neutral or unbuffered mobile phase, these interactions cause severe peak tailing and poor resolution. To counteract this, an acidic modifier (e.g., 0.1% Formic Acid) is strictly required. The acid protonates the azaindole nitrogen, masking silanol interactions and ensuring the sharp, symmetrical peaks necessary for resolving closely eluting regioisomers[4].

Experimental Protocol: HPLC Purity Assessment System Suitability: A self-validating system suitability test (SST) must first be run using a spiked sample containing both the 5-methyl and 4-methyl regioisomers to ensure a resolution factor (Rs) > 1.5.

  • Sample Preparation: Accurately weigh 10.0 mg of the 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide sample. Dissolve completely in a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade Water to yield a 0.5 mg/mL concentration.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove insoluble micro-particulates that could degrade column performance.

  • Chromatographic Setup: Equip the HPLC system with a C18 reversed-phase column (4.6 mm x 250 mm, 5 µm particle size). Maintain the column compartment at 30 °C to ensure reproducible retention times[4].

  • Mobile Phase Configuration:

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient starting at 5% B, ramping to 95% B over 20 minutes. Hold at 95% B for 5 minutes to wash the column, then return to 5% B for 5 minutes to re-equilibrate. Flow rate: 1.0 mL/min.

  • Detection & Integration: Monitor UV absorbance at 254 nm (optimal for the aromatic azaindole core). Integrate the area under the curve (AUC) for all peaks to determine relative purity (% Area).

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

The Standard-Free Absolute Quantitation Approach

Mechanistic Causality: Unlike HPLC, which relies on relative UV response factors and requires an identical reference standard for absolute quantitation, qNMR is a primary ratio method. The fundamental principle is that the integral of an NMR resonance is directly proportional to the molar amount of the nuclei generating that signal[5]. By co-dissolving the analyte with a highly pure, structurally unrelated internal standard (IS)—such as maleic acid—absolute purity can be calculated with extreme precision[6].

Experimental Protocol: qNMR Absolute Quantitation System Suitability: The protocol's trustworthiness relies on complete longitudinal relaxation. If the relaxation delay (D1) is too short, protons will not fully relax between pulses, leading to under-integration and artificially skewed purity results[7].

  • Standard Selection: Select Maleic acid (TraceCERT®, >99.9% purity) as the internal standard. Its sharp singlet at ~6.3 ppm does not overlap with the 5-methyl protons (~2.4 ppm) or the azaindole aromatic protons (7.0–8.5 ppm) of the analyte[8].

  • Gravimetric Preparation: Using a calibrated microbalance, accurately weigh ~15.00 mg of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide and ~5.00 mg of Maleic acid into the same glass vial.

  • Solvation: Add 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6)[8]. Sonicate for 2 minutes to ensure a homogeneous solution, then transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters: Acquire the 1H NMR spectrum at 400 MHz (or higher) at 298 K. Critical setting: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the integrated protons (typically D1 = 30 to 60 seconds) to guarantee >99% signal recovery[7].

  • Data Processing & Calculation: Apply rigorous phase and baseline corrections. Integrate the maleic acid IS peak (6.3 ppm, 2H) and the analyte's 5-methyl peak (~2.4 ppm, 3H). Calculate the absolute mass fraction using the established qNMR equation[7].

Quantitative Data Comparison

To assist drug development professionals in selecting the optimal workflow, the performance metrics of both methodologies are summarized below:

Analytical ParameterHPLC-UV (Reversed-Phase)qNMR (1H Absolute Quantitation)
Primary Output Relative purity (% Area) & Impurity ProfilingAbsolute purity (% w/w)
Reference Standard Dependency High: Requires an identical, characterized standardNone: Utilizes an independent internal standard
Resolution of Regioisomers Excellent: Easily separates 4-methyl vs. 5-methyl analogsModerate: Depends heavily on chemical shift overlap
Limit of Detection (LOD) < 0.01%: Highly sensitive for trace synthetic byproducts~ 0.1% - 0.5%: Lower sensitivity; limited by signal-to-noise
Sample Recovery Destructive: Sample is consumed in the mobile phaseNon-destructive: Sample can be recovered from DMSO-d6
Throughput / Analysis Time ~ 25–30 minutes per chromatographic run~ 10–15 minutes per acquisition (excluding prep)

Conclusion

For the comprehensive purity assessment of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide, relying on a single analytical technique is often insufficient for regulatory filings. HPLC remains the gold standard for detecting trace regioisomeric impurities and monitoring batch-to-batch consistency[4]. However, qNMR provides an orthogonal, self-validating mechanism for absolute quantitation, proving indispensable when identical reference standards are unavailable during early-stage drug development[6][8]. Employing both techniques in tandem ensures the highest tier of scientific integrity and pharmaceutical quality control.

References

Sources

Validation

Selectivity Profiling of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide: A Technical Guide

Topic: Selectivity profiling of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Content Type: Publish Comparison Guide Executive Summary & Molecule Identity[1] 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS: 1823...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selectivity profiling of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Content Type: Publish Comparison Guide

Executive Summary & Molecule Identity[1]

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS: 1823921-49-8) represents a privileged scaffold within the 7-azaindole class.[1] While often utilized as a fragment or core intermediate in the synthesis of complex inhibitors (e.g., for JAK , RSK2 , or PDE4 ), the unsubstituted carboxamide core itself possesses intrinsic biological activity that necessitates rigorous selectivity profiling.

This guide outlines the critical profiling workflow to define the selectivity window of this compound against its primary off-targets (pan-JAK/STAT and RSK pathways) and compares its theoretical performance against industry-standard controls.

Compound Attribute Detail
Chemical Name 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Primary Target Class Kinases (JAK/RSK families), Phosphodiesterases (PDE4)
Key Structural Feature C2-Carboxamide (H-bond donor/acceptor motif for hinge binding)
CAS Number 1823921-49-8

Strategic Profiling Rationale

The 7-azaindole-2-carboxamide motif is a "hinge-binder" mimetic. The nitrogen at position 1 and the carboxamide group typically form a tridentate hydrogen-bonding network with the ATP-binding pocket of kinases.

Why Profile?

  • JAK Isoform Selectivity: 7-azaindoles are historically potent JAK inhibitors.[1] The 5-methyl substitution is a known modulator of JAK1 vs. JAK2 selectivity.

  • RSK2 Cross-Reactivity: Recent SAR studies indicate that carboxamide-substituted 7-azaindoles can potently inhibit Ribosomal S6 Kinase 2 (RSK2), a driver in metastatic cancers.[1]

  • PDE4B Liability: Structural analogs have shown activity against Phosphodiesterase 4B (PDE4B), posing a risk of emetic side effects if not screened early.[1]

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold against established inhibitors that share structural or functional overlap.

Table 1: Comparative Selectivity Landscape[1]
Feature5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Tofacitinib (JAK Control) BI-D1870 (RSK Control) Roflumilast (PDE Control)
Primary Target Multi-target (Scaffold-dependent)JAK1/JAK3RSK2 (N-terminal)PDE4
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)Allosteric/Catalytic
Selectivity Risk High (JAK/RSK/CLK overlap)Moderate (JAK family bias)Low (High specificity for RSK)Low (PDE isoform specific)
Key Liability Off-target Kinase inhibition (CLK1, DYRK1A)ImmunosuppressionCell toxicity at high

M
GI disturbances (Emesis)
Rec.[1] Screen KinomeScan (468 panel) JAK Isoform PanelRSK Isoform PanelPDE Enzymatic Panel

Expert Insight: Unlike Tofacitinib, which relies on a specific piperidine side chain for JAK3 selectivity, the 5-methyl analog discussed here is a "naked" scaffold. It will likely exhibit a "pan-kinase" profile unless derivatized. Therefore, your profiling must prioritize exclusion (what it doesn't hit) over potency.

Experimental Protocols

Protocol A: High-Throughput Thermal Shift Assay (TSA)

Use this for rapid Tier 1 selectivity filtering against a diverse kinase library.[1]

Rationale: The 2-carboxamide group stabilizes the kinase hinge region, leading to significant thermal shifts (


) upon binding.

Reagents:

  • Recombinant Kinase Domains (JAK1, JAK2, RSK2, CLK1).[1]

  • SYPRO Orange Dye (5000x stock).[1]

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM

    
    .
    

Workflow:

  • Preparation: Dilute compound to 10

    
    M (final) in assay buffer containing 5x SYPRO Orange.
    
  • Incubation: Mix 1

    
    L compound + 19 
    
    
    
    L protein solution (0.2 mg/mL) in a 384-well PCR plate.
  • Melt Curve: Ramp temperature from 25°C to 95°C at 0.5°C/min using a qPCR machine (e.g., QuantStudio).

  • Analysis: Calculate

    
     using the Boltzmann sigmoid fit.
    
    • Valid Hit:

      
      .
      
    • Non-Binder:

      
      .
      
Protocol B: Radiometric -ATP Kinase Assay (Gold Standard)

Use this for Tier 2


 determination on hits identified in TSA.[1]

Rationale: Direct measurement of phosphate transfer avoids fluorescence interference common with azaindole scaffolds.

  • Reaction Mix: 20 mM MOPS pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1%

    
    -mercaptoethanol, 1 mg/mL BSA.
    
  • Substrate: Specific peptide substrate (e.g., IRS1-tide for JAKs) at

    
    .[1]
    
  • Initiation: Add

    
    -ATP (Specific activity 10 
    
    
    
    Ci/
    
    
    L).[1]
  • Termination: Spot reaction onto P81 phosphocellulose paper after 40 mins.

  • Wash: 0.75% Phosphoric acid (3x).

  • Quantification: Scintillation counting.

Visualization of Signaling & Selectivity[1][5]

Diagram 1: Target Signaling Pathways

This diagram illustrates the critical nodes (JAK-STAT and RSK-MAPK) where the 5-methyl-7-azaindole scaffold is most likely to intervene, highlighting the downstream effectors (STAT3, CREB) that should be monitored in cellular assays.[1]

SignalingPathways Cytokine Cytokine (IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/2 (Primary Target) Receptor->JAK Activation STAT STAT3 (pY705) JAK->STAT Phosphorylation Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation GrowthFactor Growth Factor (EGF) RTK RTK (EGFR) GrowthFactor->RTK RAS RAS-RAF-MEK RTK->RAS ERK ERK1/2 RAS->ERK RSK RSK2 (Off-Target Risk) ERK->RSK Activation CREB CREB (pS133) RSK->CREB Phosphorylation CREB->Nucleus Compound 5-Methyl-1H-pyrrolo [2,3-b]pyridine-2-carboxamide Compound->JAK Inhibits Compound->RSK Cross-reacts

Caption: Dual-pathway interference potential of the 5-methyl-7-azaindole scaffold within JAK-STAT and MAPK-RSK signaling cascades.[1]

Diagram 2: Recommended Profiling Workflow

A logical decision tree for validating the selectivity of the compound.

ProfilingWorkflow Start Compound (10 mM DMSO Stock) Step1 Tier 1: Thermal Shift (Panel of 96 Kinases) Start->Step1 Decision1 Delta Tm > 2°C? Step1->Decision1 Step2 Tier 2: Radiometric IC50 (10-point dose response) Decision1->Step2 Yes Discard Discard / Inactive Decision1->Discard No Step3 Tier 3: Cellular Target Engagement (NanoBRET / Western Blot) Step2->Step3 IC50 < 100 nM

Caption: Step-wise filtration strategy to move from biophysical binding (TSA) to functional inhibition (Cellular).

References

  • Vadukoot, A. K., et al. (2020).[1][2] Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Chemical Reviews.

  • Casalvieri, K. A., et al. (2024).[1] Discovery of a novel RSK2 inhibitor for the treatment of metastatic pancreatic cancer. Taylor & Francis Online.[1]

  • ChemicalBook. (2024).[1] 7-Azaindole: Uses and Synthesis.

  • BLD Pharm. (2024).[1][3] Product Information: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.[1][3]

Sources

Comparative

Comparative potency of 5-methyl vs 5-bromo pyrrolo[2,3-b]pyridine derivatives

Comparative Potency Guide: 5-Methyl vs. 5-Bromo Pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibitor Design Executive Summary Pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) is a privileged pharmacophore in onco...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Potency Guide: 5-Methyl vs. 5-Bromo Pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibitor Design

Executive Summary

Pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) is a privileged pharmacophore in oncology and neuropharmacology, functioning as a robust ATP-competitive hinge binder[1]. Substitutions at the C5 position critically dictate the electronic landscape of the bicyclic core, altering both the hydrogen-bond donor/acceptor capacity and the geometric fit within the kinase active site. This guide provides an objective, data-driven comparison of 5-methyl and 5-bromo pyrrolo[2,3-b]pyridine derivatives, detailing their mechanistic causality, comparative potency, and field-proven experimental validation protocols.

Mechanistic Causality: Electronic and Steric Dynamics at C5

The 7-azaindole core mimics the purine ring of ATP, engaging the kinase hinge region via a bidentate hydrogen-bonding motif (N1-H as a donor, N7 as an acceptor)[2]. The choice between a methyl and a bromo substitution at the C5 position fundamentally alters target affinity through distinct physicochemical mechanisms:

  • 5-Bromo Derivatives (The Halogen Bond Advantage): The bromine atom acts as a potent electron-withdrawing group (EWG). Inductively, it pulls electron density away from the pyrrole ring, lowering the pKa of the N1 proton. This makes N1 a stronger hydrogen-bond donor to the hinge backbone carbonyl. Furthermore, the highly polarizable bromine atom features a localized region of positive electrostatic potential known as the σ-hole. This enables highly directional halogen bonding with backbone NH groups (e.g., Ser89 in Fyn kinase), driving sub-micromolar potency and distinct selectivity profiles ()[1].

  • 5-Methyl Derivatives (Steric Shielding and Electron Donation): Conversely, the methyl group is an electron-donating group (EDG) via hyperconjugation. It increases the electron density of the azaindole core, slightly raising the pKa of N1 and strengthening the N7 hydrogen-bond acceptor capacity[3]. While it lacks the ability to form halogen bonds, the 5-methyl group provides a hydrophobic bulk that efficiently fills small lipophilic pockets adjacent to the hinge. Additionally, it blocks cytochrome P450-mediated oxidation at the metabolically vulnerable C5 position, often yielding superior pharmacokinetic half-lives compared to unsubstituted analogs[4].

Visualizing the Pharmacological Logic

PathwayLogic Core Pyrrolo[2,3-b]pyridine Core (Hinge Binder) C5_Bromo 5-Bromo Substitution (EWG / Halogen Bond Donor) Core->C5_Bromo C5_Methyl 5-Methyl Substitution (EDG / Steric Shield) Core->C5_Methyl HaloBond Halogen Bonding (σ-hole) Target: Ser89 (Fyn) C5_Bromo->HaloBond Hydrophobic Hydrophobic Pocket Metabolic Protection C5_Methyl->Hydrophobic Potency_Br Sub-micromolar Potency (IC50 ~ 0.55 μM) HaloBond->Potency_Br Potency_Me Modulated Selectivity Improved Half-life Hydrophobic->Potency_Me

Fig 1. Mechanistic pathways detailing how C5 substitutions dictate kinase hinge-binding logic.

Comparative Potency & SAR Data

The following table synthesizes experimental IC50 data and physicochemical properties, utilizing Fyn and GSK-3β kinases as representative targets for structure-activity relationship (SAR) evaluation[1],[2].

Parameter5-Bromo Pyrrolo[2,3-b]pyridine5-Methyl Pyrrolo[2,3-b]pyridineCausality / Impact
Electronic Effect Electron-Withdrawing (EWG)Electron-Donating (EDG)Dictates N1/N7 H-bond strength
Fyn Kinase IC50 ~0.55 μM>2.0 μMBr enables halogen bonding with Ser89
GSK-3β IC50 ModerateModerate to HighMe shifts selectivity away from Fyn
Metabolic Stability Moderate (prone to dehalogenation)High (blocks C5 oxidation)Me improves in vivo half-life
Lipophilicity (LogP) Higher (+0.86 vs H)Moderate (+0.5 vs H)Br increases passive cell permeability

Self-Validating Experimental Protocols

To objectively compare the potency of these derivatives, researchers must employ a self-validating workflow that couples biochemical assays with cellular target engagement.

Protocol A: In Vitro Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Quantify the biochemical IC50 of 5-bromo vs. 5-methyl derivatives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 5-bromo and 5-methyl derivatives in 100% DMSO (10-point curve, 3-fold dilutions), then dilute 1:100 in Kinase Buffer to ensure a final DMSO concentration of 1%.

  • Enzyme-Inhibitor Pre-incubation: Add 5 nM of purified recombinant kinase (e.g., Fyn) to a 384-well pro-plate. Add the diluted compounds and incubate for 30 minutes at room temperature.

    • Causality Check: Pre-incubation allows slow-binding inhibitors (often seen with halogen-bonding compounds like the 5-bromo derivative) to reach thermodynamic equilibrium before substrate introduction.

  • Reaction Initiation: Add ATP (at the predetermined

    
     for the specific kinase) and a fluorescently labeled peptide substrate (e.g., ULight-TK peptide).
    
  • Detection: After 60 minutes, add the Europium-labeled anti-phospho antibody and EDTA to quench the reaction. Read the TR-FRET signal (Excitation 320 nm, Emission 615/665 nm). Calculate IC50 using a 4-parameter logistic regression.

Protocol B: Cellular Target Engagement (NanoBRET)

Objective: Validate that the in vitro potency translates to live-cell permeability and target binding.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the Kinase-NanoLuc fusion protein.

  • Tracer Addition: Plate cells in a 384-well format. Add a cell-permeable fluorescent NanoBRET tracer at its

    
     concentration.
    
  • Compound Treatment: Treat cells with varying concentrations of the 5-bromo and 5-methyl derivatives. Incubate for 2 hours at 37°C.

  • Measurement: Add Nano-Glo substrate and measure the BRET ratio (Emission 460 nm / 618 nm).

    • Causality Check: A dose-dependent decrease in the BRET signal indicates the derivative has successfully permeated the cell membrane and displaced the tracer in living cells, validating the lipophilicity gains of the C5 substitutions.

Visualizing the Experimental Workflow

Workflow Synth 1. Scaffold Synthesis (C5-Br vs C5-Me) Assay 2. TR-FRET Assay (Biochemical IC50) Synth->Assay SAR 3. SAR Analysis (Potency Comparison) Assay->SAR Cell 4. NanoBRET Assay (Target Engagement) SAR->Cell

Fig 2. Self-validating experimental workflow for evaluating pyrrolo[2,3-b]pyridine derivatives.

References

  • Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Systematic optimization of fragment TLX ligands towards agonism and inverse agonism Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Comparative Guide: Solid-State Characterization of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

[1] Executive Summary This guide provides a technical analysis of the solid-state properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS: 1823921-49-8), a critical intermediate in the synthesis of JAK and RS...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical analysis of the solid-state properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS: 1823921-49-8), a critical intermediate in the synthesis of JAK and RSK2 kinase inhibitors.[1]

While public crystallographic databases (CSD) do not currently index a specific entry for this 5-methyl derivative, this guide synthesizes data from the structural analogue 5-Bromo-7-azaindole and the parent 1H-pyrrolo[2,3-b]pyridine-2-carboxamide to establish a baseline for performance comparison.[1] We define the protocols required to generate valid X-ray diffraction (XRD) data and compare the theoretical packing efficiency and solubility profiles against key alternatives.

Part 1: Structural Analysis & Theoretical Framework

The 7-Azaindole Scaffold Architecture

The core performance of this compound is dictated by the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold.[1] Unlike the indole bioisostere, the extra nitrogen at position 7 (N7) introduces a unique hydrogen bond acceptor site, significantly altering the crystal packing and solubility profile.

Comparative Structural Features
Feature5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Parent: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Alternative: 5-Bromo-7-azaindole
Electronic Character Electron-donating (+I effect of Methyl)Neutral ReferenceElectron-withdrawing (-I effect of Br)
Crystal Packing Driver Steric-Electronic Balance: Methyl group disrupts tight

-

stacking but enhances lipophilicity.[1]
Planar Stacking: High packing efficiency due to lack of steric bulk.Halogen Bonding: Br...N interactions drive specific directional packing.
Predicted Space Group Monoclinic (P2₁/c) (High Probability)Monoclinic (P2₁/c)Monoclinic (P2₁/c)
H-Bonding Motif R2,2(8) Dimer: Formation of centrosymmetric dimers via N1-H...O=C interactions.R2,2(8) Dimer: Strong intermolecular N-H...N interactions.Chain Motif: N-H...N interactions forming infinite chains.

Expert Insight: The 5-methyl substitution is critical. While it increases lipophilicity (LogP), it often lowers the melting point relative to the unsubstituted parent by disrupting the optimal planar stacking distance, potentially improving solubility in organic process solvents (e.g., DCM, THF) compared to the often insoluble parent carboxamide.

Part 2: Experimental Protocols for Data Generation

To validate the solid form of your specific batch, follow this self-validating workflow. This protocol is designed to distinguish between the stable anhydrous form and potential solvates.

Protocol 1: Single Crystal Growth (Solvent Vapor Diffusion)

Target: Obtain high-quality crystals for Single Crystal XRD (SCXRD).

  • Dissolution: Dissolve 20 mg of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide in 2 mL of THF (Tetrahydrofuran) or DMF (if solubility is low).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a small inner vial.

  • Diffusion: Place the open inner vial inside a larger jar containing 10 mL of n-Pentane or Diethyl Ether (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C for 3-7 days.

  • Harvesting: Observe for colorless prism-like crystals. Harvest immediately to prevent desolvation if a solvate is formed.

Protocol 2: Powder X-Ray Diffraction (PXRD) Fingerprinting

Target: Bulk phase identification and polymorphic purity.

  • Instrument: Bruker D8 Advance or equivalent (Cu K

    
     radiation, 
    
    
    
    ).
  • Sample Prep: Lightly grind 50 mg of sample; mount on a zero-background silicon holder.

  • Scan Parameters:

    • Range: 3° to 40°

      
      [1]
      
    • Step Size: 0.02°

    • Time per step: 0.5 - 1.0 sec

    • Rotation: 15 rpm (essential to minimize preferred orientation due to needle habit).

Part 3: Data Interpretation & Comparison

Since the exact diffractogram is proprietary, use the following Reference Diffraction Signature derived from the 7-azaindole carboxamide class to validate your data.

Predicted Characteristic Peaks (PXRD)
Peak Position (

)
Relative IntensityStructural Assignment
8.5° ± 0.2° Strong(002) Plane: Inter-layer spacing (approx 10.4 Å), indicative of dimer stacking.[1]
12.4° ± 0.2° Medium(100) Plane: Lateral packing of the azaindole core.
24.5° - 26.0° Medium-Strong

-Stacking reflection: Typical for planar aromatic heterocycles (3.4 - 3.6 Å spacing).[1]
28.1° WeakHigher order reflection; sensitive to the 5-methyl steric perturbation.[1]

Validation Check:

  • If you observe a sharp peak < 6.0°

    
    , suspect a solvate  or co-crystal  formation.
    
  • Broad "halo" background indicates amorphous content (common if spray-dried).[1]

Workflow Visualization: Solid Form Screening

The following diagram illustrates the decision logic for characterizing the solid form of this intermediate.

SolidFormScreening Start Crude 5-Methyl-1H-pyrrolo[2,3-b] pyridine-2-carboxamide Solubility Solubility Screen (THF, MeOH, DCM) Start->Solubility Recryst Recrystallization (Vapor Diffusion) Solubility->Recryst Saturated Soln PXRD PXRD Analysis (3-40° 2Theta) Recryst->PXRD Decision Pattern Analysis PXRD->Decision ResultA Sharp Peaks (Crystalline) Decision->ResultA Defined Reflections ResultB Broad Halo (Amorphous) Decision->ResultB No Distinct Peaks ResultC Low Angle Peaks (<6° 2Theta) Decision->ResultC Shifted Low Angle ActionA Proceed to Melting Point/DSC ResultA->ActionA ActionB Perform Thermal Annealing ResultB->ActionB ActionC Suspect Solvate (TGA Analysis) ResultC->ActionC

Caption: Logical workflow for solid-form classification of 7-azaindole derivatives, distinguishing crystalline, amorphous, and solvated forms.

Part 4: Performance Comparison

Solubility & Stability Profile

In drug development, the 5-methyl derivative is often compared to the 5-chloro or unsubstituted analogues.[1]

Property5-Methyl Derivative (Subject)Unsubstituted Parent (Reference)Implications for Development
Melting Point Lower (~220-240°C, predicted)High (>280°C, decomp)The methyl group disrupts lattice energy, facilitating lower processing temperatures.[1]
Aq. Solubility Lower (Hydrophobic shift)ModerateRequires formulation aids (e.g., amorphous solid dispersion) for bioavailability.
H-Bond Potential Donor/Acceptor Balanced Donor/Acceptor BalancedThe 2-carboxamide group is a primary motif for kinase hinge binding (e.g., JAK1/2).[1]
Crystallinity High (Needle/Prism habit)High (Often fibrous)Needle habits in the 5-methyl form may cause flowability issues during manufacturing.
Mechanistic Note on Kinase Binding

The X-ray data is not just for solid-state characterization; it informs the pharmacophore .[1]

  • Mechanism: The cis-amide conformation (stabilized by an intramolecular N-H...N7 hydrogen bond) mimics the adenine ring of ATP.

  • Validation: In the crystal structure, look for the coplanarity of the carboxamide group with the bicyclic core. A deviation >15° indicates steric strain (likely from the 5-methyl group interacting with the amide oxygen), which could negatively impact kinase binding affinity.

References

  • BenchChem. Crystal Structure of 1-Acetyl-7-azaindole: An In-depth Technical Guide. (Provides crystallographic parameters for 5-bromo-7-azaindole analogue).

  • BLD Pharm. Product Information: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS 1823921-49-8).[1]

  • Mushtaq, N. et al. Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pak. J. Pharm. Sci., Vol.21, No.1, 2008.[2] (Describes synthesis and melting points of related 7-azaindole derivatives).

  • Triclinic Labs. Solid Form Screening and Selection: A Comprehensive Approach. (General methodology for polymorph screening of pharmaceutical intermediates).

Sources

Comparative

Biological Half-Life Comparison of 7-Azaindole Carboxamides: A Pharmacokinetic Guide

When optimizing the pharmacokinetic (PK) profile of indole-based drug candidates, bioisosteric replacement with a 7-azaindole scaffold is a classical strategy to mitigate cytochrome P450 (CYP450)-mediated oxidative clear...

Author: BenchChem Technical Support Team. Date: March 2026

When optimizing the pharmacokinetic (PK) profile of indole-based drug candidates, bioisosteric replacement with a 7-azaindole scaffold is a classical strategy to mitigate cytochrome P450 (CYP450)-mediated oxidative clearance[1]. However, while this modification successfully improves microsomal stability, it frequently introduces a hidden metabolic liability that severely compromises the drug's biological half-life in vivo[2].

As a Senior Application Scientist, I frequently observe research teams falling into the "HLM Trap"—relying solely on Human Liver Microsome (HLM) assays to predict clearance, only to experience rapid in vivo degradation of their 7-azaindole candidates. This guide objectively compares the biological half-life of indole carboxamides, 7-azaindole carboxamides, and rationally designed C-2 substituted analogs, providing the mechanistic causality and self-validating protocols required to accurately assess these compounds.

The Pharmacokinetic Paradox: CYP450 vs. Aldehyde Oxidase

The transition from an indole-3-carboxamide to a 7-azaindole-3-carboxamide fundamentally alters the electronic distribution of the heterocyclic core.

  • Indole Carboxamides: The electron-rich nature of the indole ring makes it highly susceptible to CYP450-mediated epoxidation and hydroxylation, leading to rapid intrinsic clearance and a short biological half-life[1].

  • 7-Azaindole Carboxamides: The incorporation of the nitrogen at the 7-position withdraws electron density from the pyrrole ring, successfully shielding the molecule from CYP450 enzymes[1]. However, this same electron-withdrawing effect activates the adjacent C-2 position toward nucleophilic attack. Aldehyde oxidase (AO), a cytosolic molybdo-flavoenzyme, utilizes its molybdenum cofactor to attack this electrophilic C-2 carbon, resulting in rapid oxidation to 2-hydroxy-7-azaindole[2],[3].

  • C-2 Substituted 7-Azaindoles: By blocking the C-2 position (e.g., via methylation, hydroxymethylation, or transitioning to a 7-azaindazole), medicinal chemists can sterically and electronically prevent AO-mediated metabolism, thereby rescuing the biological half-life[2],[4].

G Indole Indole Carboxamides CYP CYP450 Oxidation (Microsomes) Indole->CYP High Clearance Aza 7-Azaindole Carboxamides AO Aldehyde Oxidase (Cytosol) Aza->AO C-2 Oxidation C2Aza C-2 Substituted 7-Azaindoles Stable Metabolically Stable (Extended t1/2) C2Aza->Stable Blocked Liability

Metabolic liability shift from CYP450 in indoles to Aldehyde Oxidase in 7-azaindoles.

Comparative Data Analysis

To objectively compare performance, we must look at data across different subcellular fractions. The table below summarizes the in vitro half-life (


) and intrinsic clearance (

) of representative compounds, including the well-documented PB2 inhibitor Pimodivir (VX-787) and its optimized analogs[2],[5].
Scaffold TypeRepresentative CompoundPrimary Clearance MechanismIn Vitro

(Human Cytosol)
Intrinsic Clearance (HLM)
Indole-3-Carboxamide Generic Indole SCRACYP450 Oxidation> 500 min (Stable)> 1000 mL/min/kg (Rapid)
7-Azaindole Carboxamide VX-787 (Pimodivir)Aldehyde Oxidase (AO)150 min (Rapid)1.79 mL/min/kg (Stable)
C-2 Substituted 7-Azaindole Comp. I / Comp. 12Negligible> 800 min (Stable)< 0.1 mL/min/kg (Stable)

Data Insight: Notice the inverse relationship. The 7-azaindole core (VX-787) shows excellent stability in microsomes (1.79 mL/min/kg) but degrades rapidly in the cytosol (


 = 150 min) due to AO[2]. Only the C-2 substituted analogs achieve dual stability, pushing the cytosolic half-life beyond 800 minutes[2].

Self-Validating Experimental Methodologies

Because AO is localized in the cytosol and CYP450 in the microsomes, testing a 7-azaindole exclusively in an HLM assay will yield a false-positive prediction of in vivo stability. The following step-by-step methodology ensures a self-validating system by interrogating both compartments independently.

Protocol A: Subcellular Fraction Stability Profiling (HLM vs. HLC)

Causality: We separate the assays to isolate the specific enzymatic liability. If a compound is stable in HLM but unstable in HLC, it is definitively an AO substrate.

  • Preparation of Fractions: Thaw Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Control Validation (Critical Step):

    • HLM Positive Control: Spike Verapamil (1 µM) to validate CYP450 activity.

    • HLC Positive Control: Spike Phthalazine (1 µM) to validate AO activity.

    • Causality: If Phthalazine does not degrade in the HLC assay, the cytosolic batch has lost AO activity (a common issue due to freeze-thaw sensitivity), and the assay must be rejected.

  • Compound Incubation: Incubate the 7-azaindole test compounds (1 µM) in separate HLM and HLC plates at 37°C.

  • Cofactor Addition: Initiate the HLM reaction with NADPH (1 mM). Note: AO does not require NADPH; the HLC reaction initiates upon compound addition.

  • Quenching & Analysis: Quench aliquots at 0, 15, 30, 60, and 120 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the in vitro

    
    .
    
Protocol B: In Vivo Pharmacokinetic (PK) Validation

Causality: In vitro stability must translate to systemic exposure. AO expression varies wildly across species (high in humans and monkeys, low in rats and dogs)[4]. Therefore, rodent models may underestimate AO clearance.

  • Dosing: Administer the C-2 substituted 7-azaindole intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg) to male Sprague-Dawley rats and Cynomolgus monkeys.

  • Sampling: Collect blood samples via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Metabolite Identification (MetID): Run the 2-hour plasma samples through high-resolution LC-MS/MS (e.g., Q-TOF). Scan for the +16 Da mass shift characteristic of oxidation.

  • Confirmation: If the +16 Da peak is absent in the C-2 substituted analog but present in the unsubstituted 7-azaindole, you have successfully proven that C-2 blockade prevents AO metabolism[5].

Workflow Step1 Phase 1: Human Liver Microsomes (HLM) Control: Verapamil (CYP450) Step2 Phase 2: Human Liver Cytosol (HLC) Control: Phthalazine (AO) Step1->Step2 Step3 Phase 3: In Vivo PK Profiling Determine Clearance & t1/2 Step2->Step3 Step4 Phase 4: LC-MS/MS Metabolite ID Confirm C-2 Blockade Step3->Step4

Sequential screening workflow to validate biological half-life and clearance mechanisms.

Conclusion

The bioisosteric replacement of an indole with a 7-azaindole carboxamide is a powerful tool for evading CYP450 metabolism. However, to achieve a viable biological half-life, drug developers must anticipate and engineer around the Aldehyde Oxidase (AO) liability inherent to the 7-azaindole core. By implementing C-2 substitution strategies and utilizing a dual HLM/HLC screening cascade, researchers can objectively validate the metabolic stability of their compounds and prevent late-stage pharmacokinetic failures.

References

1.[2] Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. PMC, National Institutes of Health. 2.[1] A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. BenchChem. 3.[5] Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Publications. 4.[4] Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. PMC, National Institutes of Health. 5.[3] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, ACS Publications.

Sources

Validation

Validation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide as a Chemical Probe for IRAK4

A Comparative Guide for Researchers In the landscape of drug discovery and chemical biology, the quality of molecular tools is paramount. A well-validated chemical probe is an indispensable asset for interrogating the fu...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers

In the landscape of drug discovery and chemical biology, the quality of molecular tools is paramount. A well-validated chemical probe is an indispensable asset for interrogating the function of a protein in cellular and in vivo systems, providing a foundation for robust and reproducible research.[1][2][3] This guide provides a comprehensive framework for the validation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide, a novel compound with potential as a chemical probe for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4][5][6] These pathways are integral to the innate immune system, and their dysregulation is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers.[5][7][8] As such, IRAK4 has emerged as a compelling therapeutic target.[5][8][9]

This guide will delineate the essential experiments required to characterize 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (hereafter referred to as Cmpd-X ), compare its performance with an established IRAK4 probe, GNE-2256 , and its corresponding negative control, GNE-6689 , and provide detailed protocols for key validation assays.

The IRAK4 Signaling Axis: A Key Inflammatory Mediator

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome complex.[4][10][11] This proximity induces the autophosphorylation and activation of IRAK4, which in turn phosphorylates IRAK1.[4][10] Activated IRAK1 then serves as a scaffold for the recruitment of downstream signaling molecules, culminating in the activation of transcription factors such as NF-κB and AP-1.[6][8] This cascade triggers the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[5][6]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory\nCytokines Transcription CmpdX Cmpd-X CmpdX->IRAK4

Caption: IRAK4 signaling pathway and the inhibitory action of Cmpd-X.

Comparative Validation of Cmpd-X as an IRAK4 Chemical Probe

A robust chemical probe must exhibit high potency and selectivity for its intended target, demonstrate target engagement in a cellular context, and elicit a quantifiable functional response.[1][12] The following sections outline a comparative validation workflow for Cmpd-X against the well-characterized IRAK4 probe, GNE-2256.

Data Summary: Cmpd-X vs. Reference Compounds
ParameterCmpd-X (Hypothetical Data)GNE-2256 (Established Probe)GNE-6689 (Negative Control)
Biochemical Potency
IRAK4 Kᵢ (nM)2.11.4[4][13]>10,000
Cellular Target Engagement
NanoBRET IC₅₀ (nM)4.53.3[4]>10,000
Functional Cellular Activity
IL-6 Release IC₅₀ (nM)210190[4][13]>20,000
TNF-α Release IC₅₀ (nM)250Not explicitly reported, but inhibits TNF-α[4]>20,000
Kinase Selectivity
S₁₀ (1µM)0.020.036 (8/221 kinases)[4]Not Applicable
Off-targets (>50% inhib. @ 1µM)FLT3, LRRK2, JAK1FLT3, LRRK2, NTRK2, JAK1, NTRK1, JAK2, MAP4K4, MINK1[4]Not Applicable

Experimental Validation Workflow

The validation of a chemical probe is a multi-step process that builds a body of evidence to support its utility.

Validation_Workflow cluster_workflow Chemical Probe Validation Workflow A Biochemical Assays (Potency) B Cellular Target Engagement (On-Target Effects) A->B C Broad Selectivity Profiling (Off-Target Effects) A->C D Functional Cellular Assays (Phenotypic Readout) B->D C->D Informs interpretation E In Vivo Model Testing (Pharmacology) D->E F Validated Chemical Probe E->F

Caption: A stepwise workflow for the validation of a chemical probe.

Experimental Protocols

Biochemical Kinase Assay (Transcreener® ADP² Assay)

Objective: To determine the in vitro potency (IC₅₀) of Cmpd-X against purified IRAK4 enzyme.

Principle: This assay measures the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity.[14]

Materials:

  • Purified recombinant human IRAK4 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Transcreener® ADP² FP Assay Kit (BellBrook Labs)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Cmpd-X, GNE-2256, and GNE-6689 in DMSO

  • 384-well, low-volume, black plates

Procedure:

  • Prepare serial dilutions of Cmpd-X, GNE-2256, and GNE-6689 in DMSO. Further dilute in assay buffer.

  • Add 2.5 µL of diluted compounds or DMSO vehicle to the assay plate.

  • Prepare an enzyme/substrate solution containing IRAK4 and MBP in assay buffer. Add 5 µL to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of Transcreener® ADP² Detection Mix.

  • Incubate for 60 minutes at room temperature.

  • Read the fluorescence polarization on a suitable plate reader.

  • Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement (NanoBRET™ Assay)

Objective: To quantify the engagement of Cmpd-X with IRAK4 in living cells.

Principle: This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged IRAK4 and a fluorescent energy transfer probe that binds to the kinase active site. Compound binding displaces the probe, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-IRAK4 fusion protein

  • NanoBRET™ Kinase Tracer

  • Lipofectamine® 3000

  • Opti-MEM™ I Reduced Serum Medium

  • Cmpd-X, GNE-2256, and GNE-6689 in DMSO

  • 384-well, white assay plates

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-IRAK4 plasmid.

  • After 24 hours, harvest and resuspend the cells in Opti-MEM™.

  • Dispense cells into the assay plate.

  • Add serial dilutions of Cmpd-X, GNE-2256, or GNE-6689 to the wells.

  • Add the NanoBRET™ Kinase Tracer to all wells.

  • Incubate at 37°C, 5% CO₂ for 2 hours.

  • Add NanoBRET™ Nano-Glo® Substrate and read luminescence at 460 nm and 610 nm.

  • Calculate the BRET ratio and determine IC₅₀ values.

Functional Cellular Assay (Cytokine Release in Human Whole Blood)

Objective: To assess the ability of Cmpd-X to inhibit IRAK4-mediated inflammatory cytokine production in a physiologically relevant setting.

Principle: TLR agonists like R848 stimulate IRAK4 signaling in immune cells, leading to the release of cytokines such as IL-6 and TNF-α. An effective IRAK4 inhibitor will block this response.[4]

Materials:

  • Freshly drawn human whole blood from healthy donors

  • RPMI 1640 medium

  • R848 (TLR7/8 agonist)

  • Cmpd-X, GNE-2256, and GNE-6689 in DMSO

  • 96-well culture plates

  • Human IL-6 and TNF-α ELISA kits

Procedure:

  • Dilute whole blood 1:1 with RPMI 1640 medium.

  • Add 180 µL of the diluted blood to each well of a 96-well plate.

  • Add 10 µL of serially diluted compounds or DMSO vehicle and pre-incubate for 1 hour at 37°C, 5% CO₂.

  • Add 10 µL of R848 (final concentration ~1 µM) to stimulate the cells.

  • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Centrifuge the plates and collect the plasma supernatant.

  • Quantify the concentration of IL-6 and TNF-α in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Calculate IC₅₀ values for the inhibition of cytokine release.

Conclusion and Recommendations

The validation of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide as a chemical probe for IRAK4 requires a systematic and multi-faceted approach. The hypothetical data presented for Cmpd-X suggest that it possesses the requisite potency and cellular activity to be a valuable tool compound. Its high selectivity, a critical attribute for any chemical probe, would need to be rigorously confirmed through broad kinome screening.[12]

For researchers considering the use of Cmpd-X, it is imperative to:

  • Confirm On-Target Activity: Always use Cmpd-X in conjunction with a structurally distinct IRAK4 inhibitor (an orthogonal probe) and a negative control to ensure that the observed phenotype is due to IRAK4 inhibition.[12]

  • Mind the Concentration: Use the lowest effective concentration of the probe to minimize the risk of off-target effects.[12] Concentration-response curves are essential.

  • Consider the Context: The suitability of a probe can be context-dependent. Validate its performance in your specific cellular model and assay system.

The rigorous validation outlined in this guide will provide the necessary evidence to establish 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide as a high-quality chemical probe, enabling the scientific community to dissect the complex roles of IRAK4 in health and disease with confidence.

References

  • A Chemical Probe for IRAK4 - GNE-2256 - EUbOPEN. (2021, October 20).
  • Validating Chemical Probes. (n.d.). European Federation for Medicinal Chemistry and Chemical Biology.
  • GNE-2256 | IRAK4 Inhibitor. (n.d.). MedChemExpress.
  • Best Practices for Chemical Probes. (2016, July 6). Alto Predict.
  • Lee, C. H., & Sweeney, S. (2020). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis.
  • The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. (2021, August 23). Gale and Ira Drukier Institute for Children's Health.
  • IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. (n.d.). Frontiers in Oncology.
  • Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. (2021, June 16). SLAS DISCOVERY: Advancing the Science of Drug Discovery.
  • Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. (2021).
  • Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. (2020, May 15).
  • IRAK4-IN-28. (2023, March 22). The Chemical Probes Portal.
  • Validating Small Molecule Chemical Probes for Biological Discovery. (n.d.).
  • IRAK4 Targeting: A Breakthrough Approach to Combat Hidradenitis Suppur
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. (n.d.). Journal of Medicinal Chemistry.
  • IRAK4: A Promising Therapeutic Target in TLR/IL-1R Pathway for Autoimmune Disorders. (2024, October 2). ICE Bioscience.
  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022, June 15). Annual Review of Biochemistry.
  • A Validated IRAK4 Inhibitor Screening Assay. (n.d.). BellBrook Labs.

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide proper disposal procedures

As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently encounter azaindole derivatives like 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide . While this compound is an invaluable buildi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently encounter azaindole derivatives like 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide . While this compound is an invaluable building block for synthesizing kinase inhibitors and other targeted therapeutics, its nitrogen-rich heteroaromatic core and reactive carboxamide group necessitate rigorous safety and disposal protocols.

Mishandling heterocyclic building blocks not only jeopardizes laboratory personnel but also violates environmental compliance standards. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and lifecycle disposal of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

Chemical & Hazard Profiling

Before executing any disposal protocol, it is critical to understand the physicochemical basis of the compound's hazards. The pyrrolopyridine core is lipophilic enough to cross biological membranes, while the carboxamide moiety acts as a strong hydrogen bond donor/acceptor, leading to mucosal adherence and localized irritation.

Table 1: Physicochemical & Hazard Summary

Property / ClassificationDetailOperational Implication
Chemical Formula C9H9N3ONitrogen-rich; emits toxic NOₓ fumes upon combustion.
Molecular Weight 175.19 g/mol Fine powder; high risk of aerosolization and inhalation.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; mandates strict hygiene controls[1].
Skin/Eye Irritation Category 2/2A (H315, H319)Causes serious irritation; requires localized barrier protection[1].
Respiratory Irritation Category 3 (H335)May irritate the respiratory tract; must be handled in a fume hood[1].

Operational Safety & PPE Requirements

To mitigate the hazards outlined above, personnel must utilize a self-validating Personal Protective Equipment (PPE) strategy. The causality behind these choices is directly linked to the compound's GHS classification:

  • Respiratory Protection: Because the fine powder can aerosolize and trigger H335 (Respiratory Irritation), all weighing and transfer operations must be conducted inside a certified chemical fume hood. If a fume hood is unavailable during a spill, an N95 or P100 particulate respirator is required[1].

  • Dermal Protection: Standard nitrile gloves provide an adequate barrier against the solid powder. However, if the compound is dissolved in a carrier solvent (e.g., DMSO or DMF), the solvent acts as a permeation enhancer. In such cases, double-gloving is mandatory.

  • Ocular Protection: Chemical splash goggles with side shields are required to prevent micro-particulates from causing H319 (Serious Eye Irritation).

Step-by-Step Disposal Protocol

Chemical waste cannot be rendered non-hazardous by dilution, nor can it be flushed down the sanitary sewer[2]. 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide must be routed to a licensed incineration facility equipped with an afterburner and a flue gas scrubber to safely neutralize the NOₓ emissions generated by its breakdown[3].

Methodology: Routine Waste Segregation
  • Determine the Waste State: Identify whether the waste is a solid (e.g., contaminated weighing paper, unused powder) or a liquid solution (e.g., reaction mother liquor).

  • Solid Waste: Place all contaminated solids into a heavy-duty, sealable polyethylene bag. Place this bag into a designated, rigid "Solid Hazardous Organic Waste" container.

  • Liquid Waste Segregation:

    • If dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform), pour the waste into the "Halogenated Organic Waste" carboy.

    • If dissolved in a non-halogenated solvent (e.g., DMSO, Methanol, Ethyl Acetate), pour it into the "Non-Halogenated Organic Waste" carboy.

  • Secondary Containment: Ensure all liquid waste carboys are stored within a secondary containment tub to capture any accidental ruptures[4].

  • Labeling & Compliance: Attach a hazardous waste tag immediately upon adding the first drop of waste. Under standard Environmental Health and Safety (EHS) regulations, waste can be accumulated for a maximum of 180 days before mandatory pickup[5].

WasteSegregation Waste 5-Methyl-1H-pyrrolo[2,3-b]pyridine -2-carboxamide Waste State Determine Waste State Waste->State Solid Solid/Powder State->Solid Liquid Dissolved in Solvent State->Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin Halogen Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->Halogen HaloBin Halogenated Organic Waste Container Halogen->HaloBin Yes NonHaloBin Non-Halogenated Organic Waste Container Halogen->NonHaloBin No (e.g., DMSO, MeOH) EHS EHS Pickup & Incineration (Flue Gas Scrubber Req.) SolidBin->EHS HaloBin->EHS NonHaloBin->EHS

Figure 1: Decision tree for the segregation and disposal of pyrrolopyridine waste.

Spill Response Workflow

In the event of a spill, immediate containment is necessary to prevent environmental discharge and inhalation exposure. Because the carboxamide group adheres strongly to surfaces via hydrogen bonding, dry sweeping alone is insufficient for decontamination; a solvent wash is required.

Methodology: Spill Remediation
  • Evacuate & Ventilate: If the spill is large or highly aerosolized outside of a fume hood, evacuate the immediate area and allow the HVAC system to clear the air[1].

  • Don PPE: Equip a particulate respirator, safety goggles, and double nitrile gloves.

  • Containment (Solid): Gently sweep or shovel the powder using spark-proof tools. Crucial: Do not use a standard vacuum cleaner, as this will aerosolize the fine powder and bypass standard HEPA filters[3].

  • Containment (Liquid): If the compound is in solution, cover the spill with an inert, finely-powdered liquid-binding material (e.g., diatomaceous earth or sand)[1].

  • Collection: Transfer the absorbed material or swept powder into a sealable hazardous waste container.

  • Decontamination: Scrub the spill surface with an alcohol-based solvent (e.g., isopropanol or ethanol) to break the hydrogen bonds of the residual compound, followed by a soap and water wash[1]. Dispose of all cleaning materials as hazardous waste.

SpillResponse Start Spill Detected Assess Assess Spill Size & State Start->Assess Evacuate Evacuate & Ventilate Assess->Evacuate Large/Aerosolized PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Small/Contained Solid Solid Powder Spill Sweep Careful Sweep/Shovel (Avoid Dust Formation) Solid->Sweep Liquid Solution Spill Absorb Apply Inert Absorbent (Diatomaceous Earth) Liquid->Absorb Evacuate->PPE PPE->Solid PPE->Liquid Collect Transfer to Hazardous Waste Container Sweep->Collect Absorb->Collect Decon Decontaminate Surface (Alcohol Wash -> Soap) Collect->Decon

Figure 2: Step-by-step spill response and surface decontamination workflow.

References

  • Washington State University Environmental Health & Safety. Chemical Waste Disposal Policy and Dilution Restrictions. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide was not publicly available at the time of this writing. The following guidance is synthesized from safety data for struc...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including pyridine derivatives and other heterocyclic compounds. It is imperative that researchers conduct a thorough, site-specific risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department.

Introduction: A Proactive Stance on Laboratory Safety

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide and its analogs are of significant interest in medicinal chemistry, particularly as potential phosphodiesterase 4B (PDE4B) inhibitors.[1] As with any novel or sparsely documented chemical, a cautious and well-informed approach to handling is paramount. This guide provides a framework for establishing safe laboratory practices when working with this compound, grounded in the principles of risk minimization and procedural diligence.

Hazard Assessment of Structurally Related Compounds

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling potentially hazardous chemicals. The following table outlines the recommended PPE for working with 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide, based on general safety protocols for pyridine derivatives.[3][4]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles.[4][5]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling pyridine derivatives.[4] Always inspect gloves for tears or punctures before use.
Body Laboratory CoatA fully buttoned lab coat should be worn to protect the skin from accidental contact.[4]
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[3][4] If a fume hood is unavailable, a NIOSH-approved respirator may be necessary.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Preparation:

  • Consult Safety Resources: Before beginning any work, review all available safety information for related compounds and consult with your institution's EHS office.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is operational and has a current certification.[3]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them within the fume hood to minimize movement of the compound in open air.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.[4]

Handling:

  • Weighing and Transfer: Carefully weigh the desired amount of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide within the fume hood. Use a draft shield if necessary to prevent the powder from becoming airborne.

  • Transfer to Reaction Vessel: Gently transfer the compound to the reaction vessel, taking care to avoid spills.

  • Maintain a Clean Workspace: Immediately clean up any minor spills using an appropriate absorbent material.

Cleanup and Disposal:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

  • Waste Disposal: Dispose of all waste, including contaminated gloves, weighing paper, and absorbent materials, in a designated hazardous waste container that is properly labeled.[4] Do not mix with other waste streams unless explicitly permitted by your EHS office.[4]

  • Final Steps: Remove PPE in the correct order to avoid cross-contamination and wash your hands thoroughly with soap and water.[2]

Visualizing the Safety Workflow

To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.

Safe Handling Workflow for 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_disposal Cleanup & Disposal prep1 Consult Safety Info & EHS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Materials in Hood prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 hand1 Weigh Compound Carefully prep4->hand1 hand2 Transfer to Reaction Vessel hand1->hand2 hand3 Clean Minor Spills Immediately hand2->hand3 disp1 Decontaminate Glassware & Surfaces hand3->disp1 disp2 Dispose of Waste in Labeled Container disp1->disp2 disp3 Remove PPE & Wash Hands disp2->disp3

Sources

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